molecular formula C6H4N4 B14745281 Pyrazino[2,3-c]pyridazine CAS No. 254-96-6

Pyrazino[2,3-c]pyridazine

Cat. No.: B14745281
CAS No.: 254-96-6
M. Wt: 132.12 g/mol
InChI Key: OUFHXMSGJIYFPW-UHFFFAOYSA-N
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Description

Pyrazino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

254-96-6

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrazino[2,3-c]pyridazine

InChI

InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H

InChI Key

OUFHXMSGJIYFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=NC=CN=C21

Origin of Product

United States

Foundational & Exploratory

The Pyrazino[2,3-c]pyridazine Scaffold: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-c]pyridazine core, a fused heterocyclic system incorporating both pyrazine and pyridazine rings, represents a privileged scaffold in medicinal chemistry.[1] Its unique arrangement of four nitrogen atoms within a planar, aromatic framework imparts distinct electronic properties, making it a versatile building block for the design of novel therapeutic agents.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and neuroscience, by targeting key enzymes and receptors.[2] This guide provides a comprehensive overview of the synthesis and characterization of the this compound ring system, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Unveiling the this compound Core: Structural and Physicochemical Properties

The this compound molecule consists of a pyrazine ring fused to a pyridazine ring, with the molecular formula C₆H₄N₄ and a molecular weight of 132.12 g/mol .[3][4] The planar structure and extensive π-conjugation contribute to its aromatic character.[2] The presence of four nitrogen atoms renders the ring system electron-deficient, which influences its reactivity and interactions with biological macromolecules.[2] X-ray crystallography studies of derivatives confirm the near-coplanar nature of the fused rings, with C-N bond lengths typically in the range of 1.33–1.38 Å and N-N bond lengths around 1.32 Å, indicative of partial double-bond character.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄N₄[3][4]
Molecular Weight132.12 g/mol [3][4]
Topological Polar Surface Area51.6 Ų[3]
Hydrogen Bond Acceptor Count4[3]
XLogP3-AA-0.5[4]

Strategic Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through a condensation reaction between a pyridazine-3,4-diamine and a 1,2-dicarbonyl compound. This approach offers a convergent and efficient route to a variety of substituted derivatives.

The Cornerstone of Synthesis: Condensation of Pyridazine-3,4-diamines with 1,2-Dicarbonyls

The primary and most versatile method for assembling the this compound ring system involves the acid-catalyzed condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil.[2] The causality behind this experimental choice lies in the nucleophilic nature of the diamine and the electrophilic character of the dicarbonyl, leading to a sequential double condensation and subsequent aromatization to form the stable fused heterocyclic system.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pyridazine_diamine Pyridazine-3,4-diamine condensation Condensation pyridazine_diamine->condensation Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation Electrophilic Center pyrazino_pyridazine This compound condensation->pyrazino_pyridazine Cyclization & Aromatization

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 6,7-dialkyl-substituted this compound.[2]

Materials:

  • pyridazine-3,4-diamine hydrochloride

  • Biacetyl (2,3-butanedione)

  • Ethanol

  • Chloroform

  • Alumina for chromatography

  • Cyclohexane

Procedure:

  • A mixture of pyridazine-3,4-diamine hydrochloride (0.050 g, 0.3 mmol) and biacetyl (0.1 g, 1.2 mmol) is refluxed in ethanol for 19 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is diluted with water and the pH is adjusted to 7.0.

  • The aqueous solution is evaporated to dryness.

  • The residue is extracted with chloroform.

  • The chloroform extract is concentrated and purified by chromatography on an alumina column.

  • The first fraction, a yellow crystalline residue, is collected and recrystallized from cyclohexane to yield 6,7-dimethylthis compound (0.021 g, 38% yield).[2]

Comprehensive Characterization of the this compound Core

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of newly synthesized this compound derivatives. This includes a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of pyrazino[2,3-c]pyridazines. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.

  • ¹H NMR Spectroscopy: The aromatic protons of the this compound core are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The exact chemical shifts and coupling constants will depend on the substitution pattern. For the parent pyridazine ring, protons adjacent to the nitrogen atoms (α-protons) are found at approximately δ 9.2 ppm, while the β-protons are around δ 7.5 ppm.[5] The protons on the pyrazine ring are expected to appear as a singlet at approximately δ 8.6 ppm.[6]

  • ¹³C NMR Spectroscopy: The carbon atoms of the this compound skeleton will also exhibit characteristic chemical shifts in the ¹³C NMR spectrum. Aromatic carbons typically resonate in the range of δ 110-160 ppm. Carbons adjacent to nitrogen atoms will be shifted further downfield. For the parent pyridazine, the α-carbons appear around δ 150 ppm and the β-carbons at approximately δ 127 ppm. The carbons of the pyrazine ring are expected around δ 145 ppm.

Table 2: Representative NMR Data for Related Heterocycles

HeterocycleProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Pyridazineα-H: ~9.2, β-H: ~7.5α-C: ~150, β-C: ~127
PyrazineH: ~8.6C: ~145
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound derivatives. Electron impact (EI) ionization is a common technique for these stable aromatic compounds.

  • Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio (m/z).[7]

  • Fragmentation Pattern: The fragmentation of the this compound ring under EI conditions is expected to involve the loss of small, stable neutral molecules. A characteristic fragmentation pathway for diazines is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion with a mass 28 units less than the molecular ion.[8] Further fragmentation may involve the loss of HCN or other small fragments depending on the substituents.

MS_Fragmentation M This compound (M+) M_minus_N2 [M - N₂]+ M->M_minus_N2 - N₂ M_minus_HCN [M - HCN]+ M->M_minus_HCN - HCN

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound core. The absorption maxima (λ_max) are indicative of the extent of conjugation. For 6,7-diphenyl-3-chlorothis compound in 95% ethanol, characteristic absorption bands are observed at 207 nm, 233 nm, and 372 nm.[2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the planarity of the fused ring system and revealing the packing of the molecules in the crystal lattice.[2]

Conclusion

The this compound scaffold continues to be a focal point of research in medicinal chemistry due to its synthetic accessibility and diverse biological activities. The synthetic strategies and characterization techniques outlined in this guide provide a robust framework for researchers to explore the chemical space of this important heterocyclic system. A thorough understanding of the principles behind the synthesis and the interpretation of analytical data is paramount for the successful design and development of novel this compound-based drug candidates.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • (n.d.). 7.4.8. Pyrazino[2,3-c]pyridazines.
  • Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Retrieved from [Link]

  • (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • (n.d.). Pyridazine. PubChem. Retrieved from [Link]

  • (n.d.). Pyrazino(2,3-c)pyridazine. PubChem. Retrieved from [Link]

  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

  • (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Retrieved from [Link]

  • (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. Retrieved from [Link]

  • (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Interpretation of mass spectra.
  • (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

  • (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

Sources

Introduction: The Pyrazino[2,3-c]pyridazine Heterocyclic System

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure of Pyrazino[2,3-c]pyridazine

This compound is a heterocyclic aromatic compound featuring a fused ring system composed of a pyrazine and a pyridazine ring.[1][2] Its molecular formula is C₆H₄N₄.[1][3][4] This nitrogen-rich scaffold has garnered significant interest in the fields of medicinal chemistry and materials science due to its unique electronic properties and its potential as a pharmacophore in drug design.[1] The arrangement of four nitrogen atoms within this planar, bicyclic framework imparts distinct chemical reactivity and biological activity profiles compared to other diazine systems.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Identifier Value
IUPAC Name This compound[1][3]
CAS Number 254-96-6[1][3][5]
Molecular Formula C₆H₄N₄[1][3][4]
Canonical SMILES C1=CN=NC2=NC=CN=C21[1][3]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a pyrazine ring fused to a pyridazine ring, creating a planar bicyclic system.[2] X-ray crystallography studies have confirmed a nearly coplanar structure, which maximizes aromaticity and the delocalization of π-electrons across the two rings.[2] The presence of four electronegative nitrogen atoms makes the ring system electron-deficient, a key characteristic that influences its chemical reactivity and interactions with biological targets.[2] This electron-deficient nature also contributes to its solubility in polar solvents.[2]

The unique arrangement of adjacent nitrogen atoms in the pyridazine portion endows the molecule with a high dipole moment and a robust capacity for dual hydrogen bonding, which are critical for molecular recognition and drug-target interactions.[6][7]

Structure of this compound with IUPAC Numbering.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 132.12 g/mol [1][3][5]
Exact Mass 132.043596145 g/mol [1][3]
XLogP3 -0.5 [1][3]
Hydrogen Bond Acceptor Count 4 [3][5]
Hydrogen Bond Donor Count 0 [5]
Topological Polar Surface Area 51.6 Ų [3][5]

| Heavy Atom Count | 10 |[5] |

Synthesis of the this compound Core

A primary and effective method for synthesizing the this compound scaffold involves the condensation of pyridazine-3,4-diamines with 1,2-dicarbonyl compounds.[8] This ring-closure reaction provides a versatile entry point for creating a variety of substituted derivatives. Other synthetic strategies include cyclization of precursors that already contain the pyrazine and pyridazine functionalities or rearrangement reactions of other nitrogen-containing heterocycles.[1]

Synthesis sub_A Pyridazine-3,4-diamine conditions Condensation (e.g., Reflux in EtOH) sub_A->conditions sub_B 1,2-Dicarbonyl (e.g., Biacetyl) sub_B->conditions product This compound Derivative conditions->product Ring Closure

General synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 6,7-Dimethylthis compound

This protocol is a representative example of the condensation reaction used to form the this compound ring system.[8]

  • Reactant Preparation: A mixture of pyridazine-3,4-diamine hydrochloride (0.3 mmol) and biacetyl (1.2 mmol) is prepared.

  • Reaction Setup: The reactants are suspended in ethanol (EtOH).

  • Condensation: The mixture is heated under reflux for approximately 19 hours.

  • Work-up: After cooling, the solvent is evaporated. The resulting residue is extracted with chloroform (CHCl₃).

  • Purification: The chloroform extract is purified via chromatography over an alumina column to yield the final product.

Chemical Reactivity

The electron-deficient nature of the this compound core dictates its reactivity. The ring is generally susceptible to nucleophilic attack, and specific positions are predisposed to substitution.

  • Nucleophilic Substitution: The C-3 and C-4 positions on the pyridazine portion of the molecule are common sites for nucleophilic substitution, allowing for the introduction of various functional groups such as amines or alcohols.[1]

  • Oxidation: The ring system can be oxidized to incorporate oxygen-containing functional groups, which can serve to modify its electronic properties and biological activity.[1]

  • Rearrangement Reactions: Under specific conditions, such as reaction with isocyanic acid, the this compound scaffold has been observed to undergo rearrangement to form new derivatives.[1]

Sources

An In-Depth Technical Guide to the Synthesis of Novel Pyrazino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazino[2,3-c]pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery

The fusion of pyrazine and pyridazine ring systems gives rise to the this compound core, a heterocyclic scaffold of significant interest to the medicinal chemistry community. This nitrogen-rich framework serves as a versatile template for the design of compounds with a wide spectrum of pharmacological activities. Derivatives have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[1][2][3] The unique electronic properties and conformational rigidity of this fused system allow for precise interactions with biological targets, making it a "privileged structure" in modern drug development.

This guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring system. We will delve into the underlying chemical principles, explore the rationale behind precursor selection, and provide detailed, field-proven protocols for key transformations. The focus is not merely on the "how," but on the "why," empowering researchers to make informed decisions in their own synthetic endeavors.

Core Synthetic Strategy I: Cyclocondensation of Pyridazine-3,4-diamines

The most direct and widely employed route to the this compound skeleton is the cyclocondensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[4] This strategy is predicated on the nucleophilicity of the adjacent amino groups, which readily attack the electrophilic carbonyl carbons to form the pyrazine ring in a single, efficient step.

Causality of Experimental Choice: The choice of the 1,2-dicarbonyl component directly dictates the substitution pattern on the newly formed pyrazine ring. Simple dicarbonyls like glyoxal will yield an unsubstituted pyrazine ring, whereas substituted diketones such as biacetyl (2,3-butanedione) will install corresponding alkyl or aryl groups. The reaction is typically conducted under reflux in a protic solvent like ethanol, which facilitates both the dissolution of the reactants and the proton transfer steps inherent in the imine formation and subsequent cyclization mechanism.

G cluster_reactants Reactants cluster_process Process cluster_product Product pyridazine_diamine <<table><tr><td>Pyridazine-3,4-diaminetd>tr>table>> condensation Cyclocondensation pyridazine_diamine->condensation dicarbonyl <<table><tr><td>1,2-Dicarbonyl Compound<br/>(e.g., Biacetyl)td>tr>table>> dicarbonyl->condensation product <<table><tr><td>this compound Derivativetd>tr>table>> condensation->product Formation of Pyrazine Ring

Caption: Synthetic workflow for Strategy I.

Experimental Protocol 1: Synthesis of 6,7-Dimethylthis compound[4]
  • Reactant Preparation: Suspend pyridazine-3,4-diamine hydrochloride (1.0 eq) in ethanol.

  • Reagent Addition: Add biacetyl (4.0 eq) to the suspension. The excess dicarbonyl ensures the reaction goes to completion.

  • Reaction Condition: Heat the mixture to reflux and maintain for 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product often precipitates and can be collected by filtration.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol or cyclohexane) to yield the pure 6,7-dimethylthis compound.

Core Synthetic Strategy II: Construction from Dihalopyridazines

An alternative and equally robust approach involves the reaction of 3,4-dihalopyridazines with 1,2-diamine derivatives, such as o-phenylenediamine. This method builds the pyrazine ring through a sequence of nucleophilic aromatic substitution (SNAr) reactions.

Trustworthiness of the Protocol: This method's reliability stems from the predictable reactivity of halogenated pyridazines. The electron-withdrawing nature of the pyridazine nitrogens activates the C-X bonds towards nucleophilic attack. The initial substitution is followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic this compound system. In some cases, the dihydro intermediate is stable and requires a separate oxidation step, while in others, ambient oxygen or the reaction conditions are sufficient to effect aromatization.[4]

G cluster_reactants Reactants cluster_product Product dihalopyridazine <<table><tr><td>3,4-Dihalopyridazinetd>tr>table>> step1 SNAr Reaction dihalopyridazine->step1 diamine <<table><tr><td>Benzene-1,2-diamine<br/>Derivativetd>tr>table>> diamine->step1 final_product <<table><tr><td>Quinoxalino[2,3-c]pyridazine<br/>(A Benzo-fused Derivative)td>tr>table>> step2 Intramolecular Cyclization step1->step2 step3 Oxidation step2->step3 step3->final_product

Caption: Reaction pathway for Strategy II.

Precursor Synthesis: Preparation of Dihalopyridazines

Key precursors like 3,6-dichloropyridazine and 3,4-dichloropyridazine are typically synthesized from the corresponding pyridazinediones (e.g., maleic hydrazide) by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5][6][7]

Experimental Protocol 2: General Procedure for Synthesis from 3,4-Dihalopyridazines[4]
  • Reactant Mixture: Combine the 3,4-dihalopyridazine (1.0 eq) and the benzene-1,2-diamine derivative (1.0-1.2 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to scavenge the HX formed during the reaction.

  • Reaction Condition: Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours until TLC indicates the consumption of the starting materials.

  • Isolation: Cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the desired product.

Core Synthetic Strategy III: Elaboration of Pyridazine Dicarbonitriles and Anhydrides

Pyridazines bearing vicinal cyano or carboxylic acid functionalities are exceptionally versatile precursors. These electron-withdrawing groups not only influence the reactivity of the pyridazine ring but also serve as handles for constructing the fused pyrazine ring.

Authoritative Grounding: The use of 4,5-dicyanopyridazine (DCP) in inverse electron-demand Hetero-Diels-Alder (HDA) reactions is a powerful method for creating fused ring systems.[8] In these reactions, the electron-deficient pyridazine acts as the azadiene, reacting with electron-rich dienophiles. Alternatively, pyridazine-4,5-dicarboxylic acid anhydride can react with 1,3-binucleophiles, such as substituted guanidines or thioureas, to yield complex spirocyclic systems through a Smiles-type rearrangement, which can be precursors to the target fused systems.[9][10]

Data Summary: Comparison of Synthetic Strategies
StrategyKey PrecursorsCommon ReagentsTypical Yields (%)Key Advantages
I: Cyclocondensation Pyridazine-3,4-diamines1,2-Dicarbonyl compounds, Ethanol38 - 91%[4]Direct, one-step, high atom economy
II: From Dihalopyridazines 3,4-Dihalopyridazines1,2-Diamines, K₂CO₃, DMFModerate to GoodGood substrate scope, reliable SNAr
III: From Dinitriles 4,5-Dicyanopyridazine (DCP)Alkenes, Alkynes (HDA reactions)38 - 64%[8]Access to complex polycyclic systems

Novel Synthetic Frontiers

Intramolecular Diels-Alder (IMDA) Reactions

A more advanced and elegant strategy involves the synthesis of 4-pyridazinecarbonitriles bearing a tethered alkyne side chain.[11] Upon heating, these molecules undergo an intramolecular inverse-electron-demand Diels-Alder reaction. The pyridazine ring acts as the diene and the alkyne as the dienophile, leading to the formation of the fused ring system with concomitant expulsion of nitrogen gas. This approach provides a powerful tool for constructing complex, substituted derivatives in a highly controlled manner.

G start < 3-Alkynyl-4-pyridazinecarbonitrile > step1 Thermal Induction start->step1 intermediate [4+2] Cycloaddition Intermediate step1->intermediate step2 Retro-Diels-Alder (N₂ Extrusion) intermediate->step2 product < Fused Benzonitrile Derivative > step2->product

Caption: Intramolecular Diels-Alder pathway.

Conclusion and Future Outlook

The synthesis of this compound derivatives is dominated by logical and robust strategies that primarily involve constructing the pyrazine ring onto a pre-functionalized pyridazine core. The classical cyclocondensation of diamines remains a highly efficient and common approach. Concurrently, methods starting from dihalopyridazines or dicyanopyridazines offer significant versatility for introducing diverse substitution patterns.

Looking forward, the development of novel multicomponent reactions (MCRs) could provide even more efficient and convergent pathways to these scaffolds.[12] Furthermore, leveraging modern synthetic techniques like C-H activation and photocatalysis may unlock new, previously inaccessible chemical space for this important heterocyclic system. The continued exploration of these synthetic avenues will undoubtedly fuel the discovery of new this compound derivatives with potent and selective biological activities, reinforcing their importance in the landscape of medicinal chemistry.

References

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Sources

In-Depth Spectroscopic Analysis of Pyrazino[2,3-c]pyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of Pyrazino[2,3-c]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from related heterocyclic systems, offering a robust framework for the characterization of this important molecule.

Introduction: The Significance of this compound

This compound is a fused bicyclic heterocycle with the molecular formula C₆H₄N₄.[1][2] Its structure, comprising a pyrazine ring fused to a pyridazine ring, imparts unique electronic and chemical properties that have made it a valuable scaffold in the development of novel therapeutic agents and functional materials.[3] The arrangement of its four nitrogen atoms creates an electron-deficient aromatic system, influencing its reactivity and intermolecular interactions. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the elucidation of its behavior in various chemical and biological environments.

Molecular Structure and Spectroscopic Overview

The planar, aromatic structure of this compound dictates its fundamental spectroscopic features. The presence of two distinct, yet electronically coupled, nitrogen-containing rings leads to a complex and informative spectral profile. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a detailed roadmap for its characterization.

Caption: Molecular Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 400 or 500 MHz spectrometer.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of the unsubstituted this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the heterocyclic rings. The electron-withdrawing nature of the four nitrogen atoms will cause these protons to be deshielded, resulting in chemical shifts in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm.

Due to the asymmetry of the molecule, all four protons are chemically non-equivalent and should, in principle, appear as distinct signals. The protons on the pyridazine ring (H-3 and H-4) are expected to be the most deshielded due to their proximity to the electronegative nitrogen atoms. The protons on the pyrazine ring (H-6 and H-7) will likely appear at slightly higher field.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-39.2 - 9.5Doublet~2-3
H-48.2 - 8.5Doublet~2-3
H-68.8 - 9.1Singlet-
H-78.8 - 9.1Singlet-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms spectrometer Acquire spectrum on 400/500 MHz NMR add_tms->spectrometer processing Process FID (FT, phasing, baseline correction) spectrometer->processing chem_shift Determine chemical shifts (δ) processing->chem_shift multiplicity Analyze signal multiplicity chem_shift->multiplicity coupling Measure coupling constants (J) multiplicity->coupling

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR analysis. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans are required to obtain a spectrum with a good signal-to-noise ratio. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a singlet.

Interpretation of the ¹³C NMR Spectrum:

The this compound molecule has six carbon atoms, all of which are part of the aromatic system. Due to the molecule's asymmetry, six distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts of these carbons will be significantly influenced by the directly attached and neighboring nitrogen atoms. Carbons adjacent to nitrogen atoms (C-3, C-4a, C-6, and C-7a) will be the most deshielded and appear at lower field (higher ppm values).

Predicted ¹³C NMR Data:

Based on data for pyridazine, where the α-carbons (C-3/6) resonate at ~150 ppm and the β-carbons (C-4/5) at ~127 ppm, and pyrazine, where all carbons are equivalent and appear at ~145 ppm, we can estimate the chemical shifts for this compound.

Carbon Predicted Chemical Shift (δ, ppm)
C-3148 - 152
C-4125 - 130
C-4a140 - 145
C-6142 - 147
C-7142 - 147
C-7a140 - 145

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by several key absorption bands:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region.

  • Ring Vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings will produce a complex fingerprint region below 1400 cm⁻¹.

  • C-H Bending: Out-of-plane C-H bending vibrations will appear in the 700-900 cm⁻¹ region, and their exact positions can sometimes provide information about the substitution pattern on the aromatic rings.

Characteristic IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N/C=C Ring Stretch1400 - 1650
Aromatic C-H Out-of-Plane Bend700 - 900

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol:

A mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. For a volatile and thermally stable compound like this compound, EI is a suitable ionization method.

Interpretation of the Mass Spectrum:

The mass spectrum will provide two key pieces of information:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 132.12 g/mol .[1][2] In an EI mass spectrum, a prominent molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 132. The high-resolution mass spectrum should show a monoisotopic mass consistent with the molecular formula C₆H₄N₄.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. The fused aromatic ring system of this compound is expected to be relatively stable, leading to a significant molecular ion peak. Common fragmentation pathways for nitrogen-containing heterocycles involve the loss of small neutral molecules such as HCN, N₂, and C₂H₂.

Expected Fragmentation Pattern:

G M [C₆H₄N₄]⁺˙ m/z = 132 loss_N2 Loss of N₂ frag1 [C₆H₄N₂]⁺˙ m/z = 104 M->frag1 - N₂ loss_HCN Loss of HCN frag2 [C₅H₃N]⁺˙ m/z = 77 frag1->frag2 - HCN

Caption: Plausible Fragmentation Pathway in Mass Spectrometry.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. While a complete set of experimentally verified spectra for the unsubstituted parent compound remains to be consolidated in a single, publicly accessible source, the principles outlined in this guide, supported by data from analogous structures, offer a robust framework for its characterization. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectral fragmentation patterns serve as a reliable reference for researchers working with this important heterocyclic scaffold. As new research emerges, the continued compilation and dissemination of experimental data will be crucial for advancing the application of this compound and its derivatives in science and medicine.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2, 4th ed.; Thieme: Stuttgart, 1998.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Pyridazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

Sources

The Pyrazino[2,3-c]pyridazine Scaffold and its Congeners: A Technical Guide to Synthesis and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fused Pyridazine Systems

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel heterocyclic scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of nitrogen-containing heterocyclic systems, the pyridazine core has garnered significant attention due to its presence in a wide array of biologically active compounds.[1] This guide delves into the chemical biology of a specific and intriguing member of this family: the pyrazino[2,3-c]pyridazine scaffold.

While the broader class of pyridazine derivatives has demonstrated a remarkable spectrum of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the this compound core, specifically, represents a less-explored yet promising frontier.[2][3] This guide will provide a comprehensive overview of the known biological activities associated with this scaffold and its close congeners, such as pyrazolo- and pyrido-fused pyridazines, for which a greater body of research is currently available. By examining these related structures, we can infer and project the potential therapeutic applications of the this compound core, thereby providing a valuable resource for researchers looking to innovate in this chemical space.

This document will navigate the synthesis of the this compound scaffold, explore its diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory potential, and provide detailed experimental protocols for the evaluation of these activities.

I. Synthesis of the this compound Core

The construction of the this compound ring system is a key step in the exploration of its biological potential. A common and effective method for the synthesis of this scaffold involves the condensation of pyridazine-3,4-diamines with 1,2-dicarbonyl compounds.[4] This approach allows for the introduction of a variety of substituents onto the pyrazine ring, enabling the generation of diverse chemical libraries for biological screening.

General Synthetic Protocol: Condensation of Pyridazine-3,4-diamine with a 1,2-Dicarbonyl Compound

This protocol describes a general method for the synthesis of substituted pyrazino[2,3-c]pyridazines.

Materials:

  • Pyridazine-3,4-diamine hydrochloride

  • 1,2-dicarbonyl compound (e.g., biacetyl for 6,7-dimethylthis compound)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Alumina for column chromatography

  • Cyclohexane

Procedure: [4]

  • Reaction Setup: In a round-bottom flask, combine pyridazine-3,4-diamine hydrochloride (1 equivalent) and the 1,2-dicarbonyl compound (4 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dilute the residue with water and adjust the pH to 7.0 using a suitable base. Evaporate the mixture to dryness. Extract the residue with chloroform.

  • Purification: Concentrate the chloroform extract and purify the crude product by column chromatography on alumina.

  • Elution and Crystallization: Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). Collect the fractions containing the desired product. The first fraction often contains the target compound. Recrystallize the product from a suitable solvent, such as cyclohexane, to obtain the pure this compound derivative.

Diagram of the Synthetic Workflow:

G start Start: Combine Reactants reflux Reflux in Ethanol (18-24 hours) start->reflux evaporation Evaporate Solvent reflux->evaporation neutralization Neutralize with Water and Adjust pH to 7.0 evaporation->neutralization extraction Extract with Chloroform neutralization->extraction chromatography Column Chromatography (Alumina) extraction->chromatography crystallization Recrystallize from Cyclohexane chromatography->crystallization end_product Pure this compound Derivative crystallization->end_product

Caption: General workflow for the synthesis of this compound derivatives.

II. Anticancer Activity: A Promising Avenue for Drug Discovery

The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives of fused pyridazine systems, including those with the this compound core, have shown promising cytotoxic activity against a range of cancer cell lines.[2]

Mechanism of Action: Targeting Key Cellular Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, a significant body of evidence points towards the inhibition of various protein kinases as a primary mode of their anticancer activity.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Diagram of a Simplified Kinase Inhibition Pathway:

G cluster_0 Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Apoptosis Apoptosis P_Substrate->Apoptosis Inhibition of Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by this compound derivatives.

Some pyrazolo[3,4-c]pyridazine derivatives have been investigated as potential inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy.[8] For instance, nanoparticles of a pyrazolo[3,4-c]pyridazin-3-amine derivative have demonstrated promising cytotoxic activity against various cancer cell lines and inhibitory effects against EGFR and CDK-2/cyclin A2.[8]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is still emerging, studies on related fused pyridazine systems provide valuable insights. For example, in a series of pyrazolo[3,4-c]pyridazine derivatives, the substitution pattern on the phenyl rings at positions 4 and 5 was found to be crucial for activity against the CDK family.[8] It was observed that derivatives with electron-withdrawing groups in the para position of the aromatic rings were inactive.[8] This suggests that electronic and steric factors play a significant role in the interaction of these compounds with their biological targets.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

III. Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The pyridazine nucleus has been incorporated into various compounds with potent antimicrobial activity.[10] Fused pyridazine systems, including pyrano[2,3-c]pyrazole derivatives, have also demonstrated significant antibacterial and antifungal properties.[9]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of action for many pyridazine derivatives involves the inhibition of essential bacterial enzymes. For example, in silico docking studies of pyrano[2,3-c]pyrazole derivatives have suggested that these compounds can bind to the active sites of E. coli MurB and S. aureus DNA gyrase B, two crucial enzymes involved in bacterial cell wall synthesis and DNA replication, respectively.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Negative control (broth only)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions, as well as to a growth control well (broth with inoculum but no compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Example of Antimicrobial Activity Data for Fused Pyridazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Pyrano[2,3-c]pyrazole derivative 5cE. coli6.25[9]
Pyrano[2,3-c]pyrazole derivative 5cK. pneumonia6.25[9]
Pyrazoline derivativeE. faecalis32[11]
Pyrazoline derivativeS. aureus64[11]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Pyridazinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in vivo.[12][13]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to modulate key components of the inflammatory cascade. Some pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[14] Additionally, certain pyridazinone-related compounds have been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[12]

A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives revealed that a lead compound exhibited dual inhibition of COX-1 and COX-2, suggesting a mechanism similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[14]

V. Conclusion and Future Directions

The this compound scaffold and its congeners represent a promising class of heterocyclic compounds with a diverse range of biological activities. While research on the specific this compound core is still in its early stages, the significant anticancer, antimicrobial, and anti-inflammatory potential demonstrated by related fused pyridazine systems provides a strong rationale for its further exploration.

Future research in this area should focus on:

  • Synthesis of diverse libraries: The development of efficient synthetic methodologies to generate a wide range of substituted this compound derivatives is crucial for comprehensive structure-activity relationship studies.

  • Elucidation of mechanisms of action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

The continued investigation of the this compound scaffold holds the potential to yield novel therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

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A Technical Guide to Pyrazino[2,3-c]pyridazine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Kinase Conundrum and the Rise of Heterocyclic Scaffolds

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been at the forefront of therapeutic intervention, particularly in oncology and immunology.[1][2] Their dysregulation is a hallmark of numerous diseases, making them prime targets for small molecule inhibitors. The main chemical motifs of many successful kinase inhibitors are nitrogen-containing heterocyclic rings, prized for their ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Among these, the pyrazine ring is a recurring structural feature in several FDA-approved drugs.[1] This guide delves into a specific and promising scaffold: the pyrazino[2,3-c]pyridazine core. By fusing a pyrazine ring with a pyridazine ring, a unique electronic and structural framework is created, offering novel vectors for chemical exploration and inhibitor design. This document serves as a technical primer for researchers and drug development professionals, outlining the synthesis, biological evaluation, and optimization principles for developing this compound derivatives as next-generation kinase inhibitors.

Part 1: Synthesis of the this compound Core

Rationale for Synthetic Strategy

The primary goal in synthesizing a library of potential inhibitors is to have a robust, efficient, and versatile chemical route. The most common and reliable method for constructing the this compound skeleton is the condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[3] This strategy is advantageous due to the commercial availability of a wide variety of 1,2-dicarbonyl precursors (like biacetyl or benzil derivatives), which allows for rapid diversification of substituents on the pyrazine ring of the final fused system. This diversification is critical for exploring the structure-activity relationship (SAR).

General Synthetic Workflow Diagram

The following diagram illustrates the foundational synthetic approach.

G cluster_reactants Starting Materials cluster_process Core Reaction cluster_product Final Product R1 Pyridazine-3,4-diamine P1 Condensation Reaction (e.g., Reflux in Ethanol) R1->P1 R2 1,2-Dicarbonyl Compound (e.g., Biacetyl) R2->P1 FP Substituted This compound P1->FP Cyclization

Caption: General synthesis of pyrazino[2,3-c]pyridazines.

Detailed Experimental Protocol

Synthesis of 6,7-Dimethylthis compound (Typical Procedure) [3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend pyridazine-3,4-diamine hydrochloride (1 equivalent, e.g., 0.3 mmol) in absolute ethanol (e.g., 10 mL).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound, in this case, biacetyl (4 equivalents, e.g., 1.2 mmol), to the suspension. The use of excess dicarbonyl ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol or cyclohexane) or by column chromatography on silica gel to yield the pure this compound product.[3]

Self-Validation: The integrity of the final compound must be confirmed through standard analytical techniques:

  • NMR (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the crystalline product.

Part 2: Biological Evaluation and Screening Cascade

The Logic of the Screening Funnel

Evaluating a new chemical series for kinase inhibitory potential requires a systematic, multi-tiered approach. The process begins with broad, high-throughput biochemical assays to identify initial "hits" and progresses to more complex, lower-throughput cell-based and in vivo models to validate physiological relevance and therapeutic potential. This funneling approach is designed to efficiently eliminate non-viable candidates while concentrating resources on the most promising compounds.

Biological Evaluation Workflow Diagram

G A Synthesized Compound Library (this compound Derivatives) B Primary Screen: Biochemical Kinase Assay (e.g., against a panel of kinases) A->B High-Throughput C IC50 Determination for 'Hits' (Dose-Response Curve) B->C Identify Potent Compounds D Secondary Screen: Cell-Based Assay (Target Engagement) C->D Confirm Cellular Activity E Tertiary Screen: Cellular Phenotypic Assays (e.g., Anti-proliferation, Apoptosis) D->E Assess Functional Effect F ADME/Tox Profiling (In vitro) E->F Evaluate Drug-like Properties G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G Test in a Living System H Lead Candidate G->H

Caption: A hierarchical workflow for kinase inhibitor evaluation.

Key Experimental Protocols

Protocol 2.3.1: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for determining the IC50 value of a test compound against a specific protein kinase.

  • Plate Preparation: Coat a 96-well high-binding microplate with a substrate peptide specific to the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases). Incubate overnight at 4°C, then wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in the kinase reaction buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: To each well, add the kinase reaction buffer, the test compound dilution, the recombinant kinase enzyme, and finally initiate the reaction by adding an ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction by adding EDTA. To detect phosphorylation, add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody). Incubate for 1 hour. Wash the plate, then add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

  • Signal Readout: After a final wash, add an HRP substrate (e.g., TMB). The reaction produces a colorimetric signal that is read on a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2.3.2: Cell-Based Target Engagement (Western Blot)

This protocol assesses whether an inhibitor can engage and block the activity of its target kinase within a cellular context.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., a line known to have hyperactive signaling of the target kinase) and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Stimulation (if necessary): For many kinase pathways, activity is induced by a growth factor or cytokine. If applicable, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, IL-6 for JAK/STAT) for a short period (15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of that substrate to ensure equal loading.

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated substrate band, relative to the total substrate, indicates successful target engagement by the inhibitor in the cell.[1]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Principles of SAR for Kinase Inhibitors

The development of potent and selective kinase inhibitors is an exercise in molecular tuning. Small structural modifications to the core scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.[4][5] For ATP-competitive inhibitors, the goal is to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ATP-binding pocket while minimizing clashes.[1]

Hypothetical SAR for the this compound Scaffold

Based on established principles from related pyrazine and pyridazine kinase inhibitors, we can postulate a hypothetical SAR model for this scaffold.[6][7]

Position on CoreType of SubstitutionPredicted Effect on ActivityRationale / Causality
Positions 3, 4 Small, hydrophobic groups (e.g., methyl, ethyl)Potency Increase These positions point towards the hydrophobic regions of the ATP pocket. Filling this space can increase van der Waals interactions and potency.
Positions 3, 4 Bulky aromatic ringsSelectivity Modulation Larger groups can be used to exploit unique shapes and sub-pockets in different kinases, potentially leading to improved selectivity.
Position 7 H-bond donor/acceptor (e.g., -NH2, -OH, -OMe)Potency & Selectivity This vector often points towards the "hinge" region of the kinase, which forms critical hydrogen bonds with ATP. Mimicking these interactions is a cornerstone of inhibitor design.
Position 8 Solubilizing group (e.g., morpholine, piperazine)Improved ADME This position often points out of the binding pocket towards the solvent. Adding polar, basic groups here can significantly improve aqueous solubility and other pharmacokinetic properties without sacrificing potency.
SAR Visualization Diagram

G cluster_potency Potency & Hinge Binding cluster_hydrophobic Hydrophobic Pocket Interactions cluster_selectivity Selectivity & Sub-pocket Targeting cluster_adme ADME & Solubility CORE This compound Core P1 Position 7: H-Bond Donors/Acceptors (e.g., -NH-Aryl) CORE->P1 Key Interaction P2 Positions 3 & 4: Small Alkyl or Aryl Groups CORE->P2 Increases Affinity P3 Positions 3 & 4: Substituted Phenyl Rings CORE->P3 Fine-tunes Selectivity Profile P4 Position 8: Solubilizing Groups (e.g., Morpholine) CORE->P4 Improves 'Drug-likeness'

Caption: Key relationships in the SAR of pyrazino[2,3-c]pyridazines.

Part 4: ADME and In Vivo Efficacy

The Importance of "Drug-like" Properties

A potent inhibitor is therapeutically useless if it cannot reach its target in the body. Therefore, assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is a critical step.[8] Promising candidates from cellular assays must be profiled for properties like solubility, permeability, and metabolic stability to ensure they have a chance of becoming viable drugs.

Key ADME Parameters and In Vivo Data

The following table outlines essential ADME parameters and provides a template for summarizing in vivo efficacy data, which would be the ultimate validation of a lead compound.

ParameterDescriptionDesired Outcome
Aqueous Solubility The ability of the compound to dissolve in water.> 50 µM
Permeability (PAMPA) Passive diffusion across an artificial membrane, predicting gut absorption.Papp > 1 x 10⁻⁶ cm/s
Metabolic Stability Stability in the presence of liver microsomes, predicting metabolic clearance.t½ > 30 min
Plasma Protein Binding The extent to which a compound binds to proteins in the blood.Moderate binding (unbound fraction > 1%)
In Vivo Efficacy Tumor Growth Inhibition (TGI) in a mouse xenograft model.Dose-dependent reduction in tumor volume.
Pharmacokinetics (PK) Oral Bioavailability (%F) in mice or rats.> 20%

Data presented in this table are representative desired outcomes and not actual experimental results. In vivo studies with promising compounds, such as imidazo[1,2-b]pyridazines, have demonstrated that heterocyclic scaffolds can achieve brain penetration and show efficacy in animal models, validating the general approach.[9]

Conclusion

The this compound scaffold represents a compelling and relatively underexplored framework for the design of novel kinase inhibitors. Its straightforward and versatile synthesis allows for rapid generation of diverse chemical libraries. By applying a systematic evaluation cascade—from biochemical assays to cellular target validation—and adhering to established principles of structure-activity relationship development, this chemical series holds significant potential for yielding potent, selective, and therapeutically viable lead candidates. The insights and protocols provided in this guide are intended to equip research teams with the foundational knowledge to effectively explore this promising area of medicinal chemistry.

References

  • Science of Synthesis, 2004, 16, 1247-1330.
  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. [Link]

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Exploring the Structure-Activity Relationship of Pyrazino[2,3-c]pyridazine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazino[2,3-c]pyridazine scaffold is a compelling heterocyclic core for the development of novel therapeutic agents. Its unique arrangement of nitrogen atoms imparts distinct physicochemical properties, making it an attractive starting point for library synthesis and lead optimization. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues. Drawing upon data from the broader pyridazine class and its isomers, this document will explore key synthetic strategies, delineate the impact of structural modifications on biological activity—with a particular focus on kinase inhibition—and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively navigate the chemical space of this compound analogues and accelerate the discovery of new medicines.

Introduction: The this compound Core - A Scaffold of Therapeutic Potential

The quest for novel, effective, and safe therapeutic agents is a continuous endeavor in the field of medicinal chemistry. Nitrogen-containing heterocycles are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among the vast landscape of heterocyclic scaffolds, the pyridazine ring system and its fused analogues have garnered considerable attention due to their diverse pharmacological activities.[2] The this compound core, a fused bicyclic system, presents a unique electronic and steric profile that can be exploited for targeted drug design.

The arrangement of nitrogen atoms in the this compound scaffold influences its hydrogen bonding capacity, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These characteristics make it a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[3] While comprehensive SAR studies on the this compound core itself are emerging, significant insights can be gleaned from the extensive research on related pyridazine-containing compounds and its isomers, such as the pyrazolo[3,4-c]pyridazines and pyrazino[2,3-b]pyrazines. This guide will synthesize this information to provide a predictive SAR framework for the rational design of novel this compound analogues.

Synthetic Strategies for Accessing the this compound Scaffold

The construction of the this compound core is a critical first step in exploring its therapeutic potential. Several synthetic routes have been established, with the most common and versatile approach involving the condensation of a substituted pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[4] This strategy allows for the introduction of diversity at two key positions of the final bicyclic system.

General Synthesis from Pyridazine-3,4-diamines

The primary route to pyrazino[2,3-c]pyridazines involves the cyclocondensation of pyridazine-3,4-diamines with various 1,2-dicarbonyl compounds.[4] This reaction is typically carried out under reflux in a suitable solvent such as ethanol. The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern on the pyrazine ring of the final product.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogues

  • Reaction Setup: To a solution of pyridazine-3,4-diamine (1.0 eq) in ethanol, add the desired 1,2-dicarbonyl compound (1.1 eq).

  • Reaction Conditions: Reflux the reaction mixture for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired this compound analogue.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This synthetic approach offers a straightforward and efficient way to generate a library of this compound analogues with diverse substituents on the pyrazine ring, enabling a systematic exploration of the SAR.

Structure-Activity Relationship (SAR) Exploration

While direct and extensive SAR studies on the this compound core are limited in the public domain, valuable insights can be extrapolated from closely related isomeric scaffolds, particularly pyrazolo[3,4-c]pyridazines and pyrazino[2,3-b]pyrazines, which have been investigated as kinase inhibitors.

Insights from Pyrazolo[3,4-c]pyridazine Analogues as CDK Inhibitors

Research on pyrazolo[3,4-c]pyridazines as inhibitors of Cyclin-Dependent Kinases (CDKs) has provided crucial SAR information that can guide the design of this compound analogues.[5][6] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

A key study identified a pyrazolopyridazine derivative as a potent inhibitor of CDK1/cyclin B.[5] Subsequent SAR exploration revealed the following key points:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings appended to the core structure significantly impact activity. In one study, it was observed that derivatives with electron-withdrawing groups in the para position of the phenyl rings were inactive against CDK1/cyclin B.[7] This suggests that electron-donating or sterically smaller groups might be preferred at these positions.

  • Replacement of Phenyl Rings: Replacing one of the phenyl rings with a furyl group led to one of the most active compounds in the series, highlighting the potential for bioisosteric replacements to enhance potency.[5][6]

Insights from Pyrazino[2,3-b]pyrazine Analogues as mTOR Inhibitors

The mTOR (mammalian target of rapamycin) signaling pathway is another critical regulator of cell growth and proliferation, and its inhibition is a promising approach for cancer treatment. Patents and publications on pyrazino[2,3-b]pyrazine derivatives as mTOR inhibitors offer further SAR clues.[7] These studies suggest that specific substitution patterns on the pyrazine ring are crucial for potent mTOR inhibition.

Proposed SAR for this compound Analogues

Based on the analysis of related scaffolds, a hypothetical SAR for this compound analogues as kinase inhibitors can be proposed. The following diagram illustrates the key positions for modification and the potential impact of different substituents.

Caption: Proposed SAR for this compound Analogues.

Table 1: Summary of SAR Insights from Related Scaffolds

ScaffoldTargetKey SAR FindingsReference
Pyrazolo[3,4-c]pyridazineCDK1/cyclin B- Electron-withdrawing groups on appended phenyl rings decrease activity. - Monofuryl substitution enhances potency.[5][6][7]
Pyrazino[2,3-b]pyrazinemTOR- Specific substitution patterns on the pyrazine ring are critical for activity.[7]

Biological Evaluation: Kinase Inhibition Assays

To validate the therapeutic potential of newly synthesized this compound analogues, robust and reliable biological assays are essential. Given the insights from related scaffolds, kinase inhibition assays are a primary focus for this class of compounds.

CDK1/Cyclin B Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the CDK1/cyclin B complex, a key regulator of the G2/M phase transition of the cell cycle.

Experimental Protocol: CDK1/Cyclin B Kinase Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CDK1/cyclin B enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase assay buffer.

  • Compound Incubation: Add the test compound (at various concentrations) to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay measuring the incorporation of ³²P-ATP into the substrate, or a non-radiometric method like an antibody-based detection of the phosphorylated substrate (e.g., ELISA or Western blot).[8][9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

mTOR Kinase Assay

This assay evaluates the inhibitory activity of compounds against the mTOR kinase, a central regulator of cell growth and metabolism.

Experimental Protocol: mTOR Kinase Assay

  • Immunoprecipitation of mTORC1: Isolate the mTORC1 complex from cell lysates by immunoprecipitation using an antibody against a component of the complex (e.g., Raptor).[10]

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1) and ATP.

  • Compound Addition: Add the this compound analogue at varying concentrations to the kinase reaction.

  • Incubation and Termination: Incubate the reaction at 30°C and then terminate it by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.[10]

Kinase_Assay_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Lead Optimization Synthesis Synthesize this compound Analogues Purification Purify and Characterize Compounds Synthesis->Purification Primary_Assay Primary Kinase Assay (e.g., CDK1/Cyclin B) Purification->Primary_Assay Test Compounds IC50_Determination Determine IC50 Values for Active Compounds Primary_Assay->IC50_Determination Selectivity_Profiling Profile against a Panel of Kinases IC50_Determination->Selectivity_Profiling SAR_Analysis Analyze Structure-Activity Relationships Selectivity_Profiling->SAR_Analysis Data for SAR Lead_Optimization Design and Synthesize Optimized Analogues SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Cycle

Caption: Experimental Workflow for SAR Exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While direct SAR data for this specific core is still emerging, a wealth of information from related pyridazine-containing heterocycles provides a solid foundation for rational drug design. The synthetic accessibility of the this compound system, coupled with the availability of robust biological assays, makes it an attractive target for medicinal chemistry campaigns.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of substitutions at all available positions of the this compound core is needed to build a detailed SAR model.

  • Exploration of diverse biological targets: While kinase inhibition is a promising avenue, the therapeutic potential of these analogues against other target classes should also be explored.

  • Optimization of ADME properties: Early consideration of pharmacokinetic and toxicological properties will be crucial for the successful development of clinical candidates.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the chemical space of pyrazino[2,-c]pyridazine analogues and unlock their full therapeutic potential.

References

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  • Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843–6854. (URL: [Link])

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. Current Medicinal Chemistry, 30. (URL: [Link])

  • Cignarella, G., et al. (1989). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Il Farmaco, 44(12), 1167-1178. (URL: [Link])

  • Tarr, J. C., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. ACS Medicinal Chemistry Letters, 8(12), 1286–1291. (URL: [Link])

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  • Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. Springer Protocols. (URL: [Link])

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  • Wang, L., et al. (2017). mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin. Science Signaling, 10(499), eaam9647. (URL: [Link])

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Foreword: The Pyrazino[2,3-c]pyridazine Scaffold – A Heterocycle of Growing Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazino[2,3-c]pyridazines

As a Senior Application Scientist, one frequently encounters heterocyclic scaffolds that serve as the backbone for novel therapeutic agents. The Pyrazino[2,3-c]pyridazine system, a fused aromatic heterocycle containing four nitrogen atoms, represents such a scaffold of significant interest. Its unique electronic properties, stemming from the fusion of an electron-deficient pyrazine ring with a pyridazine ring, impart a distinct chemical personality that is ripe for exploration in medicinal chemistry and materials science.[1][2] The arrangement of its nitrogen atoms offers multiple vectors for substitution, allowing for fine-tuning of its physicochemical and, consequently, its biological properties.[3]

This guide is structured not as a rigid protocol manual but as a logical journey through the characterization of substituted pyrazino[2,3-c]pyridazines. We will move from their synthesis to a multi-faceted analysis of their properties, explaining the causality behind our experimental choices. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and exploiting this promising heterocyclic system.

Synthetic Pathways: Accessing the this compound Core

The foundation of any physicochemical study is the robust synthesis of the target compounds. The accessibility of the this compound core is a key advantage, with several reliable methods reported in the literature.

Condensation of Pyridazine-3,4-diamines with 1,2-Dicarbonyls

The most common and versatile route involves the condensation of a pyridazine-3,4-diamine precursor with a 1,2-dicarbonyl compound (e.g., biacetyl, benzil).[4] This approach is powerful due to the commercial availability of a wide variety of dicarbonyl compounds, allowing for the introduction of diverse substituents at the 6- and 7-positions of the final fused ring system.

Causality: This reaction is a classic example of a double condensation leading to a stable aromatic system. The diamine provides the two nucleophilic nitrogen centers that attack the electrophilic carbonyl carbons, followed by dehydration to form the pyrazine ring. The choice of solvent (often ethanol) and reaction conditions (reflux) is critical to drive the reaction to completion.[4]

Diagram 1: Synthesis via Condensation

G cluster_reactants Reactants cluster_process Process cluster_product Product pyridazine Pyridazine-3,4-diamine reflux Reflux in Solvent (e.g., Ethanol) pyridazine->reflux dicarbonyl 1,2-Dicarbonyl (e.g., Biacetyl) dicarbonyl->reflux product Substituted This compound reflux->product Condensation & Dehydration

Caption: Condensation pathway to the this compound core.

Other Synthetic Strategies

Alternative routes, such as starting from 3,4-dihalopyridazines and reacting them with diamine derivatives, have also been explored.[4] Furthermore, aza-Diels-Alder reactions provide a modern, metal-free approach to constructing pyridazine rings, which can be precursors to more complex fused systems.[5] The selection of a synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Structural and Physicochemical Characterization Workflow

A thorough characterization is non-negotiable for establishing the identity, purity, and key properties of a newly synthesized compound. Our workflow is designed to build a complete profile, from basic structure to electronic properties.

Diagram 2: Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis syn Synthesis of Substituted Derivative pur Purification (Crystallization/Chromatography) syn->pur spec Spectroscopic ID (NMR, MS, IR, UV-Vis) pur->spec xray Structural Confirmation (X-ray Crystallography) spec->xray phys Property Measurement (mp, LogP, pKa) xray->phys comp Computational Study (DFT, HOMO/LUMO) phys->comp

Caption: A comprehensive workflow for synthesizing and characterizing derivatives.

Spectroscopic Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous proof of structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Experience: ¹H and ¹³C NMR are indispensable. For the this compound core, the aromatic region of the ¹H NMR spectrum is particularly informative. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the four nitrogen atoms and the nature of any substituents.[4] For instance, in the parent, unsubstituted ring, protons are expected to be significantly downfield.

  • Trustworthiness (Self-Validating Protocol):

    • Sample Prep: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO is often chosen for its ability to dissolve a wide range of heterocyclic compounds.

    • Acquisition: Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. Follow with a ¹³C spectrum, and consider 2D experiments like COSY (to establish proton-proton correlations) and HSQC/HMBC (to assign carbons and confirm connectivity) for complex substitution patterns.

    • Data Interpretation: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values in the ¹H spectrum must be consistent with the proposed structure. The ¹³C spectrum should show the correct number of carbon environments.

B. Mass Spectrometry (MS)

  • Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the molecular formula. The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the calculated exact mass to within a few parts per million (ppm).[6]

  • Trustworthiness (Self-Validating Protocol):

    • Sample Prep: Prepare a dilute solution (µg/mL range) of the compound in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode.

    • Validation: The observed isotopic pattern must match the theoretical pattern for the proposed molecular formula. This provides a powerful secondary check on the elemental composition.

C. UV-Visible Spectroscopy

  • Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. Pyrazino[2,3-c]pyridazines exhibit characteristic absorption bands. For example, a derivative with chlorine and phenyl substituents showed absorption maxima (λmax) at 207, 233, and 372 nm in 95% ethanol.[4] These absorptions correspond to π→π* transitions within the aromatic system. Changes in substitution will predictably shift these maxima (bathochromic or hypsochromic shifts).

  • Trustworthiness (Self-Validating Protocol):

    • Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) of known concentration.

    • Measurement: Record the absorbance spectrum over a range of ~200-800 nm using a calibrated spectrophotometer.

    • Analysis: Identify the λmax values and calculate the molar extinction coefficients (ε), which is a quantitative measure of light absorption.

Single Crystal X-ray Diffraction
  • Expertise & Experience: While spectroscopic methods provide connectivity, X-ray crystallography gives the definitive, three-dimensional solid-state structure. It confirms the planarity of the ring system and provides precise bond lengths, bond angles, and intermolecular packing information.[7] This is the gold standard for structural proof.

  • Trustworthiness (Self-Validating Protocol):

    • Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., CH₂Cl₂/hexane, methanol). The goal is to obtain single, defect-free crystals.

    • Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected as the crystal is rotated.

    • Structure Solution & Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding an atomic model. Key quality indicators like the R-factor must be low to indicate a good fit between the model and the experimental data.

Fundamental Physicochemical Properties

These properties are crucial for any application, especially in drug development, as they govern absorption, distribution, metabolism, and excretion (ADME).

Table 1: Computed Physicochemical Properties for the Parent this compound (C₆H₄N₄)

PropertyValueSource
Molecular Weight132.12 g/mol [8][9]
XLogP3 (Lipophilicity)-0.5[8]
Hydrogen Bond Donor Count0[8]
Hydrogen Bond Acceptor Count4[8]
Topological Polar Surface Area51.6 Ų[8]
  • Melting Point (mp): A sharp melting point range is a primary indicator of sample purity.[10] For example, a phenyl-substituted pyridazine was reported with a melting point of 202-204.9 °C.[10]

  • Lipophilicity (LogP/LogD): This measures the partitioning of a compound between an organic (octanol) and aqueous phase. It is a key predictor of membrane permeability. The negative XLogP3 value for the parent compound suggests it is relatively hydrophilic.[8]

  • Aqueous Solubility: Directly impacts formulation and bioavailability. It is influenced by factors like crystal packing, pKa, and the ability to form hydrogen bonds with water.

  • pKa: The pyridazine ring is weakly basic.[3][11] The pKa determines the ionization state of the molecule at a given pH, which affects solubility, receptor binding, and cell penetration.

Computational Chemistry: A Predictive Lens

In modern research, experimental work is complemented by computational studies to predict properties and rationalize observations.

  • Expertise & Experience: Density Functional Theory (DFT) calculations are a powerful tool for this class of compounds.[6][12] They can be used to:

    • Optimize Geometry: Predict the lowest energy conformation, bond lengths, and angles, which can be compared with X-ray data.

    • Calculate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transition energies.[12]

    • Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For pyrazino[2,3-c]pyridazines, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), making them sites for hydrogen bonding and metal coordination.

Diagram 3: Core Scaffold and Properties

Caption: The core this compound structure and its key features.

Structure-Property Relationships and Future Directions

The true power of this guide lies in connecting these disparate physicochemical properties to potential applications. The electron-deficient nature of the ring system, combined with its planarity and hydrogen bonding capacity, makes it an excellent scaffold for interacting with biological targets like enzyme active sites.[1][3] For example, derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and Abelson kinase (ABL), both crucial targets in cancer therapy.[1]

By systematically modifying the substituents (R groups) on the ring, researchers can modulate the physicochemical properties:

  • Improving Solubility: Introducing polar or ionizable groups.

  • Tuning Lipophilicity: Adding alkyl or aryl groups to increase lipophilicity or polar functional groups to decrease it, thereby optimizing cell permeability.

  • Modulating Target Binding: Introducing groups that can form specific hydrogen bonds or hydrophobic interactions with a target protein.

The comprehensive characterization workflow described here provides the essential data to build these structure-activity relationships (SAR), guiding the rational design of new molecules with enhanced efficacy and drug-like properties.

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Whitepaper: Unlocking Therapeutic Potential: A Guide to Identifying and Validating Targets for the Pyrazino[2,3-c]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Pyrazino[2,3-c]pyridazine core is a nitrogen-rich heterocyclic scaffold that represents a compelling starting point for novel therapeutic agent discovery. Analysis of analogous structures, such as pyrazines and pyridazines, reveals a significant precedent for potent biological activity, particularly in the domain of oncology. Derivatives of these related scaffolds have demonstrated robust inhibition of key protein kinases that are fundamental drivers of cancer cell proliferation, survival, and angiogenesis.[1][2][3] This guide synthesizes current knowledge to propose that the primary therapeutic potential of this compound derivatives lies in their ability to target protein kinase signaling pathways. We will provide an in-depth exploration of the most promising kinase targets, detail the critical signaling cascades they regulate, and present a comprehensive, field-proven workflow for the definitive identification and validation of these molecular targets.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound system (PubChem CID: 15573980) is an aromatic, planar heterocycle featuring four nitrogen atoms.[4] This nitrogen-rich nature imparts unique physicochemical properties, including multiple hydrogen bond acceptors and potential for diverse chemical functionalization. These characteristics make it an attractive scaffold for creating libraries of compounds with the potential to form high-affinity interactions with biological targets.

While direct literature on the this compound core is emerging, the extensive research into its constituent diazine relatives—pyrazines and pyridazines—provides a strong predictive foundation for its therapeutic utility. These related structures are key components in numerous FDA-approved drugs and clinical candidates, validating their status as "privileged structures" in drug discovery.[3][5]

Primary Therapeutic Area: Oncology via Protein Kinase Inhibition

The most significant and well-documented therapeutic application for pyrazine and pyridazine derivatives is in the treatment of cancer.[6][7] The central mechanism for this anticancer activity is the inhibition of protein kinases, enzymes that regulate the majority of cellular signaling pathways, including those controlling cell growth, proliferation, and death.[2] Kinase dysregulation is a hallmark of many cancers, making them a premier target class for oncology drug development.

High-Priority Target Pathway: PI3K/Akt/mTOR

Evidence from closely related scaffolds, specifically pyrazino[2,3-b]pyrazines, points directly to the PI3K/Akt/mTOR pathway as a top-tier target.[1][8] This pathway is a critical intracellular signaling cascade that promotes cell growth and proliferation and is frequently hyperactivated in a wide range of human cancers.

  • Mechanism: this compound derivatives can be designed as ATP-competitive inhibitors, binding to the kinase domain of key proteins in this pathway, such as mTOR (mammalian Target of Rapamycin), PI3K (Phosphoinositide 3-kinase), or Akt. This binding event blocks the phosphorylation of downstream substrates, effectively shutting down the pro-survival signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->mTORC1 INHIBITS

Caption: PI3K/Akt/mTOR signaling pathway with mTORC1 as a potential target.
Additional Kinase Targets in Oncology

Research on analogous heterocyclic systems has identified several other critical kinase targets.[7][9][10]

Target Kinase FamilySpecific ExamplesRole in CancerReference
Receptor Tyrosine Kinases (RTKs) VEGFR, FGFR, c-MetAngiogenesis, metastasis, cell survival[1][7]
Non-Receptor Tyrosine Kinases AXL, Bruton's tyrosine kinase (BTK)Drug resistance, proliferation, B-cell malignancies[1][10]
Serine/Threonine Kinases FLT3, Cyclin-Dependent Kinases (CDKs)Proliferation in hematological malignancies, cell cycle control[1][9]

Exploratory Therapeutic Areas

While oncology presents the most robust case, derivatives of the parent scaffolds have shown promise in other areas, suggesting broader potential for the this compound core.

  • Anti-Inflammatory/Analgesic: Certain pyridazinone derivatives exhibit anti-inflammatory properties.[11][12] Potential targets could include cyclooxygenase (COX) enzymes or other mediators of the inflammatory cascade.

  • Cardiovascular Disease: Vasodilator and antithrombotic activities have been reported, often linked to the inhibition of phosphodiesterases (PDEs) , which regulate intracellular signaling by degrading cyclic nucleotides.[10][12]

A Self-Validating Workflow for Target Identification and Validation

Identifying the specific molecular target of a novel bioactive compound is a critical step in drug discovery.[13][14] A multi-faceted approach combining computational, genetic, and direct biochemical methods is essential for generating and confirming target hypotheses.[15][16]

Target_ID_Workflow cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Validation Phenotypic Step 1: Phenotypic Screening (e.g., Cancer Cell Viability Assay) Hypothesis Step 2: Target Hypothesis Generation Phenotypic->Hypothesis Biochemical Step 3: Direct Target Engagement (DARTS, CETSA) Hypothesis->Biochemical Enzymatic Step 4: In Vitro Confirmation (e.g., Kinase Activity Assay) Biochemical->Enzymatic DARTS_Principle cluster_0 Control (Vehicle Only) cluster_1 Experiment (Drug Added) Lysate1 Cell Lysate (Target Protein Unbound) Pronase1 + Pronase Lysate1->Pronase1 Digested Target Protein Digested Pronase1->Digested Lysate2 Cell Lysate Drug + this compound Derivative Lysate2->Drug Bound Target Protein (Bound & Stabilized) Drug->Bound Pronase2 + Pronase Bound->Pronase2 Protected Target Protein Protected Pronase2->Protected

Caption: The principle of the Drug Affinity Responsive Target Stability (DARTS) assay.
Step 4: In Vitro Enzymatic Confirmation

The final step is to prove that the binding event modulates the protein's function using a purified system.

  • Protocol: In Vitro Kinase Assay

    • System Setup: In a microplate well, combine purified, active recombinant kinase (the candidate target, e.g., mTOR), a specific substrate peptide, and ATP.

    • Inhibitor Addition: Add varying concentrations of the this compound derivative.

    • Kinase Reaction: Incubate the mixture to allow the phosphorylation of the substrate.

    • Detection: Use a detection method to quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-like format or by using luminescence-based assays that measure remaining ATP.

    • Analysis: The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the IC50 to determine the compound's potency against the isolated target enzyme.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors for oncology. The strong precedent set by related pyrazine and pyridazine heterocycles points toward key cancer-driving pathways like PI3K/Akt/mTOR and various receptor tyrosine kinases as primary targets. The systematic workflow outlined in this guide—progressing from phenotypic screening to hypothesis generation and culminating in direct biochemical and enzymatic validation—provides a robust and self-validating framework for any research program. Future efforts should focus on synthesizing a diverse library of this compound derivatives and employing this workflow to definitively identify their molecular targets, thereby unlocking their full therapeutic potential.

References

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  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2021). International Journal of Pharmaceutical Research.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2022). Molecules. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2012). Scholars Research Library.
  • Butnariu, R., & Mangalagiu, I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Future Medicinal Chemistry. Available at: [Link]

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. Current Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2014). Chemical and Pharmaceutical Bulletin.
  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed Central. Available at: [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

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The Untapped Potential of the Pyrazino[2,3-c]pyridazine Scaffold: A Technical Guide to Designing Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sensitive and selective detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical development. Fluorescent chemosensors offer a powerful analytical tool, providing real-time, high-sensitivity measurements. This technical guide delves into the promising, yet largely unexplored, potential of the pyrazino[2,3-c]pyridazine heterocyclic system as a core scaffold for novel fluorescent probes. While the direct application of this specific scaffold in published literature remains nascent, its unique electronic and structural characteristics suggest significant opportunities. This document provides researchers, chemists, and drug development professionals with a comprehensive framework for the design, synthesis, and validation of this compound-based fluorescent probes. We will explore the foundational principles of fluorescence-based sensing, detail synthetic strategies, and provide robust, self-validating experimental protocols, using a closely related pyridazine-based probe as a practical, illustrative case study for the detection of Fe³⁺.

Introduction: The Case for this compound in Fluorescent Sensing

The this compound system is a planar, electron-deficient aromatic heterocycle containing four nitrogen atoms.[1][2] This arrangement imparts distinct electronic properties, including a low-lying Highest Occupied Molecular Orbital (HOMO), suggesting strong electrophilic character.[3] Its unique structure is noted for its potential in medicinal chemistry and as a building block for functional materials, including fluorescent probes.[4] The presence of multiple nitrogen atoms provides potential coordination sites for metal ions, making the scaffold an intriguing candidate for chemosensor development.

The core hypothesis is that functionalization of the this compound ring with appropriate ionophores (metal-binding units) and fluorophores can lead to highly selective and sensitive "turn-on" or "turn-off" fluorescent sensors. The rigid, planar nature of the fused ring system can also contribute to high quantum yields and photostability.

Foundational Principles of Fluorescence-Based Metal Ion Detection

A fluorescent probe for metal ion detection typically consists of two key components: a fluorophore (the signaling unit) and an ionophore or receptor (the recognition unit). The interaction between the probe and a target metal ion modulates the fluorescence output of the fluorophore through various mechanisms:

  • Photoinduced Electron Transfer (PET): In the absence of the metal ion, the ionophore can quench the fluorescence of the fluorophore through PET. Upon binding the metal ion, the electron-donating ability of the ionophore is suppressed, inhibiting PET and "turning on" the fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): Metal ion binding to the ionophore can increase the structural rigidity of the probe, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. Metal ion binding can alter the distance or spectral overlap between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process can be perturbed by the coordination of a metal ion, leading to changes in the fluorescence emission.

The choice of sensing mechanism will dictate the design strategy for a novel this compound-based probe.

Design and Synthesis Strategies for this compound Probes

The synthesis of functionalized pyrazino[2,3-c]pyridazines is a critical step in probe development. A common and effective route involves the condensation of pyridazine-3,4-diamines with 1,2-dicarbonyl compounds.[5] This allows for the introduction of various substituents on the pyrazine ring.

Diagram of a General Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product pyridazine_diamine Pyridazine-3,4-diamine reaction Condensation Reaction (e.g., reflux in ethanol) pyridazine_diamine->reaction dicarbonyl 1,2-Dicarbonyl Compound (e.g., substituted benzil) dicarbonyl->reaction pyrazino_pyridazine Substituted This compound reaction->pyrazino_pyridazine Cyclization G PzP_Rhd_off PzP-Rhd (Spirolactam) Non-fluorescent binding Coordination PzP_Rhd_off->binding Fe3_ion Fe³⁺ Ion Fe3_ion->binding PzP_Rhd_on [PzP-Rhd-Fe³⁺] Complex (Ring-Opened) Highly Fluorescent binding->PzP_Rhd_on Ring Opening

Caption: Proposed "turn-on" mechanism for an Fe³⁺ probe.

Experimental Protocols

The following protocols are detailed to provide a self-validating framework for the characterization and application of a novel fluorescent probe.

Protocol 1: Synthesis of a Hypothetical PzP-Rhd Probe

  • Synthesis of a Substituted this compound:

    • React pyridazine-3,4-diamine with a suitably functionalized 1,2-dicarbonyl compound (e.g., containing a reactive group for linking to the rhodamine) in ethanol under reflux for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Purify the product by column chromatography on silica gel.

    • Characterize the structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Coupling with Rhodamine B:

    • Convert rhodamine B to rhodamine B hydrazide.

    • React the functionalized this compound from step 1 with rhodamine B hydrazide in a suitable solvent (e.g., acetonitrile) at an elevated temperature.

    • Purify the final probe, PzP-Rhd, by column chromatography.

    • Confirm the final structure and purity by NMR and HRMS.

Protocol 2: Photophysical Characterization and Fe³⁺ Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of PzP-Rhd (e.g., 1 mM) in a suitable solvent such as acetonitrile or a mixed aqueous-organic solvent system (e.g., acetonitrile/water, 1:1 v/v).

    • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., Fe(ClO₄)₃, Cu(ClO₄)₂, etc.) in water or the same solvent system.

  • Absorption and Fluorescence Spectroscopy:

    • Record the UV-Vis absorption and fluorescence emission spectra of a dilute solution of PzP-Rhd (e.g., 10 µM). Determine the absorption maximum (λ_abs) and emission maximum (λ_em).

  • Fluorescence Titration:

    • To a solution of PzP-Rhd (10 µM), incrementally add small aliquots of the Fe³⁺ stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at λ_em against the concentration of Fe³⁺.

  • Selectivity Study:

    • Prepare a series of solutions containing PzP-Rhd (10 µM) and a significant excess (e.g., 10 equivalents) of various competing metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc.).

    • Record the fluorescence intensity for each solution and compare it to the intensity in the presence of Fe³⁺.

Diagram of the Experimental Workflow

G start Synthesized Probe PzP-Rhd stock_prep Prepare Stock Solutions (Probe and Metal Ions) start->stock_prep photophys_char Photophysical Characterization (UV-Vis, Fluorescence) stock_prep->photophys_char titration Fluorescence Titration with Fe³⁺ stock_prep->titration selectivity Selectivity Assay (Competing Ions) stock_prep->selectivity lod_calc Calculate Limit of Detection (LOD) titration->lod_calc data_analysis Data Analysis and Mechanism Elucidation selectivity->data_analysis lod_calc->data_analysis

Caption: Workflow for characterizing a new fluorescent metal ion probe.

Data Analysis and Performance Metrics

Binding Stoichiometry: The stoichiometry of the PzP-Rhd-Fe³⁺ complex can be determined using a Job's plot, where the total molar concentration of the probe and Fe³⁺ is kept constant while their molar fractions are varied.

Limit of Detection (LOD): The LOD is a critical parameter for evaluating the sensitivity of the probe. It can be calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the fluorescence intensity of the blank (the probe without any added metal ion), measured multiple times.

  • k is the slope of the linear portion of the fluorescence intensity versus [Fe³⁺] plot at low concentrations. [6]

Table 1: Hypothetical Performance Data for PzP-Rhd
ParameterValueConditions
λ_abs (free probe) ~310 nmAcetonitrile/Water (1:1)
λ_abs (+ Fe³⁺) ~560 nmAcetonitrile/Water (1:1)
λ_em (+ Fe³⁺) ~585 nmAcetonitrile/Water (1:1)
Fluorescence Enhancement >100-foldUpon saturation with Fe³⁺
Binding Stoichiometry 1:1 (Probe:Fe³⁺)Job's Plot Analysis
Limit of Detection (LOD) ~50 nMCalculated from titration data
Optimal pH Range 5.0 - 8.0-
Selectivity High for Fe³⁺ over other common cations-

Future Outlook and Conclusion

The this compound scaffold presents a compelling, yet underexplored, platform for the development of next-generation fluorescent probes for metal ions. Its inherent electronic properties and multiple coordination sites offer a rich design space for creating highly selective and sensitive sensors. The synthetic accessibility through established condensation reactions provides a clear path for the creation of a library of derivatives functionalized with various ionophores.

This technical guide provides the foundational knowledge and a robust experimental framework for researchers to begin exploring this promising class of compounds. By following the detailed protocols for synthesis, characterization, and validation, scientists can systematically investigate the potential of this compound derivatives as fluorescent probes for a wide range of metal ions, with significant potential applications in environmental science, diagnostics, and beyond.

References

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  • Science of Synthesis. (n.d.). Pyrazino[2,3-c]pyridazines. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Pyrazino[2,3-c]pyridazine from Pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the pyrazino[2,3-c]pyridazine heterocyclic system, with a specific focus on its preparation from the readily accessible starting material, pyrazine-2,3-dicarbonitrile. This document delves into the underlying chemical principles, reaction mechanisms, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who are interested in the synthesis and application of novel nitrogen-rich heterocyclic compounds.

Introduction: The Significance of the this compound Scaffold

The fusion of pyrazine and pyridazine rings results in the this compound scaffold, a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science. The arrangement of nitrogen atoms in this fused system imparts unique electronic properties and a rigid, planar structure, making it an attractive pharmacophore for interacting with biological targets. Derivatives of pyridazine, a core component of this fused system, are known to exhibit a wide range of biological activities, including but not limited to, antibiotic, antifungal, anti-inflammatory, and cytotoxic properties.

The synthesis of pyrazino[2,3-c]pyridazines from pyrazine-2,3-dicarbonitrile offers a convergent and efficient route to this valuable heterocyclic core. Pyrazine-2,3-dicarbonitrile itself can be synthesized from commercially available precursors, making this approach strategically advantageous for the generation of diverse libraries of this compound derivatives for drug discovery and materials science applications.

The Synthetic Pathway: From Dinitrile to Fused Heterocycle

The core of this synthetic strategy lies in the reaction of a 1,2-dicarbonitrile with a dinucleophile, in this case, hydrazine. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the fused pyridazine ring.

Reaction Mechanism

The reaction of pyrazine-2,3-dicarbonitrile with hydrazine hydrate is a classic example of nucleophilic addition to a nitrile followed by intramolecular cyclization. The proposed mechanism is as follows:

  • Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks one of the electrophilic carbon atoms of the nitrile groups on the pyrazine ring.

  • Intermediate Formation: This initial attack leads to the formation of a hydrazone-like intermediate.

  • Intramolecular Cyclization: The terminal amino group of the attached hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second nitrile group.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic 5,8-diaminothis compound.

This one-pot reaction provides a direct and atom-economical route to the desired fused heterocyclic system.

Experimental Protocol: Synthesis of 5,8-Diaminothis compound

This section provides a detailed, step-by-step protocol for the synthesis of 5,8-diaminothis compound from pyrazine-2,3-dicarbonitrile.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )SupplierPurity
Pyrazine-2,3-dicarbonitrileC₆H₂N₄130.11Commercially Available≥98%
Hydrazine hydrateH₆N₂O50.06Commercially Available80% solution in water
EthanolC₂H₅OH46.07Commercially AvailableAnhydrous
DichloromethaneCH₂Cl₂84.93Commercially AvailableACS Grade
Magnesium Sulfate (anhydrous)MgSO₄120.37Commercially AvailableLaboratory Grade
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine-2,3-dicarbonitrile (1.30 g, 10.0 mmol) in ethanol (40 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 2.5 mL, approximately 40 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After 24 hours, cool the reaction mixture to room temperature. A precipitate should form. Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Isolation of the Product: Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product, 5,8-diaminothis compound, is typically obtained as a solid.

  • Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized 5,8-diaminothis compound should be confirmed by standard analytical techniques, including:

  • Melting Point: Determination of the melting point range.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Causality Behind Experimental Choices

  • Choice of Solvent: Ethanol is a common and effective solvent for this type of reaction. It readily dissolves the pyrazine-2,3-dicarbonitrile and is compatible with hydrazine hydrate. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the dinitrile. It also acts as a base to facilitate the cyclization step.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic addition and cyclization reactions to proceed at a practical rate. The 24-hour reaction time is a typical duration to ensure high conversion.

  • Work-up Procedure: Cooling the reaction mixture promotes the precipitation of the product, which is often a solid at room temperature. Washing with cold ethanol removes impurities without significantly dissolving the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5,8-diaminothis compound from pyrazine-2,3-dicarbonitrile.

Synthesis_Workflow start Start: Pyrazine-2,3-dicarbonitrile reaction Reaction: Reflux for 24h start->reaction Dissolve in Ethanol reagents Reagents: Hydrazine Hydrate Ethanol reagents->reaction Add dropwise workup Work-up: Cooling & Precipitation Filtration & Washing reaction->workup Reaction Mixture product Product: 5,8-Diaminopyrazino [2,3-c]pyridazine workup->product Crude Product characterization Characterization: MP, IR, NMR, MS product->characterization

Caption: Synthetic workflow for 5,8-diaminothis compound.

Conclusion

The synthesis of this compound derivatives from pyrazine-2,3-dicarbonitrile represents a robust and efficient method for accessing this important class of heterocyclic compounds. The protocol outlined in this guide is based on established chemical principles and provides a clear, step-by-step procedure for the preparation of 5,8-diaminothis compound. This foundational synthesis opens the door for further chemical modifications and the exploration of the biological and material properties of this fascinating heterocyclic system.

References

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][1]

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  • Ali, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link][3]

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  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link][6]

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  • Kovacs, D., & Novak, Z. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 178-216. [Link][8]

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An In-depth Technical Guide to Cyclization Reactions for the Formation of the Pyrazino[2,3-c]pyridazine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies employed to construct the pyrazino[2,3-c]pyridazine scaffold, a heterocyclic ring system of significant interest to the medicinal chemistry and drug development communities. This document delves into the core cyclization reactions, offering detailed experimental protocols, mechanistic insights, and a discussion of the biological relevance of this privileged structure.

Introduction: The Rising Prominence of the this compound Core

The this compound ring system is a fused bicyclic heterocycle containing four nitrogen atoms.[1] This unique arrangement of heteroatoms imparts distinct electronic properties, making it an attractive scaffold for the design of novel therapeutic agents.[2] Derivatives of this ring system have demonstrated a wide range of pharmacological activities, including potent anticancer and cyclin-dependent kinase (CDK) inhibitory effects.[3][4] The structural rigidity and the potential for diverse substitution patterns allow for the fine-tuning of physicochemical properties and biological activity, making it a focal point in modern drug discovery programs. This guide will provide researchers and drug development professionals with the foundational knowledge to synthesize and explore this promising heterocyclic system.

Core Synthetic Strategy: Condensation of Pyridazine-3,4-diamines with 1,2-Dicarbonyl Compounds

The most prevalent and versatile method for the construction of the this compound ring system is the cyclocondensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[5] This approach offers a straightforward and modular route to a wide array of substituted derivatives.

Causality Behind Experimental Choices

The selection of reaction conditions is critical for the successful synthesis of pyrazino[2,3-c]pyridazines. The choice of solvent is often dictated by the solubility of the starting materials. Ethanol is a common choice due to its ability to dissolve both the diamine and the dicarbonyl compound, as well as its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures to drive the condensation.[5] The use of the hydrochloride salt of pyridazine-3,4-diamine is also frequently reported.[5] In such cases, a base may be required to neutralize the salt and liberate the free diamine for the reaction to proceed. However, in some instances, the reaction can be carried out under acidic conditions, which can catalyze the condensation. The reaction time and temperature are optimized to ensure complete conversion and minimize the formation of side products.

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A Pyridazine-3,4-diamine C Solvent (e.g., Ethanol) A->C B 1,2-Dicarbonyl Compound B->C D Heat (Reflux) C->D Reaction Mixture E This compound Derivative D->E Cyclocondensation

Caption: General workflow for the synthesis of Pyrazino[2,3-c]pyridazines.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethylthis compound

This protocol describes a typical procedure for the synthesis of a simple, substituted this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine pyridazine-3,4-diamine hydrochloride (0.050 g, 0.3 mmol) and biacetyl (0.1 g, 1.2 mmol).[5]

  • Reaction Setup: Add ethanol (a suitable volume to ensure dissolution and stirring) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 19 hours.[5]

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. Dilute the residue with water and adjust the pH to 7.0. Evaporate the aqueous solution to dryness.[5]

  • Purification: Extract the residue with chloroform. The crude product can be purified by chromatography on alumina. The first fraction, upon evaporation and recrystallization from cyclohexane, yields the desired product.[5]

Quantitative Data:

ProductYieldMelting Point (°C)
6,7-Dimethylthis compound38%164-167

Table 1: Yield and melting point for the synthesis of 6,7-Dimethylthis compound.[5]

Mechanistic Insights: The Cyclocondensation Pathway

The formation of the this compound ring system via the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups, enhancing its electrophilicity.

Proposed Reaction Mechanism

G A 1,2-Dicarbonyl (Protonated) C Carbinolamine Intermediate A->C Nucleophilic attack by amine B Pyridazine-3,4-diamine B->C D Iminium Ion C->D Dehydration E Dihydropyrazine Intermediate D->E Intramolecular nucleophilic attack F This compound E->F Dehydration/Aromatization

Caption: Proposed mechanism for the acid-catalyzed cyclocondensation.[6][7]

The initial step involves the nucleophilic attack of one of the amino groups of the pyridazine-3,4-diamine onto one of the protonated carbonyl carbons of the 1,2-dicarbonyl compound to form a carbinolamine intermediate. This is followed by dehydration to yield an iminium ion. The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a dihydropyrazine intermediate. A final dehydration and subsequent aromatization result in the formation of the stable this compound ring system.

Synthesis of the Key Precursor: Pyridazine-3,4-diamine

The availability of pyridazine-3,4-diamine is crucial for the primary synthetic route. Several methods have been reported for its preparation.

Protocol 2: Synthesis of 3,4-Diaminopyridine via Catalytic Hydrogenation

A common laboratory-scale synthesis involves the reduction of a dinitro precursor.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 3-nitropyridin-4-amine (50 g, 395 mmol) in a mixture of methanol (500 ml) and THF (500 ml).[8]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5 g) as the catalyst.[8]

  • Reaction Execution: Hydrogenate the mixture at 10°C under a hydrogen atmosphere (1 atm) for 24 hours.[8]

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Isolation: Evaporate the filtrate to obtain the desired 3,4-diaminopyridine.[8]

Quantitative Data:

ProductYield
Pyridine-3,4-diamine97%

Table 2: High-yield synthesis of Pyridine-3,4-diamine.[8]

Alternative Synthetic Routes

While the condensation of diamines and dicarbonyls is the most common approach, other methods for constructing the this compound ring system have been developed. One notable alternative involves the reaction of 3,4-dihalopyridazines with benzene-1,2-diamine derivatives.[5] This method leads to the formation of benzo-annulated pyrazino[2,3-c]pyridazines, also known as quinoxalino[2,3-c]cinnolines.

Biological Significance and Applications in Drug Development

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives.[4][9] These compounds have shown promise against a range of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[4] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell cycle progression and proliferation.

Cyclin-Dependent Kinase (CDK) Inhibition

A significant area of interest is the development of this compound-based compounds as inhibitors of cyclin-dependent kinases (CDKs).[3] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-c]pyridazine derivatives have been identified as potent inhibitors of CDK1/cyclin B, demonstrating selectivity for the CDK family.[3] For instance, a pyrazolo-pyridazine derivative displayed moderate inhibitory activity against CDK-2/cyclin A2 with an IC50 value of 0.55 μM.[10]

Quantitative Biological Data:

Compound ClassTargetIC50 (μM)
Pyrazolo-pyridazine derivativeCDK-2/cyclin A20.55

Table 3: Example of CDK inhibitory activity of a this compound analog.[10]

Conclusion

The this compound ring system represents a versatile and valuable scaffold for the development of novel therapeutic agents. The primary synthetic route, involving the condensation of pyridazine-3,4-diamines with 1,2-dicarbonyl compounds, provides a robust and adaptable method for generating a diverse library of derivatives. Understanding the underlying reaction mechanisms and having access to reliable experimental protocols are essential for researchers in this field. The demonstrated anticancer and CDK inhibitory activities of this compound derivatives underscore their potential in drug discovery and warrant further investigation and development.

References

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  • Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
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A Technical Guide to the Initial Screening of Pyrazino[2,3-c]pyridazine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating the Pyrazino[2,3-c]pyridazine Scaffold

In the landscape of oncology drug discovery, the identification of novel heterocyclic scaffolds that can serve as a foundation for potent and selective therapeutic agents is of paramount importance. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" due to its advantageous physicochemical properties and its presence in numerous bioactive compounds.[1][2] This scaffold is a key component in several approved drugs and clinical candidates, highlighting its drug-like potential.[1] When fused with a pyrazine ring, another nitrogen-containing heterocycle known for its role in potent kinase inhibitors, the resulting This compound core presents a compelling, yet underexplored, scaffold for anticancer agent development.[3][4][5]

Many anticancer drugs function by inducing programmed cell death (apoptosis) or by halting the cell cycle, preventing uncontrolled proliferation.[6][7] Derivatives of related nitrogen-containing heterocyclic systems, such as pyrazoles and pyridazinones, have demonstrated potent anticancer effects by modulating these very pathways, often through the inhibition of critical cellular signaling proteins like Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[8][9][10] For instance, pyrazino[2,3-b]pyrazine derivatives have been specifically investigated as inhibitors of the mTOR/PI3K/Akt pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[11][12]

This technical guide provides a comprehensive, field-proven framework for the initial in vitro screening of a novel library of this compound derivatives. The objective is not merely to identify "active" compounds but to establish a robust, multi-parameter dataset that informs on their potency, selectivity, and preliminary mechanism of action. We will proceed through a logical screening cascade, from broad cytotoxicity profiling to more focused mechanistic assays, providing the causal reasoning behind each experimental choice and detailed, self-validating protocols.

The Screening Cascade: A Funnel Approach to Lead Identification

The initial phase of drug discovery is best visualized as a funnel. We begin with a broad assessment of a library of compounds to identify those with any biological activity and progressively apply more specific and complex assays to narrow the field to the most promising candidates. This systematic approach ensures that resources are focused on compounds with the highest potential for further development.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Target Exploration & Lead Prioritization Compound_Library This compound Library Synthesis Primary_Screen Cytotoxicity Profiling (MTT Assay) Compound_Library->Primary_Screen Single high-dose (e.g., 10-50 µM) IC50_Determination IC50 Value Determination (Dose-Response) Primary_Screen->IC50_Determination Active 'Hits' Apoptosis_Assay Apoptosis Induction Assay (Annexin V / PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Assay Target_ID Hypothesis-Driven Target Assay (e.g., Kinase Inhibition) Apoptosis_Assay->Target_ID Cell_Cycle_Assay->Target_ID Lead_Selection Prioritized Lead Candidates Target_ID->Lead_Selection

Caption: A logical workflow for anticancer drug screening.

Part 1: Primary Cytotoxicity Screening

The foundational step in any anticancer screening program is to determine whether the test compounds have a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.[13][14] This provides the first critical data point: does the compound work, and at what concentration?

Causality Behind the Choice: The MTT Assay

We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for its robustness, high-throughput capability, and extensive validation in the field.[15] The assay measures the metabolic activity of a cell population. The core principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product, which is insoluble in water.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15] A reduction in formazan production in treated cells compared to untreated controls indicates either cell death or a halt in proliferation.

Experimental Design: Cell Line Panel

Testing against a single cancer cell line is insufficient. To gain a preliminary understanding of a compound's spectrum of activity, a panel of cell lines derived from different cancer types is essential.[13] Furthermore, including a non-cancerous cell line is a critical control to assess selectivity. A compound that is highly toxic to both cancerous and normal cells has limited therapeutic potential.

Recommended Starter Panel:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding:

    • Culture selected human cancer and non-cancerous cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[16]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (cells treated with 0.5% DMSO medium) and "untreated control" wells (cells in medium only).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubate for 48-72 hours. The incubation time should be consistent across experiments.[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[16]

Data Presentation: Quantifying Cytotoxicity

The IC50 is the key metric for comparing the potency of different compounds.[16] Results should be summarized in a clear, tabular format.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives

Compound IDHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)HEK293 (Normal)Selectivity Index (SI)¹
PZP-0018.512.310.1> 100> 11.7
PZP-00245.268.152.9> 100> 2.2
PZP-0031.22.51.825.421.2
Doxorubicin0.81.10.95.67.0

¹ Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells (using the most sensitive cancer cell line). A higher SI is desirable.

Part 2: Secondary Mechanistic Assays

Compounds that demonstrate potent and selective cytotoxicity (e.g., PZP-001 and PZP-003 from our hypothetical data) are advanced to secondary screening. The goal here is to begin understanding how these compounds exert their effects. The two most fundamental questions are: do they induce apoptosis, and do they affect cell cycle progression?

Rationale: Dissecting the Mode of Cell Death and Proliferation

Apoptosis, or programmed cell death, is a controlled, non-inflammatory process that is a desired outcome for many cancer therapies.[6][7] Distinguishing apoptosis from necrosis (uncontrolled cell death) is crucial. Concurrently, many anticancer agents function by causing cells to arrest in a specific phase of the cell cycle (G0/G1, S, or G2/M), preventing them from dividing.[6] Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of both phenomena on a single-cell basis.[6][7]

Protocol 2: Apoptosis Assay via Annexin V-FITC / Propidium Iodide (PI) Staining

This assay leverages two key events in early and late apoptosis.[6]

  • Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[7][17]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[16]

Apoptosis_Principle cluster_live Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Live Live_Label Annexin V: Negative PI: Negative Early Early_Label Annexin V: Positive PI: Negative Late Late_Label Annexin V: Positive PI: Positive

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Methodology:

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound (e.g., PZP-003) at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).[18]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Data Interpretation: The results are displayed as a quadrant plot:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Table 2: Hypothetical Apoptosis Induction by PZP-003 in HCT-116 Cells (24h)

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)Total Apoptotic (%)
Vehicle (DMSO)94.53.11.95.0
PZP-003 (1.2 µM)55.228.515.143.6
PZP-003 (2.4 µM)20.745.831.377.1
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content within each cell. Since cells have double the DNA content in the G2/M phase compared to the G0/G1 phase, PI staining allows for the distribution of the cell population across these phases to be measured.[16]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at IC50 concentration for 24 hours.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the membrane and preserves the cellular structure. Fix overnight at -20°C.[16]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is crucial as it degrades double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-DNA complex.

Data Interpretation: The data is presented as a histogram of cell count versus DNA content.

  • First Peak: G0/G1 phase (2n DNA content)

  • Intermediate Region: S phase (DNA synthesis, between 2n and 4n DNA)

  • Second Peak: G2/M phase (4n DNA content)

  • Sub-G1 Peak: A peak to the left of G0/G1 represents apoptotic cells with fragmented DNA.[19]

Table 3: Hypothetical Cell Cycle Distribution in HCT-116 Cells Treated with PZP-003 (24h)

Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)2.155.425.317.2
PZP-003 (1.2 µM)8.920.115.555.5

This hypothetical result suggests that PZP-003 causes a significant G2/M phase arrest.

Part 3: Hypothesis-Driven Target Exploration

The data from primary and secondary screening (potent cytotoxicity, apoptosis induction, and G2/M arrest) provides a strong foundation for forming a hypothesis about the compound's molecular target. Given that the pyrazine and pyridazine scaffolds are prevalent in kinase inhibitors, and G2/M arrest is a hallmark of CDK inhibitors, a logical next step is to investigate the effect of the lead compounds on key cell cycle kinases.[3][5][20]

Potential Target: Cyclin-Dependent Kinase (CDK) Pathway

The progression through the cell cycle is tightly regulated by CDKs. The G2/M transition, for instance, is primarily controlled by the CDK1/Cyclin B complex. Inhibition of this complex is a validated anticancer strategy. The PI3K/Akt/mTOR pathway is another critical signaling node that regulates cell growth and proliferation and is a known target for pyrazine-based molecules.[11][12]

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK46_CycD CDK4/6-Cyclin D G1_S G1-S Transition CDK46_CycD->G1_S CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1_S CDK1_CycB CDK1-Cyclin B G2_M G2-M Transition CDK1_CycB->G2_M G1_S->CDK1_CycB G1_S->Proliferation G2_M->Proliferation PZP_Compound PZP-003 (Hypothetical) PZP_Compound->CDK1_CycB Inhibition

Caption: Simplified cell cycle and growth signaling pathways.

Further investigation would involve direct enzymatic assays using purified CDK1/Cyclin B to confirm whether the lead compound is a direct inhibitor, followed by Western blotting in treated cells to observe effects on downstream phosphorylation events.

Conclusion and Future Directions

This guide outlines a systematic, multi-stage process for the initial in vitro screening of novel this compound derivatives. By progressing from broad cytotoxicity profiling to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can efficiently identify and prioritize lead candidates. The hypothetical compound PZP-003, with its potent, selective cytotoxicity, ability to induce apoptosis, and specific G2/M cell cycle arrest, represents an ideal candidate for further investigation.

Subsequent steps would include:

  • Biochemical Target Validation: Confirming direct inhibition of hypothesized targets (e.g., CDK1) in cell-free enzymatic assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of lead compounds to improve potency and selectivity.

  • Advanced In Vitro Models: Evaluating leads in 3D culture models (spheroids) or co-culture systems to better mimic the tumor microenvironment.

  • Pharmacokinetic Profiling (ADME): Assessing the absorption, distribution, metabolism, and excretion properties of the lead compounds.

  • In Vivo Efficacy Studies: Testing the most promising candidates in preclinical animal models of cancer.

By adhering to this rigorous and logical screening cascade, the potential of the this compound scaffold as a source of novel anticancer therapeutics can be thoroughly and efficiently explored.

References

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Methodological & Application

Application Notes and Protocols: Leveraging the Pyrazino[2,3-c]pyridazine Scaffold for High-Throughput Kinase Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they are among the most intensely pursued drug targets.[3] The Pyrazino[2,3-c]pyridazine core represents a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various kinases.[4][5] These compounds typically function as ATP-competitive inhibitors, making them ideal candidates for discovery and development using biochemical assays.[1] This guide provides a comprehensive overview of the scientific rationale for using this scaffold and presents detailed, field-proven protocols for screening and characterizing this compound-based compounds using robust, high-throughput compatible kinase activity assays.

Part I: The Scientific Rationale — Why Target Kinases with this compound?

The successful development of kinase inhibitors often hinges on the selection of a core chemical structure that provides a foundation for potent and selective binding. The this compound scaffold has emerged as a structure of significant interest for several key reasons.

Favorable Chemical Properties and Mechanism of Action

The this compound structure is a fused bicyclic heterocycle containing four nitrogen atoms.[6] This nitrogen-rich, electron-deficient nature is crucial for its function. It serves as an excellent bioisostere for the purine ring of ATP, enabling it to form key hydrogen bonds and engage in hydrophobic interactions within the highly conserved ATP-binding pocket of most kinases.[1][7]

The primary mechanism of action for this class of compounds is ATP-competitive inhibition .[1] The inhibitor directly competes with the endogenous substrate, ATP, for binding to the kinase's active site. By occupying this site, the inhibitor prevents the phosphotransfer reaction, thereby halting the downstream signaling cascade. This direct and potent mechanism is readily quantifiable in biochemical assays.

ATP_Competitive_Inhibition cluster_0 Kinase Activity (Normal) cluster_1 Kinase Activity (Inhibited) Kinase_Active Kinase Active Site Phospho_Product Phosphorylated Product Kinase_Active->Phospho_Product Phosphorylates ATP ATP ATP->Kinase_Active Binds Substrate Substrate Substrate->Kinase_Active Kinase_Blocked Kinase Active Site Inhibitor This compound Inhibitor Inhibitor->Kinase_Blocked Binds & Blocks ATP_Blocked ATP ATP_Blocked->Kinase_Blocked Blocked No_Product No Reaction

Caption: Mechanism of ATP-competitive inhibition by a this compound derivative.

A Scaffold with a Broad Target Landscape

Derivatives of pyrazine and pyridazine scaffolds have demonstrated inhibitory activity against a wide array of kinase families, underscoring their versatility. Notable targets include:

  • Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle.[4]

  • Abelson Kinase (ABL): A key driver in chronic myeloid leukemia.[4]

  • mTOR/PI3K/Akt Pathway: A central signaling node for cell growth, proliferation, and survival.[8][9]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling in immunity.[1]

This proven track record makes the this compound scaffold a high-value starting point for screening campaigns against both established and novel kinase targets.

Part II: Choosing the Right High-Throughput Assay Platform

The selection of an appropriate assay technology is critical for the efficient and accurate screening of compound libraries. For kinase inhibitor discovery, homogeneous (no-wash) assays that are amenable to automation are preferred. Below is a comparative analysis of the three most common platforms.[3]

Assay Platform Principle Signal Correlation with Kinase Activity Advantages Disadvantages
Luminescent ATP Depletion Measures remaining ATP after the kinase reaction using a luciferase/luciferin system.[10][11]Inverse (High Signal = Low Activity)Simple "add-and-read" format, highly sensitive, universally applicable to any ATP-dependent enzyme.[12]Prone to interference from compounds that inhibit luciferase or are ATPases.[13]
Fluorescence Polarization (FP) Measures the displacement of a fluorescently labeled tracer from an antibody that recognizes the phosphorylated product.[14][15]Direct (High Signal = High Activity)Homogeneous format, well-suited for HTS, can also measure direct inhibitor binding.[16][17]Requires specific, high-affinity antibodies and fluorescent probes; smaller dynamic range.[17]
TR-FRET Measures FRET between a donor (e.g., Europium) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding a phosphorylated substrate).[18][19]Direct (High Signal = High Activity)Highly robust, low background interference, ratiometric detection minimizes well-to-well variation.[20]Requires specific labeled reagents (e.g., antibodies, substrates), potentially higher cost.

digraph "Assay_Selection_Workflow" {
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Start [label="Start: Screen this compound Library", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Are specific labeled substrates\nand antibodies available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Is the primary goal a universal\nscreen against a novel kinase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Luminescence [label="Use Luminescent\nATP Depletion Assay\n(e.g., Kinase-Glo®)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; TRFRET [label="Use TR-FRET Assay\n(e.g., HTRF®)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FP [label="Use Fluorescence\nPolarization (FP) Assay", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CounterScreen [label="Remember to perform counter-screens\nfor assay interference.", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> TRFRET [label=" Yes"]; Q1 -> Q2 [label=" No"]; Q2 -> Luminescence [label=" Yes"]; Q2 -> FP [label=" No, but a specific\nphospho-tracer exists"];

Luminescence -> CounterScreen [style=dashed]; TRFRET -> CounterScreen [style=dashed]; FP -> CounterScreen [style=dashed]; }

Caption: Decision workflow for selecting the optimal kinase assay platform.

Part III: Detailed Protocol — IC50 Determination via Luminescent Kinase Assay

This protocol details the characterization of a this compound-based inhibitor by determining its half-maximal inhibitory concentration (IC50) using a luminescent ATP depletion assay, such as the Promega Kinase-Glo® platform.[11]

Principle

The kinase reaction proceeds, consuming ATP. The Kinase-Glo® reagent is then added, which contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to generate a stable "glow-type" luminescent signal. This signal is inversely proportional to kinase activity.[10][12] By titrating the inhibitor, a dose-response curve can be generated to calculate the IC50.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • Substrate: Appropriate protein or peptide substrate for the kinase.

  • Inhibitor: this compound derivative dissolved in 100% DMSO (e.g., 10 mM stock).

  • ATP: High-purity ATP solution.

  • Kinase Assay Buffer: Buffer optimized for kinase activity (e.g., containing MgCl2, DTT, BSA).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).

  • Assay Plates: White, opaque, 384-well, low-volume microplates.

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer plate reader.

Experimental Workflow

Luminescent_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Prep_Inhibitor Prepare serial dilutions of this compound in DMSO, then assay buffer. Add_Inhibitor Dispense 5 µL of diluted inhibitor or control (DMSO vehicle) to wells. Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Kinase/Substrate Mix in assay buffer. Add_Enzyme Add 5 µL of Kinase/Substrate Mix to all wells. Incubate for 15 min at RT. Prep_Enzyme->Add_Enzyme Prep_ATP Prepare ATP solution at 2X final concentration. Start_Rxn Add 10 µL of 2X ATP solution to start the reaction. (Final volume = 20 µL) Prep_ATP->Start_Rxn Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Rxn Incubate_Rxn Incubate for 60 min at RT with gentle shaking. Start_Rxn->Incubate_Rxn Add_Detection Add 20 µL of Kinase-Glo® Reagent to all wells. Incubate_Rxn->Add_Detection Incubate_Detection Incubate for 10 min at RT to stabilize signal. Add_Detection->Incubate_Detection Read_Plate Measure luminescence on a plate reader. Incubate_Detection->Read_Plate Analyze Calculate % Inhibition and plot dose-response curve to determine IC50. Read_Plate->Analyze

Caption: Step-by-step workflow for IC50 determination using a luminescent kinase assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in 100% DMSO. Then, dilute this series further into the kinase assay buffer to achieve the desired 4X final concentration. Causality: This two-step dilution minimizes the final DMSO concentration in the assay, which can affect enzyme activity. A final concentration of <1% DMSO is recommended.

  • Controls: Prepare a "No Inhibitor" (100% activity) control using only the DMSO vehicle and a "No Enzyme" (0% activity) control where the kinase is omitted.

  • Kinase/Substrate Mix: Dilute the kinase and substrate to a 2X final concentration in cold kinase assay buffer. Keep on ice.

  • ATP Solution: Dilute ATP to a 2X final concentration in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity to competitive inhibitors.

2. Kinase Reaction (20 µL Final Volume):

  • Add 5 µL of the 4X diluted inhibitor or control solution to the appropriate wells of a 384-well plate.

  • Add 5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 5 µL of buffer with substrate only to these wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be stopped within the linear range of ATP consumption (typically 10-50% ATP depletion for the 100% activity control).

3. Signal Detection:

  • Equilibrate the Kinase-Glo® reagent to room temperature.

  • Add 20 µL of the Kinase-Glo® reagent to each well.

  • Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.

Data Analysis
  • Normalize Data:

    • Average the raw luminescent signals (RLU) for each control and inhibitor concentration.

    • The "No Enzyme" control represents 0% ATP consumption (maximum signal).

    • The "No Inhibitor" control represents maximum kinase activity (minimum signal).

  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (RLU_Inhibitor - RLU_MaxActivity) / (RLU_NoEnzyme - RLU_MaxActivity)

  • Determine IC50:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Compound Target Kinase IC50 (nM)
Derivative AKinase X15.2
Derivative BKinase X89.7
Derivative CKinase X>10,000
Staurosporine (Control)Kinase X2.5

Part IV: Data Validation and Trustworthiness

A protocol is only as reliable as its validation system. To ensure the trustworthiness of your results, incorporate the following checks.

  • Z'-Factor: For any screening assay, the Z'-factor is a statistical measure of assay quality. It should be calculated for each plate to ensure robustness.

    • Z' = 1 - [ (3 * SD_MaxActivity + 3 * SD_NoEnzyme) / |Mean_NoEnzyme - Mean_MaxActivity| ]

    • A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Counter-Screening: this compound derivatives, like any small molecule, can interfere with the assay technology itself. It is critical to perform a counter-screen where the compounds are tested directly against the luciferase enzyme in the absence of the kinase to identify and flag any false positives.[13]

  • Orthogonal Assays: Confirm hits from the primary screen using a different assay platform (e.g., confirm a Kinase-Glo® hit using a TR-FRET assay). This ensures the observed inhibition is not an artifact of a single technology and validates the compound's activity. Transitioning from biochemical to cell-based assays is also a critical step to confirm that the compound is active in a more biologically relevant context.[21]

References

  • Zaman, G. J. R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-28. [Link]

  • Panvera. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Dagostino, M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Bioorganic & Medicinal Chemistry Letters, 22(19), 6153-6156. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Shishikura, K., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133592. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol Table. [Link]

  • Zaman, G. J. R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazino(2,3-c)pyridazine. PubChem Compound Database. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. Current Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Taylor, A. M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(7), 1024-1030. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • El-Hashash, M. A., et al. (1993). Synthesis and biological activity of some new pyridazine derivatives. Indian Journal of Chemistry - Section B, 32B(11), 1266-1270. [Link]

  • Amici, R., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Omega, 6(43), 28835-28849. [Link]

  • De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Sroka, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]

  • ACS Publications. (2018). Heterocyclic Amides as Kinase Inhibitors. [Link]

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  • BMG LABTECH. (2020). Kinase assays. [Link]

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Application of Pyrazino[2,3-c]pyridazine Derivatives in Cancer Cell Line Studies: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that can effectively target the complex signaling networks driving cancer progression. Among the heterocyclic compounds that have garnered significant interest, the Pyrazino[2,3-c]pyridazine core structure stands out as a promising framework for the development of targeted anticancer agents. This guide provides an in-depth exploration of the application of this compound derivatives in cancer cell line studies, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold: A Privileged Structure in Oncology Research

The this compound scaffold is a nitrogen-rich heterocyclic system that has attracted attention in medicinal chemistry due to its potential to interact with various biological targets implicated in cancer. Derivatives of this and structurally related scaffolds have demonstrated a range of anticancer activities, including the inhibition of key cellular processes such as proliferation and survival. The unique electronic and structural features of this scaffold allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Research into related aza-heterocyclic systems has revealed that these compounds can exert their anticancer effects through various mechanisms, most notably through the inhibition of critical signaling pathways that are often dysregulated in cancer. One of the most pertinent of these is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival.

In Vitro Efficacy of Pyridazine and Related Derivatives: A Quantitative Overview

The initial assessment of any potential anticancer agent involves determining its cytotoxic or cytostatic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific IC50 data for a wide range of this compound derivatives is emerging, the broader class of pyridazine and pyrazole-containing heterocycles has been more extensively studied. The following table summarizes the in vitro anticancer activity of several exemplary compounds from these related classes, providing a valuable reference for designing initial screening experiments for novel this compound analogues.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-c]pyridazine4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineHepG-2 (Liver)17.30[1]
HCT-116 (Colon)18.38[1]
MCF-7 (Breast)27.29[1]
PyrazolineBenzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanoneHepG-2 (Liver)3.57[2]
Pyrazolo[3,4-b]pyrazine3,4-dimethoxy derivative (25j)MCF-7 (Breast)2.22[3]
1,3,4-TriarylpyrazoleCompound 6Various0.00006 - 0.00025[4]
Pyrazolo[3,4-d]pyrimidineCompound 22NCI-H460 (Lung)0.03[5]
Compound 23MCF-7 (Breast)0.01[5]
Pyridazin-3(2H)-oneQuinoline derivative (43)Panc-1 (Pancreatic)2.9[6]
Paca-2 (Pancreatic)2.2[6]

Note: The IC50 values presented are for structurally related compounds and should be used as a guide for initiating studies with novel this compound derivatives.

Core Experimental Protocols for Evaluating this compound Derivatives

The following protocols are foundational for the in vitro characterization of novel this compound compounds. These methodologies are designed to be robust and reproducible, providing a solid framework for assessing anticancer activity.

Cell Viability Assessment: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for the initial screening of cytotoxic compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration typically ≤ 0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative for a specified duration (e.g., 24 hours). Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that many pyrazine-containing heterocyclic compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many human cancers.[7]

Visualizing the PI3K/Akt/mTOR Pathway and the Impact of this compound Derivatives:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates p70S6K p70S6K mTORC1->p70S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Proliferation Proliferation p70S6K->Proliferation Promotes 4E-BP1->Proliferation Inhibits This compound\nDerivative This compound Derivative This compound\nDerivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Investigating Pathway Modulation: Western Blotting

Scientific Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific for total and phosphorylated forms of key signaling proteins, it is possible to determine the activation state of a pathway in response to treatment with a this compound derivative. Key targets in the PI3K/Akt/mTOR pathway include Akt (phosphorylated at Ser473 and/or Thr308), mTOR, and its downstream effectors p70S6K and 4E-BP1.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a desired time, then wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-p-p70S6K, anti-total p70S6K, anti-p-4E-BP1, anti-total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer therapeutics. The protocols and insights provided in this guide offer a comprehensive framework for the initial in vitro characterization of new derivatives. By systematically evaluating their cytotoxic effects, impact on apoptosis and the cell cycle, and their ability to modulate key oncogenic signaling pathways like PI3K/Akt/mTOR, researchers can effectively identify and advance lead candidates. Future studies should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and ultimately validating the in vivo efficacy of the most promising compounds in preclinical cancer models.

References

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  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of the Indian Chemical Society. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Methodology for Evaluating Pyrazino[2,3-c]pyridazine as a Novel Antitumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for the preclinical evaluation of Pyrazino[2,3-c]pyridazine, a novel heterocyclic compound, as a potential antitumor agent. Recognizing the therapeutic promise of nitrogen-containing heterocycles like pyrazine and pyridazine derivatives in oncology, this guide presents a logical, multi-tiered approach to rigorously assess the compound's efficacy and mechanism of action.[1][2][3][4] We outline a series of validated in vitro and in vivo protocols, beginning with broad-spectrum cytotoxicity screening and progressing to in-depth mechanistic studies, including apoptosis and cell cycle analysis. The protocols culminate in a well-defined subcutaneous xenograft model for assessing in vivo efficacy and preliminary safety. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics from the bench to potential clinical applications.

Introduction: The Rationale for Investigating this compound

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are particularly prominent, forming the structural core of numerous clinically approved drugs.[3] Among these, pyrazine and pyridazine derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent antitumor effects.[1][4][5] These scaffolds can interact with a variety of biological targets, modulating signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]

This compound, which fuses these two pharmacologically significant rings, presents a compelling chemical architecture for a new class of antitumor agents. Its unique electronic and steric properties may enable novel interactions with cancer-specific targets. This document provides the experimental blueprint to systematically test this hypothesis, guiding the researcher from initial compound screening to preliminary in vivo validation.

Strategic Workflow for Antitumor Evaluation

A logical and phased approach is critical to efficiently evaluate a novel compound. The workflow should prioritize in vitro assays to establish biological activity and elucidate the mechanism before committing to more resource-intensive in vivo studies.[9][10]

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation A Compound Preparation & Solubilization B Cell Viability Screening (MTT Assay) Determine IC50 A->B C Mechanism of Action Assays B->C If IC50 is potent D Apoptosis Analysis (Annexin V / PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Acute Toxicity Study (OECD Guidelines) Determine MTD E->F If in vitro data is promising G Tumor Xenograft Model (Immunodeficient Mice) F->G Proceed with safe dose H Efficacy Assessment (Tumor Volume, Body Weight) G->H I Data Analysis & Go/No-Go Decision H->I

Caption: High-level experimental workflow for evaluating this compound.

Phase 1: In Vitro Methodologies

In vitro assays are fundamental for the initial screening and mechanistic characterization of potential anticancer compounds.[9][11][12] They offer a controlled environment to assess a compound's direct effects on cancer cells.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical IC₅₀ Data for this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
HCT-116Colorectal Carcinoma8.9
A549Lung Carcinoma12.5
LNCaPProstate Carcinoma7.4
Mechanism of Action: Apoptosis Induction

Principle: A key desired trait of an antitumor agent is the ability to induce programmed cell death, or apoptosis. The Annexin V-FITC and Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.[16]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[16][19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18][19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[18] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Table 2: Hypothetical Apoptosis Analysis Data

TreatmentViable Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.1%2.5%2.4%
Compound (IC₅₀)55.3%35.8%8.9%
Compound (2x IC₅₀)20.7%60.1%19.2%
Mechanism of Action: Cell Cycle Arrest

Principle: Many antitumor agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium Iodide (PI) can be used to analyze the cell cycle distribution because it stoichiometrically binds to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[20][21]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Seed cells as in the apoptosis assay and treat with the compound at relevant concentrations for 24 hours.

  • Cell Harvesting: Harvest and wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[22][23] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 100 µg/mL).[21] This step is crucial as PI can also bind to double-stranded RNA.[23]

  • Staining: Incubate for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[21]

G cluster_0 Hypothetical Signaling Pathway A Growth Factor Receptor C PI3K/Akt Pathway A->C D RAS/MAPK Pathway A->D B This compound B->C B->D E Cell Cycle Progression (e.g., Cyclin D1) C->E F Inhibition of Apoptosis (e.g., Bcl-2) C->F I Cell Cycle Arrest C->I Inhibition D->E D->F G Cell Proliferation E->G H Cell Survival F->H J Apoptosis F->J Inhibition of Inhibition

Caption: Hypothetical mechanism of this compound targeting key survival pathways.

Phase 2: In Vivo Validation

Promising in vitro results must be validated in a living organism to assess efficacy, pharmacokinetics, and toxicity in a more complex biological system.[9][24]

Acute Toxicity Assessment

Principle: Before conducting efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of the compound. Acute toxicity studies provide information on the potential health hazards that might arise from a single exposure to the substance.[25] Following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensures standardized and reproducible results.[26] The OECD 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) can be used.[26] These studies involve administering the compound to animals (typically rodents) at various dose levels and observing them for signs of toxicity and mortality over a 14-day period.[25]

Subcutaneous Xenograft Efficacy Model

Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are a cornerstone of preclinical oncology research.[27][28] These models allow for the evaluation of a drug's antitumor activity against a human tumor growing in a physiological environment.[27][29]

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NCr nu/nu). Allow them to acclimate for at least one week before the experiment.

  • Cell Implantation: Harvest cancer cells (e.g., HCT-116) that showed good in vitro sensitivity. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation. Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.[28]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more doses below the MTD. The vehicle control group should receive the same volume of the delivery vehicle. Treat the animals according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor animal body weight (as an indicator of toxicity) 2-3 times per week. Observe for any clinical signs of distress.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize the animals, and excise, weigh, and photograph the tumors.

G A Acclimatize Immunodeficient Mice B Subcutaneous Injection of Human Cancer Cells A->B C Monitor Tumor Growth (Volume ≈ 100-150 mm³) B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Vehicle or This compound (Daily for 21 days) D->E F Monitor Tumor Volume & Body Weight (2-3x / week) E->F G Study Endpoint: Euthanize & Excise Tumors F->G H Data Analysis: Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for the in vivo xenograft efficacy study.

Table 3: Hypothetical In Vivo Efficacy Data (HCT-116 Xenograft)

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01650 ± 210--2.5
Compound25890 ± 15046.1-4.1
Compound50475 ± 9571.2-6.8

Conclusion

The methodologies detailed in this guide provide a robust and scientifically rigorous framework for the preclinical evaluation of this compound as a potential antitumor agent. By systematically progressing from broad in vitro screening to targeted mechanistic assays and finally to in vivo efficacy models, researchers can build a comprehensive data package. This structured approach ensures that experimental choices are driven by data, allowing for a thorough assessment of the compound's therapeutic potential and providing the necessary evidence to support its advancement into further stages of drug development.

References

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  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

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  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Developing Pyrazino[2,3-c]pyridazine-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazino[2,3-c]pyridazine Scaffold – A Privileged Core for Fluorescent Probe Development

In the dynamic field of bioimaging and molecular sensing, the demand for sophisticated tools capable of visualizing and quantifying specific analytes within complex biological systems is ever-present.[1][2] Fluorescent probes, particularly those built from small organic molecules, have emerged as indispensable assets due to their high sensitivity, minimal invasiveness, and real-time spatiotemporal resolution.[2][3] Among the diverse array of heterocyclic scaffolds used in probe design, the this compound system has garnered significant interest.[4]

The this compound core is a fused bicyclic heteroaromatic compound (Molecular Formula: C₆H₄N₄) characterized by a pyrazine ring fused to a pyridazine ring.[5][6][7] This unique arrangement of four nitrogen atoms within a planar, π-conjugated system imparts a distinct electron-deficient character.[7] This inherent electronic property is the cornerstone of its utility as a fluorophore. By strategically modifying this core, we can create probes that translate a specific molecular recognition event—such as binding to a metal ion or a change in the local environment—into a measurable optical signal.[8][9]

This guide provides a comprehensive overview of the principles and methodologies involved in the design, synthesis, characterization, and application of this compound-based fluorescent probes. It is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for creating novel analytical tools.

Probe Design Strategy: From Scaffold to Sensor

The successful design of a fluorescent probe is a multi-faceted process that hinges on the integration of three key components: a fluorophore, a recognition unit (receptor), and a linker. The change in fluorescence upon analyte binding is typically governed by established photophysical mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

The "Receptor-Linker-Fluorophore" Paradigm

The modular design of a fluorescent probe allows for a rational approach to tuning its sensing capabilities.

  • Fluorophore: The this compound core serves as the signaling unit. Its intrinsic photophysical properties, such as absorption and emission wavelengths, can be modulated through chemical modifications.

  • Receptor: This is the analyte-binding site. The choice of receptor dictates the probe's selectivity. For example, a crown ether moiety can be used to target specific metal ions, while a boronate ester group is commonly employed for detecting reactive oxygen species (ROS).

  • Linker: The linker connects the receptor to the fluorophore. It can be a simple covalent bond or a more complex spacer that influences the communication between the two units.

Diagram: General Architecture of a Fluorescent Probe

This diagram illustrates the fundamental components of a fluorescent probe, showcasing the interaction between the analyte, receptor, and the signaling fluorophore.

G cluster_probe Fluorescent Probe Fluorophore This compound (Fluorophore) Linker Linker Fluorophore->Linker Signal Fluorescence Signal (On/Off or Ratiometric) Fluorophore->Signal Signal Transduction (e.g., ICT, PET) Receptor Recognition Site (Receptor) Linker->Receptor Analyte Target Analyte (e.g., Metal Ion, pH, Viscosity) Analyte->Receptor Binding Event

Caption: Core components of a this compound-based fluorescent probe.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the condensation of a diamine precursor with a 1,2-dicarbonyl compound.[10] This approach allows for considerable structural diversity.

General Synthetic Protocol

A common and effective method for synthesizing the this compound core involves the reaction of pyridazine-3,4-diamine with a 1,2-dicarbonyl compound, such as biacetyl, in a suitable solvent like ethanol under reflux.[10] Further functionalization can be achieved through nucleophilic substitution or other coupling reactions.[4]

Step-by-Step Protocol:

  • Preparation of Pyridazine-3,4-diamine: This precursor can be synthesized from commercially available starting materials following established literature procedures.

  • Condensation Reaction:

    • Dissolve pyridazine-3,4-diamine hydrochloride in ethanol.

    • Add the desired 1,2-dicarbonyl compound (e.g., benzil derivatives for introducing phenyl groups).

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling, the reaction mixture is typically neutralized.

    • The crude product is extracted using an appropriate organic solvent (e.g., chloroform).

    • Purification is achieved through column chromatography on silica gel to yield the desired this compound derivative.

  • Structural Characterization: The final product's structure and purity must be rigorously confirmed using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[11]

Diagram: Synthetic Workflow

This flowchart outlines the key stages in the development of a functional fluorescent probe, from initial synthesis to final application.

G Start Starting Materials (e.g., Pyridazine-3,4-diamine) Synthesis Core Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Photophysical Photophysical Analysis (Absorbance, Emission, QY) Characterization->Photophysical Application Application Testing (Cell Imaging, Sensing) Photophysical->Application End Validated Probe Application->End

Caption: From synthesis to application: a typical probe development workflow.

Photophysical Characterization Protocol

Once the probe is synthesized and purified, its photophysical properties must be thoroughly evaluated to establish its performance as a sensor.

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable solvent like DMSO or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired buffer or solvent system (e.g., PBS for biological applications).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the probe to determine its maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the probe at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

    • Calculate the Stokes shift (λ_em - λ_abs), which is an important parameter for imaging applications.[11]

  • Quantum Yield (Φ_F) Determination:

    • The fluorescence quantum yield, a measure of emission efficiency, is typically determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Analyte Titration:

    • To evaluate the probe's response, record the fluorescence spectra upon incremental addition of the target analyte.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).[12]

  • Selectivity and Interference Studies:

    • Assess the probe's response to a range of potentially competing species to confirm its selectivity for the target analyte.[13]

Table: Example Photophysical Data
PropertyProbe OnlyProbe + Analyte
λ_abs (nm)410435
λ_em (nm)490550
Stokes Shift (nm)80115
Quantum Yield (Φ_F)0.050.65
Fluorescence ColorBlue-GreenYellow-Orange

Application Protocol: Live-Cell Imaging

This compound probes can be used for various bioimaging applications, including the detection of ions or changes in viscosity within living cells.[11]

Materials:

  • Fluorescent probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • HeLa cells (or other relevant cell line)

  • Confocal laser scanning microscope

Protocol:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes until they reach 60-70% confluency.

  • Probe Loading:

    • Dilute the probe stock solution in cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or medium to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission filters based on the probe's spectral properties.

  • Analyte Stimulation (Optional):

    • To observe the probe's response to a specific stimulus, cells can be treated with the analyte of interest (e.g., a solution containing metal ions) either before or during imaging.

    • Acquire images before and after stimulation to visualize the change in fluorescence.

  • Cytotoxicity Assay (Self-Validation):

    • It is crucial to assess the potential toxicity of the probe.[11] Perform an MTT assay or similar viability test by incubating cells with various concentrations of the probe for 24 hours to ensure it does not adversely affect cell health at the working concentration.

Diagram: Cellular Imaging Workflow

This diagram details the procedural steps for applying a fluorescent probe in a live-cell imaging experiment.

G A 1. Seed Cells on Glass-Bottom Dish B 2. Incubate with Probe (e.g., 5 µM, 30 min) A->B C 3. Wash with PBS (3 times) B->C D 4. Add Fresh Medium/PBS C->D E 5. Confocal Microscopy (Image Acquisition) D->E F 6. Data Analysis (Fluorescence Intensity) E->F

Caption: Step-by-step workflow for live-cell fluorescence imaging.

Conclusion and Future Outlook

The this compound scaffold represents a powerful and versatile platform for the development of novel fluorescent probes. Its favorable electronic properties and synthetic accessibility allow for the rational design of sensors for a wide range of analytes. By following the detailed protocols outlined in this guide for synthesis, characterization, and application, researchers can effectively harness the potential of this unique fluorophore. Future advancements in this area will likely focus on developing probes with near-infrared (NIR) emission for deeper tissue imaging and creating multi-analyte sensors for monitoring complex biological processes in real-time.

References

  • Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. (2019). Journal of Chinese Pharmaceutical Sciences.
  • Chu, R.-R. (2014). The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions.
  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (2020). Journal of Fluorescence.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Design principles of spectroscopic probes for biological applic
  • Novel Bis-pyrazoline Fluorescent Probe for Cu2+ and Fe3+ Detection and Application in Cell Imaging. (2024). Journal of Fluorescence.
  • Lessons in Organic Fluorescent Probe Discovery. (n.d.). ACS Chemical Biology.
  • Small-molecule fluorescent probes and their design. (n.d.). RSC Advances.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Smolecule.
  • Pyrazino[2,3-c]pyridazines. (n.d.). Science of Synthesis.
  • This compound. (n.d.). Vulcanchem.
  • Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology.

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Application Notes and Protocols for Characterizing Pyrazino[2,3-c]pyridazine-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazino[2,3-c]pyridazine Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this scaffold have shown promise as potent inhibitors of key protein families, particularly protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer.[1] Studies have reported activity against enzymes such as cyclin-dependent kinases (CDKs) and Abelson kinase (ABL), underscoring their potential as therapeutic agents.[1]

The journey from a promising chemical scaffold to a validated drug candidate is underpinned by the rigorous and quantitative characterization of its binding interactions with target proteins. Understanding the affinity, kinetics, and thermodynamics of these interactions is paramount for establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring target engagement in a cellular context.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework for characterizing the binding of this compound derivatives to their protein targets. We will delve into a multi-faceted approach, combining primary screening assays for hit identification with detailed biophysical techniques for in-depth characterization. The protocols described herein are designed to be self-validating systems, providing insights into the causality behind experimental choices to ensure data of the highest quality and integrity.

Part 1: Initial Screening for Binding Interactions

The initial phase of characterizing a new library of this compound derivatives involves high-throughput screening (HTS) to identify "hits" that bind to the protein of interest.[2] The choice of assay at this stage is critical, balancing throughput, cost, and sensitivity. A thermal shift assay is an excellent primary screening method.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: DSF, also known as Thermal Shift Assay (TSA) or ThermoFluor®, is a rapid and cost-effective method to screen for ligand binding.[3] The principle is based on the phenomenon that the binding of a small molecule to a protein typically increases its thermal stability.[4][5] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.[6] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand-induced increase in Tm (a "thermal shift") is indicative of a binding event.[3]

Causality of Experimental Choices:

  • Why DSF for primary screening? It is a high-throughput, low-cost assay that requires minimal protein and no labeling of the compound or protein.[3][4] This makes it ideal for screening large libraries of this compound derivatives.

  • Why SYPRO Orange? This dye exhibits low fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of a protein's hydrophobic core, providing a robust signal upon protein unfolding.[6]

Experimental Workflow for DSF/TSA Screening

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Hit Identification

  • Reagent Preparation:

    • Protein Stock: Prepare the purified target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay is typically 2-5 µM.

    • Compound Stock: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. From this, create a working stock plate by diluting to 1 mM in DMSO.

    • Dye Stock: Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 20 µL of assay buffer to each well.

    • Add 0.2 µL of the 1 mM compound working stock to the appropriate wells (final compound concentration of 10 µM). Include DMSO-only wells as a negative control.

    • Prepare a master mix of protein and dye. For each reaction, you will need protein at the desired final concentration and SYPRO Orange at a final concentration of 5x.

    • Add 20 µL of the protein/dye master mix to each well.

  • Thermal Melt:

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm).[6]

    • Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

    • A ΔTm of ≥ 2 °C is generally considered a significant shift and indicates a potential hit.

Parameter Typical Value Rationale
Protein Concentration 2-5 µMSufficient signal-to-noise ratio without causing aggregation.
Compound Concentration 10 µMA standard concentration for primary screening.
DMSO Concentration < 1%Minimizes solvent effects on protein stability.
Temperature Ramp Rate 0.5 °C/minAllows for equilibrium to be maintained during unfolding.

Part 2: In-depth Biophysical Characterization of Hits

Once initial hits are identified, a suite of more quantitative biophysical assays should be employed to confirm the interaction, determine binding affinity (Kd), and elucidate the kinetics and thermodynamics of binding.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[7] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[8]

Causality of Experimental Choices:

  • Why ITC for hit validation? It provides a direct measurement of binding, is not susceptible to the same artifacts as fluorescence-based assays, and delivers rich thermodynamic data that can guide lead optimization.[9]

  • Why is buffer matching critical? Small differences in buffer composition between the sample cell and the syringe can lead to large heats of dilution, which can obscure the true binding signal.[8][10]

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Protein: Dialyze the purified protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Ligand: Dissolve the this compound derivative in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions and is typically kept below 5%.

    • Degas both solutions immediately before use.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[11]

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Parameter Typical Value Rationale
Protein Concentration 10-50 µMShould be at least 10 times the expected Kd.
Ligand Concentration 10-20x Protein ConcentrationEnsures saturation of the protein during the titration.[11]
DMSO Concentration < 5% (and matched)Minimizes heats of dilution.[8]
Temperature 25 °CA standard temperature for biochemical assays.
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the protein (ligand) is immobilized on the sensor chip, and the small molecule (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response in resonance units (RU). SPR provides kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7][13]

Causality of Experimental Choices:

  • Why SPR for kinetic analysis? It provides real-time binding data, allowing for the determination of both on- and off-rates, which is crucial for understanding the duration of the drug-target interaction.[13]

  • Why is a control surface important? A reference surface with an immobilized irrelevant protein or a deactivated surface is essential to subtract non-specific binding and bulk refractive index changes from the signal.

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Protocol 3: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface with a mixture of EDC and NHS.

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration.

    • Allow sufficient time for association and dissociation phases to be observed.

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Reference-subtract the data by subtracting the signal from the control flow cell.

    • Blank-subtract the data by subtracting the signal from a buffer-only injection.

    • Globally fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and Kd.

Parameter Typical Value Rationale
Immobilization Level 2000-5000 RUProvides a good signal without mass transport limitations.
Analyte Concentration Range 0.1x to 10x KdSpans the binding curve for accurate kinetic fitting.
Flow Rate 30 µL/minMinimizes mass transport effects.
Running Buffer HBS-EP+ with 1-5% DMSOA standard buffer for SPR; DMSO matches sample solvent.

Part 3: Functional Assays for Kinase Targets

For this compound derivatives targeting protein kinases, it is essential to move beyond simple binding assays and assess their functional impact on enzyme activity.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Principle: The Kinase-Glo® assay is a homogeneous, luminescence-based method that measures the amount of ATP remaining in solution following a kinase reaction.[1][14] The assay utilizes a thermostable luciferase that generates a "glow-type" luminescent signal proportional to the ATP concentration. Kinase activity leads to ATP consumption, resulting in a decrease in the luminescent signal.

Causality of Experimental Choices:

  • Why a luminescence-based assay? It is a highly sensitive, high-throughput method that is well-suited for determining inhibitor potency (IC50 values).[15]

  • Why measure ATP depletion? It is a universal method applicable to virtually any kinase, regardless of the substrate.

Protocol 4: Kinase-Glo® Assay for IC50 Determination

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the kinase, its specific substrate, and the this compound derivative at various concentrations in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Initiate the reaction by adding ATP (at a concentration close to its Km for the kinase).

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Typical Value Rationale
ATP Concentration At or near KmEnsures the assay is sensitive to competitive inhibitors.
Enzyme Concentration Titrated for ~10-30% ATP consumptionProvides a sufficient assay window without depleting the substrate.
Incubation Time 30-60 minutesAllows for sufficient product formation within the linear range of the reaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: TR-FRET is a robust, homogeneous fluorescence-based technology for measuring kinase activity.[16] In a common format, a biotinylated substrate peptide and a phospho-specific antibody labeled with a europium (Eu) chelate (donor) are used. The kinase phosphorylates the substrate, which is then recognized by the antibody. When a streptavidin-conjugated acceptor fluorophore is added, FRET occurs between the donor and acceptor when they are brought into close proximity by the binding event.

Causality of Experimental Choices:

  • Why TR-FRET? The time-resolved detection minimizes interference from compound autofluorescence and scattered light, leading to a high signal-to-background ratio.[16]

  • Why a phospho-specific antibody? This provides high specificity for the phosphorylated product, ensuring that the signal is directly related to kinase activity.

Protocol 5: TR-FRET Kinase Assay

  • Kinase Reaction:

    • Perform the kinase reaction as described in the Kinase-Glo® protocol, using a biotinylated substrate.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add a detection mixture containing the Eu-labeled phospho-specific antibody and the streptavidin-acceptor conjugate.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at both the donor and acceptor wavelengths).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio versus the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Conclusion

The successful development of this compound-based therapeutics relies on a deep and quantitative understanding of their interactions with protein targets. The multi-assay strategy outlined in these application notes provides a comprehensive framework for achieving this. By progressing from high-throughput screening with DSF to detailed biophysical characterization with ITC and SPR, and finally to functional validation with kinase activity assays, researchers can build a robust data package to drive their drug discovery programs forward. This tiered approach ensures that only the most promising compounds, with confirmed binding and functional activity, are advanced, ultimately increasing the probability of success in developing novel and effective medicines.

References

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Nakai, W., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Vivoli, M., et al. (2014). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Tawa, G. J. (2011). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]

  • West, G. M., et al. (2010). Mass spectrometry-based thermal shift assay for protein-ligand binding analysis. Analytical Chemistry. Retrieved from [Link]

  • BioFocus. (2013). Strategies for Small Molecule Library Design. PubMed. Retrieved from [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Boivin, S. (2013). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Weakley, S. M., et al. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. PMC - NIH. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of the Pyrazino[2,3-c]pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazino[2,3-c]pyridazine Scaffold - A Privileged Heterocycle

The this compound core is a planar, bicyclic heteroaromatic system composed of a fused pyrazine and pyridazine ring.[1] Its molecular formula is C₆H₄N₄.[1][2][3] This nitrogen-rich scaffold is of significant interest to medicinal chemists and materials scientists. The presence of four nitrogen atoms renders the ring system electron-deficient, a key feature that dictates its chemical reactivity and provides multiple points for hydrogen bonding, making it a valuable pharmacophore.[1][4] Derivatives have shown potential as agents targeting the Central Nervous System (CNS), particularly GABAᴀ receptors, and as antihistaminic compounds.[1]

These application notes provide a detailed guide for researchers on the strategic derivatization of the this compound core. The protocols described herein are grounded in established heterocyclic chemistry principles, focusing on the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for novel molecular design.

Part 1: Foundational Synthesis of the Core Structure

Before derivatization, the synthesis of the core scaffold is paramount. The most common and reliable method involves the condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[5] This approach allows for the introduction of initial substituents onto the pyrazine ring based on the choice of the dicarbonyl component.

Protocol 1.1: Synthesis of 6,7-Disubstituted-Pyrazino[2,3-c]pyridazines

This protocol details the synthesis of a substituted this compound via condensation, a foundational step for subsequent derivatizations.

Causality: The reaction proceeds via a double condensation mechanism. The nucleophilic amine groups of the pyridazine-3,4-diamine attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form the aromatic pyrazine ring. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. For salts of the diamine, the reaction is typically still effective.[5]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve pyridazine-3,4-diamine (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).

  • Addition of Dicarbonyl: Add the selected 1,2-dicarbonyl compound (e.g., biacetyl for a dimethyl derivative, benzil for a diphenyl derivative) (1.2-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or methanol to yield the pure this compound derivative.[5]

Part 2: Strategic Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][6] This is particularly effective when a good leaving group, such as a halogen, is present on the core. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms.[7] This strategy is a cornerstone for introducing a wide array of functional groups.

Workflow for SNAr Derivatization

The general workflow involves first installing a halogen atom onto the core, which then serves as a handle for substitution with various nucleophiles.

Caption: General workflow for derivatization via SNAr.

Protocol 2.1: Halogenation of a Pyrazino[2,3-c]pyridazinone

To perform SNAr, a leaving group must first be installed. A common strategy in pyridazine chemistry is the conversion of an oxo (or hydroxyl) group to a chloro group using phosphorus oxychloride (POCl₃).[8]

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyridazinone, converting the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. A subsequent SN2-type displacement by chloride ion (from POCl₃ itself) yields the chloro-derivative.

Experimental Protocol:

  • Setup: In a fume hood, add the pyrazino[2,3-c]pyridazinone starting material (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic and gas-evolving step.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution until pH 7-8 is reached. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude chloro-derivative can be purified by column chromatography.

Protocol 2.2: Nucleophilic Substitution of a Chloro-Pyrazino[2,3-c]pyridazine

With the chloro-derivative in hand, a variety of nucleophiles can be introduced.

Causality: The high reactivity of halopyrazines and halopyridazines towards nucleophilic displacement is well-documented.[9][10] The reaction rate is influenced by the nucleophilicity of the incoming group and the solvent. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the charge separation in the transition state. A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to act as a scavenger for the generated HCl.

Experimental Protocol:

  • Setup: Dissolve the chloro-pyrazino[2,3-c]pyridazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reactant Addition: Add the desired nucleophile (e.g., sodium methoxide, piperidine, sodium thiophenolate) (1.2-2.0 eq). If the nucleophile is not pre-activated, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Heat the mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Nucleophile TypeExampleTypical ConditionsProduct Class
O-Nucleophile Sodium MethoxideNaH, Methanol, 0 °C to RTEther
N-Nucleophile PiperidineK₂CO₃, DMF, 100 °CAmine
S-Nucleophile ThiophenolCs₂CO₃, Acetonitrile, 80 °CThioether
N-Nucleophile Hydrazine HydrateEthanol, RefluxHydrazinyl[8]

Part 3: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling

For the construction of C-C, C-N, and C-O bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry.[11] Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of aryl, alkynyl, and amino groups, respectively, onto the halogenated this compound core.

Caption: Cross-coupling strategies for core diversification.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the halo-core with an aryl or vinyl boronic acid/ester.

Causality: The reaction mechanism involves a catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C-Hal bond of the this compound. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and facilitate the elementary steps of the cycle.

Experimental Protocol:

  • Inert Atmosphere: To a Schlenk flask, add the chloro- or bromo-pyrazino[2,3-c]pyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., SPhos, XPhos).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O). Degas the mixture again by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.

Reaction NameCoupling PartnerKey ReagentsBond Formed
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Cs₂CO₃C-C (Aryl)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC-C (Alkynyl)
Buchwald-Hartwig R₂NHPd₂(dba)₃, BINAP, NaOtBuC-N
Heck AlkenePd(OAc)₂, P(o-tol)₃, Et₃NC-C (Alkenyl)

Conclusion

The derivatization of the this compound core is an achievable goal for synthetic and medicinal chemists through the strategic application of foundational and modern synthetic protocols. By leveraging the inherent electron-deficient nature of the scaffold, researchers can employ robust methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling to generate diverse libraries of compounds. Understanding the causality behind each procedural step is crucial for troubleshooting, optimization, and the intelligent design of novel derivatives with tailored pharmacological or material properties.

References

  • Science of Synthesis, (2021). Pyrazino[2,3-c]pyridazines. Georg Thieme Verlag. [Link]

  • Science of Synthesis, (2021). Pyrazines. Georg Thieme Verlag. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., et al., (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health (NIH). [Link]

  • Universidade do Minho, (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • WUR eDepot, (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • ResearchGate, (2022). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]

  • MDPI, (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ResearchGate, (2018). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]

  • PubChem, (n.d.). Pyrazino(2,3-c)pyridazine. [Link]

  • Chemistry Stack Exchange, (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

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Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Pyrazino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Heterocyclic Scaffold

The Pyrazino[2,3-c]pyridazine core represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. Its structural resemblance to purines and pteridines suggests a potential for interaction with key biological targets, making its derivatives prime candidates for anticancer drug discovery. A series of pyrrolopyrazinopyrrolopyridazine derivatives, for instance, have been synthesized and evaluated for their antiproliferative activities.[1] A critical step in the preclinical evaluation of these novel chemical entities is the robust assessment of their cytotoxic effects on cancer cells.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key in vitro cytotoxicity assays but also delves into the rationale behind experimental design, data interpretation, and best practices tailored to the specific chemical nature of this compound derivatives. Our focus is on establishing self-validating systems that ensure data integrity and reproducibility, which are paramount for advancing novel compounds through the drug discovery pipeline.

PART 1: Foundational Principles & Assay Selection

The initial screening of novel compounds necessitates a strategic selection of cytotoxicity assays. The choice is dictated by the anticipated mechanism of action, compound properties, and the desired experimental throughput. For this compound derivatives, which may act through diverse mechanisms such as kinase inhibition or cell cycle arrest, a multi-assay approach is recommended to build a comprehensive cytotoxic profile.[2][3]

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might interfere with the enzymatic reactions of one assay but not another. Therefore, we will focus on three widely adopted assays that measure different hallmarks of cell death and viability:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.

  • Sulforhodamine B (SRB) Assay: Quantifies total cellular protein content, providing a measure of cell biomass.

  • Lactate Dehydrogenase (LDH) Assay: Detects membrane disruption by measuring the release of a cytosolic enzyme into the culture medium.

This orthogonal approach ensures that the observed cytotoxicity is a genuine biological effect of the compound and not an artifact of a specific assay chemistry.

Critical Consideration: Compound Solubility

A primary technical challenge when working with novel heterocyclic compounds is ensuring adequate solubility in aqueous cell culture media to achieve the desired test concentrations.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving novel organic compounds. Pyridazinone derivatives have shown high solubility in neat DMSO.[4][5][6]

  • Working Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically ≤0.5%. A vehicle control (media with the same final concentration of DMSO) must be included in every experiment to normalize the results.

PART 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the selected cytotoxicity assays. These protocols are designed for a 96-well plate format, which is suitable for medium to high-throughput screening.[7]

Cell Line Selection and Culture

The choice of cell lines is critical and should ideally represent the intended therapeutic target. Studies on related pyridazine derivatives have utilized a panel of cancer cell lines to assess the breadth of activity.[7][8][9]

Recommended Human Cancer Cell Lines:

Cell LineCancer TypeRationale
Panc-1 Pancreatic CancerUsed in the evaluation of pyrrolopyrazinopyrrolopyridazine derivatives.[1]
PC3 Prostate CancerA common model for hormone-refractory prostate cancer.[1]
MDA-MB-231 Breast Cancer (Triple-Negative)An aggressive breast cancer subtype, relevant for novel therapies.[1]
HepG2 Hepatocellular CarcinomaA well-characterized liver cancer cell line.[7][8][9][10]
HCT-116 Colorectal CancerA standard model for colon cancer studies.
MCF-7 Breast Cancer (ER-positive)Represents a different subtype of breast cancer.[7][8][9]

Normal Cell Line Control:

  • Human Dermal Fibroblasts (HDF): Including a non-cancerous cell line is crucial to assess the selectivity of the compound and its potential for off-target toxicity.[1]

General Experimental Workflow

The workflow for assessing the cytotoxicity of this compound derivatives follows a standardized sequence, ensuring consistency across different assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D 4. Prepare Serial Dilutions & Treat Cells A->D B 2. Culture & Harvest Cells C 3. Seed Cells in 96-well Plate (Incubate 24h) B->C C->D E 5. Incubate for 48-72h D->E F 6. Perform Specific Assay (MTT, SRB, or LDH) E->F G 7. Measure Absorbance/ Luminescence F->G H 8. Calculate % Viability & IC50 G->H

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 2.3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Materials:

  • This compound derivatives

  • Selected cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12] Purple formazan crystals should be visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[11][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][12]

Protocol 2.4: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[1][7][10][15] This assay was the standard for the National Cancer Institute's (NCI) drug screening program for decades.[5]

Materials:

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for at least 1 hour to fix the cells.[1][10]

  • Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[1][10] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[1][10]

  • Dye Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 540 nm.[1]

Protocol 2.5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[2][3][8]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)

  • Lysis buffer (usually 10X, provided in the kit)

  • Stop solution (provided in the kit)

Procedure:

  • Assay Plate Setup: Follow steps 1-3 of the MTT protocol. It is essential to set up controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the maximum release control wells 45 minutes before collecting the supernatant.

  • LDH Reaction: Prepare the reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour.

PART 3: Data Analysis & Interpretation

Calculating Percentage Viability

The primary output is the percentage of cell viability, which is calculated relative to the vehicle control.

For MTT and SRB Assays: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

For LDH Assay: % Cytotoxicity = [(Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100 % Viability = 100 - % Cytotoxicity

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. It is a standard measure of a compound's potency. The IC₅₀ is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.

G Data Raw Absorbance Data Vehicle Control Compound Concentrations Blank Calc Calculations Subtract Blank Normalize to Control (% Viability) Data->Calc Plot Graphing Y-axis: % Viability X-axis: Log[Concentration] Calc->Plot Fit Curve Fitting Non-linear Regression Sigmoidal Dose-Response Plot->Fit Result Final Metric IC₅₀ Value Fit->Result

Caption: Data analysis workflow from raw data to IC₅₀.

Example Data Presentation

Results should be presented clearly, allowing for easy comparison across different compounds and cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

CompoundPanc-1PC3MDA-MB-231HDF (Normal)Selectivity Index (SI)*
Derivative 7m 12.54>50>50>50>4.0
Derivative 7o ~25~25~25>50>2.0
Etoposide (Control) 23.96>50>50>50>2.1
Data adapted from a study on pyrrolopyrazinopyrrolopyridazine derivatives[1]. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Conclusion

This guide provides a robust framework for the in vitro cytotoxic evaluation of novel this compound derivatives. By employing a multi-assay approach, carefully considering compound solubility, and adhering to standardized protocols, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in the hit-to-lead and lead optimization stages of anticancer drug development, ultimately paving the way for the discovery of new therapeutic agents.

References

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • LDH assay kit guide: Principles and applic
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
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  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (n.d.).
  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). Asian Journal of Chemistry.
  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025).
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  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (n.d.). Scholars Research Library.
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  • LDH cytotoxicity assay. (2024). Protocols.io.
  • DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax Biotech.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.).
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  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI.
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  • The anticancer potential of various substituted pyridazines and rel
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
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  • MTT Cell Proliferation Assay. (n.d.).

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Application Notes & Protocols: Leveraging the Pyrazino[2,3-c]pyridazine Scaffold in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is increasingly focused on exploring unique chemical spaces. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the Pyrazino[2,3-c]pyridazine scaffold has emerged as a structure of significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound-based compound libraries in high-throughput screening (HTS) campaigns. We will delve into the rationale behind screening this scaffold, detail robust protocols for various HTS assay formats, and outline a rigorous hit validation cascade to ensure the identification of high-quality lead compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a fused heterocyclic system containing both a pyrazine and a pyridazine ring.[1][2] This arrangement of nitrogen atoms imparts distinct physicochemical properties that make it an attractive scaffold for drug design. Pyridazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[3][4][5]

Why Screen this compound Libraries?

  • Structural Novelty: The scaffold provides a unique three-dimensional arrangement of atoms, offering the potential to interact with biological targets in novel ways compared to more heavily explored chemical matter.

  • Drug-Like Properties: The inclusion of multiple nitrogen atoms can improve aqueous solubility and provide key hydrogen bond acceptor sites, which are critical for molecular recognition by protein targets.[6] The pyridazine ring is often considered a favorable, less lipophilic bioisostere for phenyl rings.[6]

  • Synthetic Tractability: Established synthetic routes allow for the creation of diverse compound libraries with various substitutions, which is essential for exploring structure-activity relationships (SAR) during a screening campaign.[7][8]

  • Proven Biological Relevance: Derivatives of this and related scaffolds have been identified as inhibitors of key drug targets, such as cyclin-dependent kinases (CDKs), making them particularly relevant for oncology and cell cycle research.[2]

The overarching goal of screening a this compound library is to leverage these features to identify potent and selective modulators of disease-relevant targets. A successful HTS campaign depends on robust assay development and a clear strategy for hit identification and validation.[9]

High-Throughput Screening (HTS) Campaign Workflow

An HTS campaign is a multi-step process designed to efficiently screen large compound libraries and systematically filter the output to identify a small number of promising hit compounds.[10] The process must be designed to minimize false positives and false negatives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation Library This compound Compound Library PrimaryScreen Primary HTS Assay (e.g., FP, AlphaLISA) Single Concentration Library->PrimaryScreen Actives Initial 'Actives' Identified (Typically 0.5-5% of Library) PrimaryScreen->Actives Reconfirmation Confirmation Screen (Re-test in triplicate) Actives->Reconfirmation DoseResponse Dose-Response Assay (Determine IC50/EC50) Reconfirmation->DoseResponse Triage Hit Triage (Remove PAINS, Promiscuous Binders) DoseResponse->Triage OrthogonalAssay Orthogonal & Secondary Assays (Confirm Mechanism of Action) Triage->OrthogonalAssay SAR SAR by Analogue (Synthesize & Test Analogs) OrthogonalAssay->SAR Lead Validated Hit Series SAR->Lead

Caption: General workflow for a High-Throughput Screening (HTS) campaign.

Application Protocol: Biochemical Screening

Biochemical assays are fundamental to HTS as they directly measure the interaction between a compound and a purified biological target (e.g., an enzyme or receptor).

Fluorescence Polarization (FP) for Kinase Inhibition

Principle: FP is a homogenous technique ideal for monitoring binding events.[11] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[12][13] In a competitive kinase assay, a fluorescent tracer binds to the kinase. Inhibitors from the this compound library will compete with the tracer for the binding site, displacing it and causing a decrease in the fluorescence polarization signal.

FP_Principle cluster_0 Low Polarization (No Inhibition) cluster_1 High Polarization (Inhibition) Kinase_Bound Kinase Tracer_Bound Tracer Kinase_Bound->Tracer_Bound Bound (Slow Rotation) Text_Low Plane-polarized light excites the tracer. Because the complex is large, it rotates slowly. Emitted light remains highly polarized. Kinase_Free Kinase Inhibitor Inhibitor Kinase_Free->Inhibitor Inhibitor Bound Tracer_Free Tracer Text_High The inhibitor displaces the tracer. The small, free tracer rotates rapidly. Emitted light is depolarized, leading to a low polarization reading. start

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Protocol: FP Kinase Inhibition Assay

This protocol is a template and requires optimization for specific kinases and tracers.[14]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Stock: Prepare a 2X working solution of the purified kinase in Assay Buffer. The final concentration should be determined empirically (typically in the low nM range).

  • Tracer Stock: Prepare a 2X working solution of the fluorescently labeled tracer in Assay Buffer. The final concentration should be at its Kd value or lower for optimal competition.

  • Compound Plates: Prepare this compound compounds in 100% DMSO. Then, create intermediate plates by diluting into Assay Buffer.

2. Assay Procedure (384-well format):

StepReagentVolume per WellAction
1This compound Compound or DMSO Control5 µLAdd compounds to assay plate. Final screening concentration is typically 10-20 µM.
22X Kinase Solution10 µLAdd to all wells except negative controls (no enzyme).
32X Tracer Solution10 µLAdd to all wells.
4IncubationN/AIncubate plate at room temperature for 60 minutes, protected from light.
5Read PlateN/AMeasure fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).

3. Data Analysis:

  • Calculate percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

  • Hits are typically defined as compounds that show inhibition greater than 3 standard deviations from the mean of the DMSO controls.

AlphaLISA for Protein-Protein Interaction (PPI) Inhibition

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology.[15] It relies on two types of beads: Donor beads that generate singlet oxygen upon excitation at 680 nm, and Acceptor beads that emit light at ~615 nm when the singlet oxygen reaches them.[16][17] If two interacting proteins are tagged (e.g., with Biotin and GST) and bound to corresponding streptavidin-Donor and anti-GST-Acceptor beads, a strong signal is produced. A this compound inhibitor that disrupts the PPI will separate the beads, causing a loss of signal.

Protocol: AlphaLISA PPI Assay

1. Reagent Preparation:

  • AlphaLISA Buffer: Prepare according to the manufacturer's guide (e.g., PerkinElmer).[18]

  • Protein A-Biotin: Prepare a 4X working solution of the biotinylated protein partner.

  • Protein B-GST: Prepare a 4X working solution of the GST-tagged protein partner.

  • Bead Mix: Prepare a 2X mix of Streptavidin-Donor beads and Anti-GST Acceptor beads in AlphaLISA buffer in the dark.[19]

2. Assay Procedure (384-well ProxiPlate):

StepReagentVolume per WellAction
1This compound Compound or DMSO Control2 µLAdd compounds to assay plate.
24X Protein A-Biotin + 4X Protein B-GST Mix8 µLAdd the protein mix to the wells. Incubate for 30 minutes at RT.
32X Donor/Acceptor Bead Mix10 µLAdd the bead mix. Perform this step in subdued light.
4IncubationN/ASeal the plate and incubate for 60 minutes at room temperature in the dark.
5Read PlateN/ARead on an Alpha-enabled plate reader (e.g., EnVision).

Application Protocol: Cell-Based Screening

Cell-based assays provide data in a more physiologically relevant context, assessing a compound's effects within a living cell, which inherently accounts for cell permeability and potential cytotoxicity.[20][21]

Protocol: Luciferase Reporter Gene Assay

Principle: This assay measures the activity of a specific signaling pathway.[22] Cells are engineered to express the luciferase enzyme under the control of a promoter that is responsive to the pathway of interest (e.g., NF-κB, p53). Activation of the pathway leads to luciferase expression, which produces a luminescent signal upon addition of its substrate, luciferin. A this compound compound that inhibits the pathway will reduce the luminescent signal.

1. Reagent Preparation:

  • Cell Culture: Culture the stable reporter cell line under standard conditions.

  • Assay Medium: Cell culture medium, often with reduced serum.

  • Stimulant: A 10X working solution of the agent used to activate the signaling pathway.

  • Luciferase Reagent: Prepare a commercial luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™) according to the manufacturer's protocol.

2. Assay Procedure (384-well solid white plate):

StepActionDetails
1Cell SeedingSeed cells at an optimized density (e.g., 5,000 cells/well in 20 µL) and incubate overnight.
2Compound AdditionAdd 50 nL of this compound compounds via pin tool or acoustic dispenser. Incubate for 1 hour.
3StimulationAdd 2.5 µL of 10X stimulant to all wells except negative controls.
4IncubationIncubate for the optimal time for pathway activation (e.g., 6-24 hours).
5Signal DetectionEquilibrate plate to room temperature. Add 20 µL of luciferase assay reagent.
6Read PlateIncubate for 10 minutes in the dark, then measure luminescence on a plate reader.

The Critical Step: Hit Validation

A "hit" from a primary screen is not a validated lead. HTS campaigns inevitably identify compounds that interfere with the assay technology (false positives) or are promiscuous binders.[23] A rigorous hit validation cascade is essential to eliminate these artifacts and build confidence in the remaining compounds.[10]

Hit_Validation_Cascade cluster_Counterscreen Assay Interference Triage cluster_Orthogonal On-Target Confirmation cluster_Cellular Cellular Activity & Selectivity ConfirmedHits Confirmed Hits (IC50 < 10 µM) Counterscreen Counterscreen (e.g., Luciferase inhibitor screen, bead-only Alpha screen) ConfirmedHits->Counterscreen Aggregation Aggregation Assay (Dynamic Light Scattering) ConfirmedHits->Aggregation OrthogonalBiochem Orthogonal Biochemical Assay (e.g., Radiometric kinase assay if primary was FP) Counterscreen->OrthogonalBiochem Aggregation->OrthogonalBiochem Biophysical Biophysical Assay (e.g., ITC, MST, CETSA) Confirms direct binding OrthogonalBiochem->Biophysical TargetEngagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Biophysical->TargetEngagement CellularActivity Functional Cellular Assay (e.g., Phospho-protein Western Blot) TargetEngagement->CellularActivity Selectivity Selectivity Profiling (Screen against related targets) CellularActivity->Selectivity ValidatedHit Validated Hit Series Selectivity->ValidatedHit

Caption: A robust hit validation cascade to triage primary hits.

Key Validation Steps:

  • Counterscreens: Run assays designed to detect assay interference. For a luciferase reporter screen, test hits against a constitutively expressing luciferase cell line to flag enzyme inhibitors.

  • Orthogonal Assays: Confirm the hit's activity using a different technology.[23] If the primary screen was an FP assay (biochemical), an orthogonal confirmation could be a radiometric filter-binding assay that directly measures substrate phosphorylation.[24]

  • Direct Binding Confirmation: Use biophysical methods like Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) to confirm direct physical binding of the compound to the target protein, which helps rule out indirect mechanisms of action.[23]

  • Cellular Target Engagement: Confirm that the compound binds to its intended target in a cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA).[23]

  • Selectivity Profiling: Screen validated hits against a panel of related targets (e.g., a kinase panel) to determine their selectivity profile, a critical factor for downstream development.[25]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel chemical probes and therapeutic leads. By combining a chemically diverse library with robust, well-validated HTS protocols, researchers can effectively identify initial hits. However, the success of any HTS campaign is ultimately defined by the rigor of its hit validation process. The multi-tiered approach outlined here, moving from high-throughput biochemical or cell-based screens to lower-throughput biophysical and functional validation, provides a reliable framework for triaging hits and focusing medicinal chemistry efforts on compound series with the highest potential for success.

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  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes. (n.d.). SciSpace.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Unknown Source.
  • This compound. (n.d.). Smolecule.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Pyridazines in Drug Discovery. (n.d.). PharmaBlock.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.

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Application Notes and Protocols for Cell Imaging Using Pyrazino[2,3-c]pyridazine Probes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fluorescent probes based on the Pyrazino[2,3-c]pyridazine scaffold for cellular imaging. This document outlines the core principles of these probes, their synthesis, proposed mechanisms of action, and detailed protocols for their application in live-cell imaging.

Part 1: The this compound Scaffold: A Promising Fluorophore Core

The this compound is a nitrogen-rich heterocyclic compound featuring a fused pyrazine and pyridazine ring system.[1][2] This core structure possesses unique electronic and physicochemical properties that make it an attractive scaffold for the development of novel fluorescent probes.[1] The electron-deficient nature of the pyrazine and pyridazine rings can be strategically functionalized to create probes that are sensitive to their microenvironment, enabling the detection of specific analytes or changes in cellular states.[3][4]

The synthesis of the this compound core can be achieved through several synthetic routes, with a common method being the condensation of pyridazine-3,4-diamines with 1,2-dicarbonyl compounds.[5] This accessibility allows for the rational design and synthesis of a variety of derivatives with tailored photophysical and biological properties.

Caption: Core structure of this compound.

Part 2: Principles of Detection: Engineering Specificity

The development of targeted fluorescent probes from the this compound scaffold relies on established photophysical principles. By incorporating specific functional groups, the core structure can be engineered to respond to changes in the cellular environment through mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the this compound core can act as an electron acceptor. The introduction of an electron-donating group at a suitable position creates a donor-π-acceptor (D-π-A) system. The fluorescence emission of such probes is highly sensitive to the polarity of the surrounding environment. Changes in solvent polarity, such as those occurring within different cellular organelles, can lead to shifts in the emission wavelength and intensity.

  • Photoinduced Electron Transfer (PET): PET-based sensors are designed with a fluorophore (the this compound core) and a receptor unit connected by a short spacer. In the "off" state, the fluorescence of the core is quenched by electron transfer from the receptor. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence. This mechanism is particularly useful for detecting specific ions or small molecules.

  • Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. This can be exploited to design probes that respond to changes in viscosity or to monitor processes like protein aggregation.

Sensing_Mechanisms cluster_ICT Intramolecular Charge Transfer (ICT) cluster_PET Photoinduced Electron Transfer (PET) cluster_AIE Aggregation-Induced Emission (AIE) Donor Electron Donor Acceptor This compound Core (Acceptor) Donor->Acceptor π-conjugated bridge Receptor Analyte Receptor Fluorophore_PET This compound Core (Fluorophore) Receptor->Fluorophore_PET Spacer Analyte Analyte Analyte->Receptor Binding Monomer Weakly Emissive Monomers Aggregate Highly Emissive Aggregates Monomer->Aggregate Aggregation Live_Cell_Imaging_Workflow A Prepare Probe Stock Solution (1-10 mM in DMSO) C Prepare Probe Loading Solution (1-20 µM in buffer) A->C B Culture Cells on Imaging Dish D Incubate Cells with Probe (15-60 min, 37°C) B->D C->D E Wash Cells to Remove Excess Probe D->E F Acquire Images using Fluorescence Microscope E->F G Analyze Imaging Data F->G

Caption: General workflow for live-cell imaging with fluorescent probes.

Part 4: Data Analysis and Interpretation

Quantitative analysis of fluorescence intensity is key to interpreting the results of cell imaging experiments.

  • Region of Interest (ROI) Analysis: Define ROIs within the images corresponding to specific cells or subcellular compartments. Measure the mean fluorescence intensity within these ROIs.

  • Background Subtraction: Subtract the background fluorescence from the measured ROI intensity to obtain the true signal.

  • Normalization: For comparative studies, normalize the fluorescence intensity to a control or a reference signal.

  • Statistical Analysis: Perform appropriate statistical analysis on the quantified data to determine the significance of any observed changes in fluorescence.

Table 1: Representative Photophysical Properties of a Phenyl-Substituted this compound Derivative

PropertyValueSolvent
Absorption Maximum (λabs) 372 nm95% Ethanol
Emission Maximum (λem) Not Reported95% Ethanol
Molar Absorptivity (ε) ~12,000 M-1cm-195% Ethanol
Quantum Yield (Φ) Not Reported-
Stokes Shift Not Reported-
Note: This data is based on a reported UV spectrum of a chloro-diphenyl-pyrazino[2,3-c]pyridazine and serves as a representative example. [6]The fluorescence properties would need to be experimentally determined for specific imaging probes.

Part 5: Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Increase probe concentration or incubation time.

    • Optimize imaging parameters (e.g., increase exposure time, use a more sensitive detector).

    • Ensure the excitation and emission filters are correctly matched to the probe's spectra.

  • High Background Fluorescence:

    • Ensure thorough washing after probe loading.

    • Use a serum-free imaging medium, as serum components can be fluorescent.

    • Check for and subtract cellular autofluorescence.

  • Phototoxicity:

    • Reduce excitation light intensity and/or exposure time.

    • Increase the time interval between image acquisitions in time-lapse experiments.

    • Use an imaging medium containing antioxidants.

  • Probe Precipitation:

    • Ensure the probe is fully dissolved in DMSO before preparing the loading solution.

    • Avoid high concentrations of the probe in the aqueous loading solution.

References

  • Stanovnik, B., & Tišler, M. (1984). 7.4.8. Pyrazino[2,3-c]pyridazines. In Chemistry of Heterocyclic Compounds: A Series of Monographs (Vol. 3, pp. 362-364). John Wiley & Sons.
  • Li, Y., et al. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Frontiers in Chemistry, 9, 769535. [Link]

  • Khan, I., et al. (2022).
  • Jadhav, S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Pathak, S., et al. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361.
  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14544-14550. [Link]

  • Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton.
  • Giepmans, B. N. G., et al. (2017). Fluorescent Probes for Live Cell Imaging. International Journal of Molecular Sciences, 19(9), 2789. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(23), 8345. [Link]

  • Ur-Rehman, A., et al. (2022).
  • John, S., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • Komis, G., et al. (2018). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant Physiology, 176(1), 84-99. [Link]

  • MDPI. (2018). Special Issue: Fluorescent Probes for Live Cell Imaging. Chemosensors. [Link]

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Pyrazino[2,3-c]pyridazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of pyrazino[2,3-c]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring multi-gram quantities of the target compound for preclinical evaluation. Emphasizing scientific integrity and practical scalability, this guide explains the rationale behind the chosen synthetic strategy and provides a detailed, step-by-step protocol.

Introduction: The Significance of the this compound Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the design of novel therapeutic agents, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system.[1][2][3][4] The this compound core, a fused diazine system, has attracted considerable attention due to its diverse pharmacological potential.[5][6][7] Derivatives of this scaffold have been investigated for a range of biological activities, making the parent molecule a crucial starting material for library synthesis and subsequent structure-activity relationship (SAR) studies in preclinical drug discovery.

The primary challenge in advancing these promising compounds through the preclinical pipeline is often the lack of a robust and scalable synthetic route. Early-stage discovery efforts typically focus on milligram-scale synthesis, which may not be amenable to the production of the gram-to-kilogram quantities required for comprehensive in vivo studies. This guide addresses this critical gap by outlining a scalable and reproducible synthetic pathway to this compound.

Synthetic Strategy: A Rationale for the Chosen Pathway

Several synthetic routes to the this compound core have been reported in the literature.[8] A common and effective approach involves the condensation of a suitably substituted pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[8] This strategy was selected for its operational simplicity, the commercial availability of starting materials, and its amenability to scale-up.

The chosen two-step synthetic sequence is depicted below:

Synthetic_Pathway cluster_0 Step 1: Diamination cluster_1 Step 2: Cyclocondensation 3,4-Dichloropyridazine 3,4-Dichloropyridazine Intermediate_A Pyridazine-3,4-diamine 3,4-Dichloropyridazine->Intermediate_A Nucleophilic Aromatic Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate_A Pyrazino_pyridazine This compound Intermediate_A->Pyrazino_pyridazine Condensation Glyoxal Glyoxal Glyoxal->Pyrazino_pyridazine

Figure 1: Overall synthetic workflow for this compound.

This pathway was selected for its efficiency and the relatively mild reaction conditions, which are advantageous for large-scale synthesis.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound, suitable for producing multi-gram quantities.

Step 1: Synthesis of Pyridazine-3,4-diamine

This initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atoms of 3,4-dichloropyridazine with amino groups.

Step1_Workflow Start Start Charge_Reagents Charge Reactor with 3,4-Dichloropyridazine and Ethanol Start->Charge_Reagents Add_Hydrazine Add Hydrazine Hydrate (aq. solution) dropwise Charge_Reagents->Add_Hydrazine Heat_Reflux Heat to Reflux (monitor temperature) Add_Hydrazine->Heat_Reflux Reaction_Monitoring Monitor Reaction by TLC/LC-MS Heat_Reflux->Reaction_Monitoring Cool_Down Cool to Room Temperature Reaction_Monitoring->Cool_Down Reaction Complete Precipitation Precipitate Product with Water Cool_Down->Precipitation Filter_Wash Filter and Wash Solid with Cold Water and Ethanol Precipitation->Filter_Wash Dry_Product Dry under Vacuum Filter_Wash->Dry_Product End End Dry_Product->End

Figure 2: Experimental workflow for the synthesis of Pyridazine-3,4-diamine.

Materials and Equipment:

  • 3,4-Dichloropyridazine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Deionized water

  • Round-bottom flask or jacketed reactor equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • To a suitable reaction vessel, charge 3,4-dichloropyridazine (1.0 eq) and ethanol (10 mL/g of dichloropyridazine).

  • Stir the mixture to obtain a suspension.

  • Carefully add hydrazine hydrate (80% in water, 5.0 eq) dropwise to the suspension at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly add deionized water (20 mL/g of dichloropyridazine) to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 5 mL/g) followed by cold ethanol (2 x 3 mL/g).

  • Dry the product in a vacuum oven at 50 °C to a constant weight to afford pyridazine-3,4-diamine as a solid.

Step 2: Synthesis of this compound

The final step is a cyclocondensation reaction between the synthesized diamine and glyoxal to form the desired this compound ring system.

Step2_Workflow Start Start Charge_Diamine Charge Reactor with Pyridazine-3,4-diamine and Ethanol Start->Charge_Diamine Add_Glyoxal Add Glyoxal (40% aq. solution) dropwise Charge_Diamine->Add_Glyoxal Heat_Reflux Heat to Reflux (monitor temperature) Add_Glyoxal->Heat_Reflux Reaction_Monitoring Monitor Reaction by TLC/LC-MS Heat_Reflux->Reaction_Monitoring Cool_Down Cool to Room Temperature Reaction_Monitoring->Cool_Down Reaction Complete Filter_Solid Filter the Precipitated Solid Cool_Down->Filter_Solid Wash_Solid Wash with Cold Ethanol Filter_Solid->Wash_Solid Recrystallize Recrystallize from Ethanol Wash_Solid->Recrystallize Dry_Product Dry under Vacuum Recrystallize->Dry_Product End End Dry_Product->End

Figure 3: Experimental workflow for the synthesis of this compound.

Materials and Equipment:

  • Pyridazine-3,4-diamine (from Step 1)

  • Glyoxal (40% solution in water)

  • Ethanol

  • Round-bottom flask or jacketed reactor equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a reaction vessel, suspend pyridazine-3,4-diamine (1.0 eq) in ethanol (15 mL/g of diamine).

  • To the stirred suspension, add glyoxal (40% in water, 1.2 eq) dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • For further purification, the crude product can be recrystallized from ethanol.

  • Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.

Data Summary and Characterization

The following table summarizes typical results obtained from the scale-up synthesis.

ParameterStep 1: Pyridazine-3,4-diamineStep 2: this compound
Scale 50 g35 g
Yield 85-95%80-90%
Purity (by HPLC) >98%>99%
Appearance Off-white to pale yellow solidYellow crystalline solid
¹H NMR Consistent with structureConsistent with structure
Mass Spec (m/z) [M+H]⁺ calculated: 111.06; found: 111.1[M+H]⁺ calculated: 133.05; found: 133.1

Characterization Notes: The final product should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Safety and Handling Precautions

  • 3,4-Dichloropyridazine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and wear appropriate PPE.

  • Glyoxal: Irritant. Avoid contact with skin and eyes.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a key intermediate for preclinical drug discovery. By following this detailed guide, researchers can efficiently produce the multi-gram quantities of this important scaffold required for further biological evaluation. The emphasis on a logical synthetic strategy and detailed experimental procedures ensures reproducibility and supports the advancement of new chemical entities through the preclinical development pipeline.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Yadav, V., Kumar, D., Singh, J., Yadav, J. P., Kumar, P., Gupta, M., ... & Singh, H. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(23), 8299. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2995. [Link]

  • Golden, M. H., Li, V., & Wang, Y. (2021). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development, 25(11), 2534-2542. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(3), 359. [Link]

  • Yadav, V., Kumar, D., Singh, J., Yadav, J. P., Kumar, P., Gupta, M., ... & Singh, H. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(23), 8299. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Rani, P., & Kumar, S. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • El-Gendy, Z., & Morsy, J. M. (2001). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Afric J of Pure and Applied Chem, 5(11), 350-356.
  • Kassick, A. J., & Khetan, A. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4758. [Link]

  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, A. O. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Sroka, W., & Mrozek-Wilczkiewicz, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 318-334. [Link]

  • Sangeetha, R., & Kumar, P. S. (2017).
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3519.
  • Sharma, A., & Kumar, V. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 205-215.
  • Singh, R. K., Kumar, S., & Singh, A. K. (2023). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
  • Gros, P. C., & Doudou, T. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2959. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrido[2,3-d]pyridazines and Pyrazino[2,3-d]-pyridazines — Novel Classes of GABAA Receptor Benzodiazepine Binding Site Ligands. Retrieved from [Link]

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"formulation of Pyrazino[2,3-c]pyridazine for in vivo testing"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of Pyrazino[2,3-c]pyridazine Compounds for In Vivo Testing

Executive Summary

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing potential in oncology and central nervous system disorders.[1] However, the transition from promising in vitro data to meaningful in vivo assessment is often hindered by formulation challenges, primarily driven by the poor aqueous solubility characteristic of many N-heterocyclic compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical steps of formulating this compound-based drug candidates for preclinical in vivo evaluation. We will detail the necessary pre-formulation characterization, outline robust formulation strategies with step-by-step protocols, and establish a quality control paradigm to ensure the safety, stability, and efficacy of the final dosage form.

The Formulation Imperative: From Bench to In Vivo

A well-designed formulation is not merely a vehicle; it is a critical component of the experimental design that ensures the drug candidate reaches the target site in a bioavailable form, allowing for an accurate assessment of its pharmacokinetics (PK), pharmacodynamics (PD), and toxicological profile.[2] Using a suboptimal formulation in early animal studies can lead to misleading results, such as underestimation of efficacy or toxicity due to limited exposure, potentially causing a promising candidate to be unjustly discarded.[3]

The core challenge for many this compound analogues lies in their physicochemical properties. The planar, aromatic, and electron-deficient nature of the fused ring system often results in high crystallinity and low aqueous solubility, making parenteral and even oral administration challenging.[4] Therefore, a systematic, data-driven approach to formulation development is essential.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before any formulation work begins, a thorough physicochemical characterization of the this compound API is paramount.[5][6] This phase aims to understand the molecule's intrinsic properties, which will dictate the available formulation strategies.[7]

Essential API Characterization Workflow

The following diagram outlines the critical pre-formulation studies.

Preformulation_Workflow cluster_0 API Supply cluster_1 Physicochemical & Solid-State Analysis cluster_2 Data Analysis & Strategy API This compound API Batch Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8, 7.4) API->Solubility pKa_LogP pKa & LogP/D (Ionization & Lipophilicity) API->pKa_LogP SolidState Solid-State Analysis (XRPD, DSC, TGA) Polymorphism, Melting Point API->SolidState Stability Forced Degradation (pH, Light, Temp, Oxidation) API->Stability ParticleSize Particle Size & Morphology (Microscopy, Laser Diffraction) API->ParticleSize Decision Formulation Strategy Selection Solubility->Decision pKa_LogP->Decision SolidState->Decision Stability->Decision ParticleSize->Decision

Caption: Pre-formulation workflow for API characterization.

Key Analytical Protocols

A summary of essential pre-formulation analyses is presented below. These tests provide the foundational data for rational formulation design.

ParameterMethod(s)Rationale & Implication
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4)Determines intrinsic solubility and pH-dependent effects. Low solubility (<10 µg/mL) indicates the need for enabling formulations.[6]
pKa Potentiometric titration, UV-spectrophotometryIdentifies ionizable groups. Essential for predicting solubility changes with pH and for selecting pH-adjustment strategies.
LogP / LogD Shake-flask, HPLCMeasures lipophilicity. A high LogP (>3) may suggest suitability for lipid-based formulations but also points to poor aqueous solubility.[6]
Solid-State Properties XRPD, DSC, TGAIdentifies crystalline vs. amorphous forms, detects polymorphs, and determines melting point.[5][8][9] Polymorphs can have different solubilities and stability.[10]
Chemical Stability HPLC analysis after forced degradationAssesses stability under stress conditions (acid, base, heat, light, oxidation) to identify potential degradation pathways and liabilities.
Particle Size Laser Diffraction, MicroscopyCrucial for suspension formulations. Smaller particle sizes can increase dissolution rates.[11][12]

Formulation Strategies for In Vivo Administration

The goal of preclinical formulation is to achieve adequate and reproducible systemic exposure for PK, efficacy, and toxicology studies.[13] The choice of formulation depends directly on the API's properties discovered during pre-formulation.

Decision Tree for Formulation Selection

The following diagram provides a logical pathway for selecting an appropriate formulation strategy based on the API's solubility.

Formulation_Selection cluster_solutions Solution-Based Approaches cluster_dispersions Dispersion-Based Approaches Start Is aqueous solubility > 1 mg/mL at desired pH? AqueousSol Simple Aqueous Solution (e.g., Saline, PBS with pH adjustment) Start->AqueousSol Yes CheckIonizable Is API ionizable with significant pH-solubility profile? Start->CheckIonizable No Cosolvent Cosolvent System (e.g., PEG300, PG, Ethanol in water) Surfactant Surfactant/Micellar Solution (e.g., Tween 80, Cremophor) Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) Suspension Aqueous Suspension (Micronized API with suspending agents) Lipid Lipid-Based System (e.g., SEDDS in oil/surfactant) Suspension->Lipid If LogP > 3 and dose allows CheckIonizable->AqueousSol Yes CheckCosolvent Is solubility > 1 mg/mL in a tolerable cosolvent system? CheckIonizable->CheckCosolvent No CheckCosolvent->Cosolvent Yes CheckSurfactant Is solubility sufficient with surfactants or cyclodextrins? CheckCosolvent->CheckSurfactant No CheckSurfactant->Surfactant Yes (Surfactant) CheckSurfactant->Cyclodextrin Yes (Cyclodextrin) CheckSurfactant->Suspension No

Caption: Decision-making flowchart for formulation strategy.

Protocol 1: Preparation of a Cosolvent-Based Solution for Parenteral Administration

This protocol is suitable for this compound compounds that exhibit poor aqueous solubility but are soluble in a water-miscible organic solvent system. This is often a first-line approach for early PK and efficacy studies.[14]

Objective: To prepare a 1 mg/mL solution of "Compound-P" in a 20% PEG 300 / 80% Saline vehicle.

Materials:

  • Compound-P (this compound derivative)

  • Polyethylene Glycol 300 (PEG 300), parenteral grade

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile, pyrogen-free glassware (vials, beakers)

  • Magnetic stirrer and stir bars

  • Sterile 0.22 µm syringe filter (e.g., PVDF)

  • Sterile syringes and needles

Methodology:

  • Vehicle Preparation: In a sterile beaker, aseptically combine 2 mL of PEG 300 with 8 mL of sterile saline to create 10 mL of the 20% PEG 300 vehicle. Mix thoroughly with a sterile stir bar.

  • API Weighing: Accurately weigh 10 mg of Compound-P and place it into a sterile glass vial.

  • Solubilization: Add the 10 mL of the vehicle from Step 1 to the vial containing Compound-P.

  • Mixing: Cap the vial and stir using a magnetic stirrer at room temperature. Gentle warming (to 30-40°C) or sonication can be used to facilitate dissolution if necessary, but the final solution must be clear and free of particles at room temperature.[14]

  • Visual Inspection: Once fully dissolved, visually inspect the solution against a black and white background to ensure it is "essentially free of visual foreign matter".[15]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a final sterile, sealed vial for storage. This step ensures the removal of any microorganisms and fine particulates.[7][16]

  • Storage: Store the final formulation at 2-8°C, protected from light, until use. Conduct short-term stability checks to ensure the API remains in solution prior to dosing.[17]

Protocol 2: Preparation of a Micronized Suspension for Oral Gavage

For compounds that cannot be solubilized at the required concentration, an aqueous suspension is a common and viable alternative for oral administration.[11][13]

Objective: To prepare a 5 mg/mL oral suspension of "Compound-P" in 0.5% HPMC / 0.1% Tween 80.

Materials:

  • Compound-P (Micronized, if possible, to a particle size of <10 µm)

  • Hydroxypropyl Methylcellulose (HPMC), low viscosity grade

  • Tween 80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bars

Methodology:

  • Suspending Vehicle Preparation:

    • Heat approximately 80% of the final required volume of purified water (e.g., 8 mL for a 10 mL batch) to about 60-70°C.

    • Slowly sprinkle 50 mg of HPMC (0.5% w/v) onto the vortex of the stirring hot water to ensure proper dispersion and avoid clumping. Stir until fully hydrated.

    • Allow the HPMC solution to cool to room temperature. It will become a clear, viscous solution.

    • Add 10 µL of Tween 80 (0.1% v/v) to the cooled HPMC solution and mix well. This acts as a wetting agent to aid in the dispersion of the hydrophobic API.[11]

    • Add purified water to bring the final volume to 10 mL.

  • API Wetting: Accurately weigh 50 mg of micronized Compound-P. In a mortar, add a small amount of the suspending vehicle to the API powder and triturate to form a smooth, uniform paste. This ensures all particles are adequately wetted.

  • Suspension Formation: Gradually add the remaining suspending vehicle to the paste while mixing continuously. Transfer the mixture to a beaker or vial.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity. For more robust and uniform particle dispersion, a brief treatment with a low-energy probe sonicator or a mechanical homogenizer can be beneficial.

  • Storage and Use: Store the suspension in a tightly capped container at 2-8°C. Crucially, the suspension must be continuously stirred or vigorously shaken before and during dose withdrawal to ensure dose uniformity.

Quality Control and Stability Assessment

All formulations prepared for in vivo use must undergo quality control (QC) testing to ensure they meet critical safety and quality standards.[15] This is especially true for parenteral formulations.

QC TestSpecificationMethodRationale
Appearance Clear, colorless, free of visible particulates (solutions). Uniform, easily resuspendable (suspensions).Visual InspectionEnsures complete dissolution (solutions) and protects against injection of foreign matter.[15]
pH Typically 5.0 - 8.0 for parenteral routesCalibrated pH meterCritical for API stability and to minimize injection site irritation. The physiological pH is around 7.4.[15][16]
API Concentration (Assay) 90% - 110% of target concentrationHPLC-UVVerifies that the formulation was prepared correctly and has the intended strength.[15]
Sterility (Parenteral) Must be sterileUSP <71> Sterility TestsA non-negotiable safety requirement for any injectable formulation to prevent infection.[7]
Endotoxin (Parenteral) Must meet compendial limitsLimulus Amebocyte Lysate (LAL) testPrevents pyrogenic (fever-inducing) reactions upon injection.[15]
Osmolality (Parenteral) Preferably 280-320 mOsm/kg (Isotonic)OsmometerMinimizes hemolysis and injection site pain. Critical for intravenous routes.
Short-Term Stability No precipitation or significant degradation over the planned use period (e.g., 24-48h) at storage and use conditions.Visual Inspection, HPLCConfirms the API remains stable and in solution (or uniformly suspended) from preparation through administration.[16][17]

Conclusion

The successful in vivo evaluation of novel this compound drug candidates is critically dependent on a rational and systematic formulation development strategy. By investing in thorough pre-formulation characterization, scientists can make informed decisions, selecting from a range of approaches—from simple cosolvent solutions to more complex suspensions—to overcome common challenges like poor aqueous solubility. The protocols and decision frameworks provided in this guide serve as a robust starting point for developing safe, stable, and effective formulations. Adherence to stringent quality control measures is essential to ensure the integrity of the data generated in subsequent pharmacokinetic, efficacy, and safety studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

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Application Note & Protocols: A Framework for Structure-Activity Relationship (SAR) Studies of the Pyrazino[2,3-c]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Pyrazino[2,3-c]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive starting point for the design of novel therapeutic agents. Derivatives have shown potential as inhibitors of various biological targets, including enzymes and receptors involved in CNS disorders, inflammation, and cancer.[1][3][4] A systematic Structure-Activity Relationship (SAR) study is fundamental to unlocking the full potential of this scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[5][6] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to design and execute a robust SAR campaign for novel this compound analogs.

The Strategic Foundation of a this compound SAR Campaign

The core principle of an SAR study is to systematically modify a lead compound's structure to understand how these changes affect its biological activity.[7][8] For the this compound scaffold, this involves identifying synthetically accessible positions for chemical modification and planning a library of analogs that probes key chemical space.

Identifying Points for Chemical Diversification

The this compound ring system offers several positions for substitution. The initial synthetic strategy will dictate which positions are most amenable to diversification. A common synthetic route involves the condensation of a substituted pyridazine-3,4-diamine with a 1,2-dicarbonyl compound, which naturally allows for the introduction of diversity at what become the C-3 and C-4 positions of the final scaffold.[9] Further functionalization can be explored at other positions.

Below is the core structure with potential diversification points labeled R¹, R², R³, and R⁴.

Caption: Core this compound scaffold with key diversification points.

Designing the Analog Library: A Rationale-Driven Approach

The selection of substituents (R-groups) should be deliberate, aiming to probe a range of physicochemical properties. Simply synthesizing random analogs is inefficient. A well-designed library explores variations in size, lipophilicity, electronics, and hydrogen bonding potential.

Table 1: Example Substituent Matrix for a Focused Library

PositionR-Group CategoryExamplesRationale
R¹ / R² Small Alkyl -H, -CH₃, -CH₂CH₃Probes for small hydrophobic pockets.
Halogens -F, -Cl, -BrModulates electronic properties (electron-withdrawing) and lipophilicity.
Aryl / Heteroaryl Phenyl, 4-F-Phenyl, Pyridin-2-ylExplores larger binding pockets, potential for π-π stacking.
H-Bond Donors -NH₂, -OHIntroduces hydrogen bond donating capability to interact with key residues.
H-Bond Acceptors -CN, -C(O)CH₃Introduces hydrogen bond accepting capability.
R³ / R⁴ Polar Groups -OH, -OCH₃Modulates solubility and potential for hydrogen bonding.
Hydrophobic Groups -Cl, -CH₃Explores impact on lipophilicity and potential hydrophobic interactions.
The Integrated SAR Workflow

A successful SAR campaign follows a logical progression from design and synthesis to multi-tiered biological evaluation and property assessment. This iterative cycle ensures that data from each step informs the design of the next generation of compounds.

Caption: The iterative workflow of a typical SAR campaign.

Protocols for Synthesis and Characterization

The foundation of any SAR study lies in the efficient and reliable synthesis of high-purity analogs.

Protocol 2.1: General Synthesis of the this compound Core

This protocol describes a common method for constructing the core scaffold, adapted from established literature procedures.[9]

  • Starting Materials: Substituted Pyridazine-3,4-diamine hydrochloride, substituted 1,2-dicarbonyl compound (e.g., biacetyl for R¹/R² = -CH₃), Ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the pyridazine-3,4-diamine hydrochloride (1.0 eq) in absolute ethanol.

  • Addition of Reagents: Add the 1,2-dicarbonyl compound (1.2 - 2.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol, Methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should ideally be >95% for biological testing.

Protocols for Biological Evaluation

The choice of biological assays depends on the project's therapeutic goal. Given the known activities of related nitrogen heterocycles, protein kinases and phosphodiesterases (PDEs) are logical starting points for screening.[3][10]

Protocol 3.1: Primary Screening - In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, making it a universal method for any kinase.[11]

  • Materials: Kinase of interest, appropriate kinase substrate (peptide or protein), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (10 mM stock in DMSO).

  • Compound Preparation: Serially dilute test compounds in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of test compound dilution.

    • Add 2 µL of a 2.5X kinase/substrate mixture in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution.

    • Self-Validation Controls:

      • Positive Control: A known inhibitor of the kinase.

      • Negative Control (100% Activity): DMSO vehicle instead of compound.

      • Background Control (0% Activity): No kinase added.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 3.2: Primary Screening - In Vitro PDE5 Inhibition Assay (Transcreener® FP)

This fluorescence polarization (FP) assay is a high-throughput method for detecting GMP, the product of the PDE5-catalyzed reaction.[10][12]

  • Materials: Human recombinant PDE5 enzyme, cGMP substrate, Transcreener® AMP²/GMP² FP Assay kit (BellBrook Labs), test compounds (10 mM stock in DMSO).

  • Assay Setup:

    • In a 384-well plate, add test compound or DMSO vehicle control.

    • Add the PDE5 enzyme and incubate for 10 minutes.

    • Initiate the reaction by adding the cGMP substrate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add the GMP²/AMP² Antibody and the corresponding tracer.

  • Data Acquisition: Read fluorescence polarization on a compatible plate reader after a 60-minute incubation.

  • Analysis: A high FP signal indicates low GMP production (inhibition), while a low FP signal indicates high GMP production (no inhibition). Calculate percent inhibition relative to controls.

Protocol 3.3: Secondary Screening - IC₅₀ Determination

For "hits" identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 50 µM).

  • Assay Performance: Perform the chosen primary assay (e.g., Kinase or PDE assay) using the full dilution series for each compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocols for Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity profiles is crucial to avoid costly late-stage failures.[13][14][15] These assays help prioritize compounds with favorable drug-like properties.

Protocol 4.1: ADME - Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[16]

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compound, control compounds (one high-turnover, one low-turnover).

  • Reaction: Incubate the test compound (typically 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol 4.2: Toxicity - Cell Viability (Cytotoxicity) Assay

This assay measures the general toxicity of a compound to a representative cell line (e.g., HepG2).

  • Materials: HepG2 cells, cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega), test compounds.

  • Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24-72 hours.

  • Assay Procedure: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Integration and SAR Analysis

The final step is to collate all the data into a single table to visualize the Structure-Activity Relationships.

Table 2: Template for SAR Data Consolidation

Cmpd IDR⁴Primary Assay (% Inh @ 10µM)IC₅₀ (µM)Metabolic Stability (t₁/₂ min)Cytotoxicity CC₅₀ (µM)
Lead-01 HHHH15%>5045>50
SAR-01 CH₃CH₃HH65%8.255>50
SAR-02 PhPhHH88%0.752542.1
SAR-03 4-F-Ph4-F-PhHH95%0.123135.6
...........................

By analyzing this table, researchers can identify trends. For example, the hypothetical data above suggests that adding bulky aromatic groups at R¹/R² (SAR-02) significantly improves potency over the unsubstituted parent (Lead-01). Further modification with an electron-withdrawing fluorine (SAR-03) enhances potency even more, though it may slightly increase cytotoxicity. This information directly guides the design of the next set of analogs, continuing the iterative cycle of drug discovery.

References

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  • Haider, N., et al. (1993). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
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Application Notes & Protocols: A Tiered Strategy for Assessing Pyrazino[2,3-c]pyridazine Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Kinase Selectivity for the Pyrazino[2,3-c]pyridazine Scaffold

The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms make it an effective hinge-binding motif for the ATP-binding pocket of numerous protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[2][3] Consequently, developing small molecule inhibitors, such as those based on the this compound scaffold, is a major focus of therapeutic research.[1][2]

However, the high degree of conservation in the ATP-binding site across the human kinome—comprising over 500 members—presents a significant challenge: achieving inhibitor selectivity.[3][4] A non-selective compound can bind to numerous "off-target" kinases, leading to unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor interacts primarily with its intended target, minimizing side effects and providing a clear, interpretable biological response. For any this compound-based drug candidate, a rigorous and systematic assessment of its selectivity profile is not just a regulatory requirement but a fundamental component of building a successful therapeutic program.[4][5][6]

This guide details a tiered, multi-assay approach to comprehensively characterize the selectivity of this compound derivatives, moving from broad, kinome-wide screening to detailed validation in a cellular context. This strategy ensures a high degree of confidence in the compound's mechanism of action and its potential for clinical success.

A Tiered Approach to Selectivity Profiling

A robust selectivity assessment follows a logical, tiered progression. This workflow is designed to efficiently identify potent and selective lead candidates while systematically eliminating promiscuous compounds. It balances throughput, cost, and the depth of biological information at each stage.

Selectivity_Profiling_Workflow start Start: This compound Derivative tier1 Tier 1: Primary Screening Broad Kinome Panel (e.g., KINOMEscan®) Single High Concentration (1-10 µM) start->tier1 decision1 Promiscuous? (Multiple Strong Hits) tier1->decision1 tier2 Tier 2: Potency Determination IC50/Kd Determination for On- and Off-Targets (e.g., ADP-Glo™ Assay) decision1->tier2 No stop_promiscuous Stop or Redesign decision1->stop_promiscuous Yes decision2 Sufficiently Selective? tier2->decision2 tier3 Tier 3: Cellular Validation Target Engagement & Selectivity in Live Cells (e.g., NanoBRET™, CETSA) decision2->tier3 No stop_nonselective Stop or Redesign decision2->stop_nonselective Yes proceed Proceed to In-Vivo Studies tier3->proceed

Caption: Tiered workflow for assessing this compound selectivity.

Tier 1: Broad Kinome Selectivity Profiling

Objective: To obtain an unbiased, comprehensive overview of a compound's interaction profile across the human kinome at a single, high concentration.

Rationale: This initial screen acts as a critical filter. By testing against a large panel of kinases (often >400), it rapidly identifies both the intended target(s) and, crucially, any potent off-targets.[7][8][9] This step is essential for early identification of promiscuous compounds that are likely to cause toxicity, saving significant resources. Commercial services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's HotSpot™ are industry standards for this purpose.[5][7][8]

Protocol: KINOMEscan® Profiling (Binding Assay)

The KINOMEscan® platform utilizes an active site-directed competition binding assay to quantify interactions between a test compound and a panel of kinases.[8] It measures the amount of compound required to displace a proprietary ligand from the kinase active site.

  • Compound Submission: Prepare the this compound derivative at a high concentration stock (e.g., 10-100 mM in 100% DMSO).

  • Assay Execution (by Service Provider): The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of human kinases (e.g., scanMAX panel of 468 kinases).[8]

  • Data Acquisition: The assay measures the amount of kinase that remains bound to an immobilized ligand after incubation with the test compound. This is quantified via qPCR of a DNA tag linked to the kinase.

  • Data Analysis: Results are reported as Percent of Control (%Ctrl) , where a lower number indicates stronger binding of the test compound.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

Data Interpretation:

A common threshold for a significant "hit" is a %Ctrl value of <10% or <1%. The output is often visualized using a TREEspot® diagram, which maps the hits onto a dendrogram of the human kinome, providing an intuitive visual representation of selectivity.[9]

ParameterDescriptionTypical Value for "Hit"
%Ctrl Percentage of kinase bound to the control ligand in the presence of the test compound. A low value signifies displacement by the test compound.< 10%
Selectivity Score (S-Score) A quantitative measure of selectivity, calculated by dividing the number of kinases with %Ctrl <35 by the total number of kinases tested. A lower score is better.S(35) < 0.035

Tier 2: Orthogonal Potency Determination

Objective: To validate the primary hits and determine the quantitative potency (IC50 or Kd) for the primary target and key off-targets.

Rationale: Primary screening is performed with a binding assay at a single concentration. It is crucial to confirm these interactions with an orthogonal, functional assay that measures enzymatic activity. This ensures the observed binding translates to functional inhibition and provides a quantitative measure of potency (IC50).[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for measuring the activity of virtually any ADP-producing enzyme, including kinases.[10][11]

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines the determination of an IC50 value for a target kinase.

Materials:

  • This compound compound

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[12]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP at a concentration near the Km for the target kinase

  • White, opaque 384-well assay plates

Procedure:

  • Compound Titration: Prepare a serial dilution of the this compound compound in DMSO, then dilute into the kinase buffer. A typical 11-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the compound dilution (or DMSO vehicle for controls).

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP and initiates a luciferase/luciferin reaction.[10][11] Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Selectivity Index by dividing the IC50 for an off-target kinase by the IC50 for the on-target kinase. A higher index indicates greater selectivity.

Tier 3: Cellular Target Engagement & Selectivity

Objective: To confirm that the compound binds to its intended target within the complex environment of a living cell and to assess its cellular selectivity.

Rationale: In vitro assays, while essential, do not account for factors like cell permeability, efflux pumps, or intracellular ATP concentrations.[4] Cellular target engagement assays are critical for validating that a compound reaches and binds its target in a physiologically relevant context.[13][14] The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) are two powerful, orthogonal methods for this purpose.

Signaling_Pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase (On-Target) extracellular->receptor downstream_on Downstream Signaling (e.g., Proliferation) receptor->downstream_on off_target Off-Target Kinase downstream_off Off-Target Effects (Toxicity) off_target->downstream_off inhibitor This compound Inhibitor inhibitor->receptor inhibitor->off_target Undesired

Caption: On-target vs. off-target inhibition by a kinase inhibitor.

Protocol 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][15] Energy is transferred from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer (acceptor) that reversibly binds the target. A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.[16]

Materials:

  • Live cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc®.

  • NanoBRET™ Tracer specific for the kinase family.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Opti-MEM™ I Reduced Serum Medium.

  • White, opaque 96-well assay plates.

Procedure:

  • Cell Plating: Seed the NanoLuc®-fusion expressing cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound. Add the diluted compound to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Detection: Add the Nano-Glo® substrate/inhibitor mixture to all wells.

  • Signal Measurement: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Normalize the BRET ratio to vehicle controls.

  • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18] This change in thermal stability is a direct proxy for target engagement in the cell.[19][20][21]

Materials:

  • Cell line of interest.

  • This compound compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Instrumentation for heating (e.g., PCR thermocycler) and cell lysis (e.g., freeze-thaw cycles).

  • Protein quantification method (e.g., Western Blot, ELISA, or Mass Spectrometry).

Procedure:

  • Compound Treatment: Treat intact cells with the compound at a desired concentration or vehicle control and incubate to allow for cell entry and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells (e.g., via multiple freeze-thaw cycles).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the soluble target protein remaining using a specific detection method like Western blotting.

Data Analysis:

  • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

  • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

  • The resulting "melting curve" for the compound-treated sample will shift to the right (higher temperature) compared to the vehicle control if the compound binds and stabilizes the target. This thermal shift (ΔTm) is a measure of target engagement.

Conclusion

The this compound scaffold holds immense potential for the development of targeted kinase inhibitors. However, realizing this potential is critically dependent on a thorough understanding of a compound's selectivity profile. The tiered, multi-protocol strategy outlined in this guide—progressing from broad in vitro screening to quantitative potency determination and finally to live-cell target validation—provides a robust framework for this assessment. By integrating orthogonal assay technologies like binding assays (KINOMEscan®), enzymatic assays (ADP-Glo™), and cellular engagement assays (NanoBRET™, CETSA®), researchers can build a comprehensive and reliable data package. This rigorous approach is essential for selecting lead candidates with the highest probability of success, minimizing the risk of off-target toxicity, and ultimately delivering safer and more effective medicines to patients.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • ADP-Glo™ Kinase Assay Protocol.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.
  • Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • NanoBRET® Target Engagement BET BRD Assays.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • NanoBRET™ Target Engagement for drug development. News-Medical.Net.
  • In vitro kinase assay. Protocols.io.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
  • In vitro kinase assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • KINOMEscan Technology. Eurofins Discovery.
  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • In vitro kinase assay v1.
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Targeted Kinase Selectivity
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • CETSA. CETSA.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Tre

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazino[2,3-c]pyridazine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazino[2,3-c]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful cyclization of this important heterocyclic scaffold. The insights provided herein are based on established chemical principles and field-proven experience to ensure you can navigate the common challenges associated with this synthesis.

Introduction to Pyrazino[2,3-c]pyridazine Synthesis

The this compound core is a significant pharmacophore found in a variety of biologically active molecules. The most prevalent and reliable method for its synthesis is the condensation reaction between a pyridazine-3,4-diamine and a 1,2-dicarbonyl compound. While seemingly straightforward, this reaction is often nuanced, with yields and purity being highly dependent on carefully optimized reaction conditions. This guide will walk you through the troubleshooting of common issues and provide a framework for rational optimization of your experimental setup.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of pyrazino[2,3-c]pyridazines in a question-and-answer format.

FAQ 1: I am getting a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Low yields are a common frustration in heterocyclic synthesis. The root cause can often be traced back to several key factors:

  • Inadequate Reaction Conditions: The condensation reaction often requires specific conditions to proceed efficiently. High temperatures and prolonged reaction times, while sometimes necessary, can also lead to the degradation of starting materials or the desired product.[1][2]

  • Poor Quality of Starting Materials: The purity of your pyridazine-3,4-diamine and 1,2-dicarbonyl compound is paramount. Impurities can lead to a host of side reactions, consuming your reactants and complicating your purification.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Ensure your pyridazine-3,4-diamine is free from isomers and residual reagents from its synthesis. Recrystallization or column chromatography may be necessary.

    • Check the purity of your 1,2-dicarbonyl compound. Some dicarbonyls, like glyoxal, are often supplied as aqueous solutions and can be prone to polymerization. It is often advisable to use freshly opened or purified reagents.

  • Optimize Reactant Stoichiometry:

    • Typically, a 1:1 molar ratio of the diamine and dicarbonyl is used. However, a slight excess (1.1 to 1.2 equivalents) of the more volatile or less stable reactant can sometimes drive the reaction to completion.

  • Systematic Evaluation of Reaction Parameters:

ParameterRecommendation & Rationale
Solvent Ethanol is a common and effective solvent. However, for less reactive starting materials, higher boiling point solvents like n-butanol or toluene can be beneficial to increase the reaction rate. Acetic acid can also be used as both a solvent and a catalyst.[3]
Temperature Start with refluxing ethanol (~78 °C). If the reaction is sluggish, consider increasing the temperature by using a higher boiling point solvent. Monitor the reaction for any signs of decomposition (darkening of the reaction mixture).
Catalyst While the reaction can proceed without a catalyst, acidic conditions often improve the rate and yield. A few drops of glacial acetic acid or a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can be beneficial.[1] For quinoxaline synthesis, a related reaction, various catalysts like cerium(IV) ammonium nitrate have been shown to be effective.[4]
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to byproduct formation. Typical reaction times can range from a few hours to overnight.

Experimental Protocol: General Procedure for this compound Synthesis

  • To a solution of pyridazine-3,4-diamine (1.0 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (1.0-1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

FAQ 2: My reaction is producing multiple spots on TLC, and the final product is impure. What are the common byproducts and how can I minimize them?

The formation of byproducts is a significant challenge. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Cyclization: The initial condensation may form a dihydropyrazine intermediate which may not fully oxidize to the aromatic this compound under the reaction conditions.

  • Self-Condensation of the 1,2-Dicarbonyl Compound: Some dicarbonyls can undergo self-condensation, especially under acidic or basic conditions.

  • Polymerization: In some cases, especially with highly reactive starting materials, polymerization can occur, leading to intractable tars.

  • Formation of Isomers: If an unsymmetrical 1,2-dicarbonyl is used, the formation of regioisomers is possible.

Troubleshooting and Optimization Strategies:

  • Control of Reaction Temperature and Time: Overheating or unnecessarily long reaction times can promote side reactions. Use TLC to determine the optimal reaction time.

  • Atmosphere Control: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying crystalline products. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes).

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Visualization of the Reaction and Potential Side Products

pyridazine_diamine Pyridazine-3,4-diamine dihydropyrazine Dihydropyrazine Intermediate pyridazine_diamine->dihydropyrazine dicarbonyl 1,2-Dicarbonyl dicarbonyl->dihydropyrazine byproduct2 Polymeric Byproducts dicarbonyl->byproduct2 Self-condensation product This compound dihydropyrazine->product Oxidation byproduct1 Incomplete Cyclization Products dihydropyrazine->byproduct1 Incomplete Reaction

Caption: General reaction scheme for this compound synthesis and potential byproduct pathways.

FAQ 3: I am struggling with the purification of my final product. What are some effective strategies?

Nitrogen-containing heterocycles can sometimes be challenging to purify due to their polarity and potential to streak on silica gel.

Purification Workflow:

crude Crude Reaction Mixture filtration Filtration (if precipitate forms) crude->filtration concentration Concentration crude->concentration recrystallization Recrystallization filtration->recrystallization chromatography Column Chromatography concentration->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Recommended purification workflow for this compound.

Detailed Purification Protocols:

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Solvent Selection Table:

Compound PolarityRecommended Solvent Systems
Low to Medium Ethanol, Methanol, Isopropanol
Medium to High Ethyl Acetate/Hexanes, Dichloromethane/Methanol
High Water (if soluble), DMF/Water
  • Column Chromatography:

    • Choose an appropriate solvent system based on TLC analysis (aim for an Rf of 0.2-0.4 for the desired product).

    • To prevent streaking, you can add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

    • Load the crude product onto the column (dry loading is often preferred for better separation).

    • Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The formation of the pyrazine ring proceeds through a two-step process:

  • Double Condensation: The two amino groups of the pyridazine-3,4-diamine react with the two carbonyl groups of the 1,2-dicarbonyl compound to form a dihydropyrazine intermediate. This step involves the formation of two imine bonds with the elimination of two molecules of water.

  • Aromatization: The dihydropyrazine intermediate then undergoes oxidation to form the stable aromatic this compound ring system. This oxidation can occur in the presence of an oxidizing agent or sometimes spontaneously with aerial oxygen, especially at elevated temperatures.

step1 Step 1: Double Condensation intermediate Dihydropyrazine Intermediate step1->intermediate step2 Step 2: Aromatization (Oxidation) product This compound step2->product reactants Pyridazine-3,4-diamine + 1,2-Dicarbonyl reactants->step1 intermediate->step2

Caption: Simplified two-step mechanism of this compound formation.

Understanding that the reaction proceeds via a dihydropyrazine intermediate helps to explain the presence of partially reduced byproducts if the oxidation step is incomplete.

Conclusion

The synthesis of pyrazino[2,3-c]pyridazines, while a powerful tool in medicinal chemistry, requires careful attention to detail and a systematic approach to optimization. By understanding the key reaction parameters, potential side reactions, and effective purification strategies, researchers can significantly improve the yield and purity of their target compounds. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature for specific substrates.

References

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]

  • ACS Publications. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine->15>N. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • ACS Publications. (2010). Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor. [Link]

  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • ResearchGate. (n.d.). Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]

Sources

Technical Support Center: Purification of Crude Pyrazino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazino[2,3-c]pyridazine and its derivatives. As a class of heterocyclic compounds with significant interest in medicinal chemistry, obtaining high-purity material is paramount for reliable biological evaluation and further development. This guide provides practical, field-proven insights into the common purification challenges and offers structured troubleshooting advice in a user-friendly question-and-answer format.

I. Understanding the Chemistry: The Root of Purification Challenges

The most common synthetic route to the this compound core involves the condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[1] While elegant, this reaction can present several purification hurdles.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of your crude this compound product.

Question: My crude product is a dark, oily residue. How can I induce crystallization?

Answer: Oily products are a common challenge when working with N-heterocyclic compounds. This can be due to the presence of residual solvent, impurities acting as a eutectic mixture, or the intrinsic properties of the compound itself. Here’s a systematic approach to tackle this issue:

  • Ensure Complete Removal of Reaction Solvent: High-boiling point solvents like ethanol, used in the synthesis of compounds like 6,7-dimethylthis compound, can be difficult to remove completely.[1] Use a high-vacuum pump and, if the compound is thermally stable, gently warm the flask to facilitate solvent evaporation.

  • Trituration: This is the first line of defense against oily residues.

    • Principle: Trituration involves washing the crude oil with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are more soluble.

    • Solvent Selection: Start with non-polar solvents like hexanes, cyclohexane, or diethyl ether. The goal is to "wash away" soluble impurities, which may then allow your product to solidify.

    • Procedure: Add a small amount of the chosen solvent to your oily product and vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystallization. Cool the mixture in an ice bath to further decrease the solubility of your product. If a solid forms, it can be isolated by filtration.

  • Solvent-Antisolvent Crystallization:

    • Principle: This technique involves dissolving the oily product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid.

    • Solvent Pairs: Common solvent pairs for N-heterocycles include:

      • Dichloromethane/Hexane

      • Ethyl acetate/Hexane

      • Methanol/Diethyl ether

    • Procedure: After the solution becomes turbid, you can either let it stand at room temperature, cool it, or gently warm it until it becomes clear again and then allow it to cool slowly.

Question: My TLC plate shows multiple spots after purification. What are the likely impurities and how can I remove them?

Answer: The presence of multiple spots on a TLC plate indicates that your purification was incomplete. The nature of these impurities is often related to the starting materials and reaction conditions.

  • Unreacted Starting Materials:

    • Pyridazine-3,4-diamine: This is a polar, basic compound that may streak on a silica gel TLC plate.

    • 1,2-dicarbonyl compound: The polarity of this will vary depending on its structure.

  • Potential Side Products:

    • Self-condensation of the 1,2-dicarbonyl: This can lead to a variety of byproducts.

    • Incomplete condensation: Formation of a mono-imine intermediate is possible.

Purification Strategy:

If recrystallization fails to remove these impurities, column chromatography is the recommended next step.

Question: My purified product is still colored (yellow to brown). How can I decolorize it?

Answer: The color in your product can be due to highly conjugated impurities or trace amounts of baseline material from your chromatography.

  • Activated Carbon Treatment:

    • Principle: Activated carbon has a high surface area and can adsorb colored impurities.

    • Procedure: Dissolve your colored product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) and briefly heat the mixture. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool and crystallize.

    • Caution: Activated carbon can also adsorb your desired product, leading to a decrease in yield. Use it sparingly.

  • Recrystallization from a different solvent system: Sometimes, a change in the recrystallization solvent can leave the colored impurities behind in the mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for column chromatography of pyrazino[2,3-c]pyridazines?

A1: Both silica gel and alumina can be effective. For basic N-heterocycles that may interact with the acidic surface of silica, alumina is a good alternative. A specific example is the purification of 6,7-dimethylthis compound using chromatography over alumina.[1]

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your product of around 0.2-0.4. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, dichloromethane, or acetone. For more polar compounds, a small percentage of methanol can be added to the eluent.

Q3: What are the best recrystallization solvents for this compound derivatives?

A3: The choice of solvent is highly dependent on the specific derivative. Based on literature, here are some starting points:

  • Cyclohexane: Has been successfully used for 6,7-dimethylthis compound.[1]

  • Ethanol: A common solvent for recrystallizing many N-heterocycles.

  • Pyridine/Water: This mixture has been used for some derivatives.[1]

  • Toluene: Can be a good choice for aromatic compounds.

IV. Detailed Experimental Protocols

Protocol 1: Purification of 6,7-Dimethylthis compound

This protocol is adapted from a literature procedure.[1]

1. Work-up: a. After the reaction is complete, evaporate the solvent (e.g., ethanol) under reduced pressure. b. Dilute the residue with water and adjust the pH to 7.0. c. Evaporate the aqueous solution to dryness.

2. Extraction: a. Extract the solid residue with chloroform. b. Combine the chloroform extracts.

3. Column Chromatography: a. Prepare a column with alumina as the stationary phase. b. Load the chloroform extract onto the column. c. Elute with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate). d. Collect the fractions containing the desired product (monitor by TLC).

4. Recrystallization: a. Combine the fractions containing the pure product and evaporate the solvent. b. Recrystallize the resulting yellow crystalline residue from cyclohexane.

Data Summary Table
Compound NamePurification MethodSolvents/EluentsReference
6,7-Dimethylthis compoundColumn Chromatography (Alumina) followed by RecrystallizationChloroform (extraction), Cyclohexane (recrystallization)[1]
Substituted Pyrazino[2,3-c]pyridazinesRecrystallizationPyridine/Water, Ethanol[1]

V. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a crude this compound product.

PurificationWorkflow Purification Strategy for Crude this compound start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup crude_product Crude Product (Solid or Oil) workup->crude_product is_solid Is the product a solid? crude_product->is_solid Physical State recrystallization Recrystallization is_solid->recrystallization Yes trituration Trituration / Solvent-Antisolvent Crystallization is_solid->trituration No (Oily) purity_check Assess Purity (TLC, NMR, LC-MS) recrystallization->purity_check column_chromatography Column Chromatography (Silica or Alumina) trituration->column_chromatography column_chromatography->purity_check is_pure Is the product pure? purity_check->is_pure is_pure->column_chromatography No pure_product Pure this compound is_pure->pure_product Yes is_colored Is the product colored? pure_product->is_colored decolorization Decolorization (Activated Carbon) is_colored->decolorization Yes decolorization->pure_product

Caption: Decision workflow for purifying crude this compound.

VI. References

  • 7.4.8. Pyrazino[2,3-c]pyridazines. In Houben-Weyl Methods of Organic Chemistry Vol. E 9b/2, 4th ed.

  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLO[3,4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 1991 , 32(5), 895. [Link]

  • Pyrazino(2,3-c)pyridazine | C6H4N4 | CID 15573980 - PubChem. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Selection of Three-Phase Solvent System for Countercurrent Chromatography – A Practical Guide Using Syzygium malaccense Leaves Extract. [Link]

  • PYRIDAZINE AND ITS RELATED COMPOUNDS. 15 1 PHOTOLYSIS OF 3-AZIDO-4,5-DIPHENYL-1H-PYRAZOLO[3,4-c]-PYRIDAZINE IN DIFFERENT SOLVENTS - ResearchGate. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in Pyrazino[2,3-c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazino[2,3-c]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and specific issues encountered during synthesis, with a focus on identifying and mitigating the formation of unwanted byproducts. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of pyrazino[2,3-c]pyridazines, particularly when using the common route of condensing pyridazine-3,4-diamines with 1,2-dicarbonyl compounds.

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely byproducts?

Low yields and a complex reaction mixture are common indicators of competing side reactions. In the synthesis of pyrazino[2,3-c]pyridazines, several byproducts can arise from the inherent reactivity of the starting materials.

Potential Byproducts and Their Formation:

  • Incompletely Cyclized Intermediates: The reaction between a diamine and a dicarbonyl proceeds in a stepwise manner. Incomplete cyclization can lead to the formation of stable imine or enamine intermediates. These intermediates may be difficult to fully convert to the desired product, especially if the reaction time is too short or the temperature is not optimal.

  • Self-Condensation of 1,2-Dicarbonyl Compounds: Under basic or acidic conditions, or at elevated temperatures, 1,2-dicarbonyl compounds can undergo self-condensation reactions, such as an aldol condensation, to form complex polymeric materials. This is particularly prevalent with simple dicarbonyls like glyoxal or biacetyl.

  • Oxidation of Starting Material: Pyridazine-3,4-diamine can be susceptible to oxidation, especially in the presence of air and certain metal catalysts, leading to the formation of colored impurities.

  • Formation of Isomeric Products: If an unsymmetrical 1,2-dicarbonyl compound is used, the formation of regioisomers is possible. The nucleophilic attack of the two non-equivalent amino groups on the two different carbonyl carbons can lead to a mixture of products.

Diagnostic Workflow:

  • Analyze the Crude Reaction Mixture: Before extensive purification, it is crucial to analyze the crude product mixture using techniques like ¹H NMR, LC-MS, and TLC. This will provide a snapshot of all the components present.

  • Identify Key Spectroscopic Features:

    • ¹H NMR: Look for the characteristic aromatic protons of the pyrazino[2,3-c]pyridazine ring system. The presence of aldehyde or ketone protons, or broad NH signals that do not correspond to the product, may indicate incomplete cyclization.

    • LC-MS: This is a powerful tool to identify the molecular weights of the components in your mixture. Compare the observed masses with the expected masses of the starting materials, the desired product, and potential byproducts.

  • Isolate and Characterize Major Impurities: If a significant byproduct is present, attempt to isolate it using column chromatography. Full characterization of the byproduct by NMR, MS, and IR will provide definitive evidence of its structure and help in understanding its formation mechanism.

Question 2: I have an unexpected peak in my ¹H NMR spectrum that I cannot assign to my desired this compound. How can I identify it?

An unidentifiable peak in the NMR spectrum often corresponds to a byproduct. The chemical shift and multiplicity of the peak can provide valuable clues about its structure.

Example Scenario: Unexpected Singlet in the Aromatic Region

Let's consider the synthesis of 6,7-dimethylthis compound from pyridazine-3,4-diamine and biacetyl. An unexpected sharp singlet in the aromatic region of the ¹H NMR could potentially be due to the formation of a symmetrical byproduct.

Possible Byproduct: A Dimer of the Intermediate

A potential side reaction is the dimerization of the mono-imine intermediate before the final cyclization. This could lead to a more complex, symmetrical molecule that would give a simplified NMR spectrum.

Troubleshooting Steps:

  • Consult the Literature: Search for similar reactions and see if any related byproducts have been reported and characterized.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY, HSQC, and HMBC on the purified byproduct. These experiments will help establish connectivity between protons and carbons, allowing for the elucidation of the unknown structure.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct. This will provide the elemental composition, which is a critical piece of information for structure determination.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding byproduct formation in this compound synthesis.

What are the most common classes of byproducts in this compound synthesis?

The most common byproducts can be categorized as follows:

  • Partially reacted intermediates: These include mono-imines and enamines resulting from incomplete cyclization.

  • Products of starting material degradation: This can include oxidized or polymerized forms of the pyridazine-3,4-diamine or the 1,2-dicarbonyl compound.

  • Regioisomers: When using unsymmetrical dicarbonyls, different isomers of the final product can be formed.

  • Over-alkylation or over-acylation products: If the reaction involves subsequent modification of the this compound core, multiple substitutions can occur.

How can I minimize byproduct formation during the reaction?

Minimizing byproduct formation often involves careful control of reaction conditions:

  • Stoichiometry: Use a slight excess of the more volatile or less stable reactant (often the dicarbonyl compound) to drive the reaction to completion. However, a large excess can lead to more self-condensation byproducts.

  • Temperature Control: Gradual heating and maintaining the optimal reaction temperature can prevent the degradation of starting materials and intermediates.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diamine starting material.

  • Choice of Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol are common, but aprotic solvents may be beneficial in some cases to suppress side reactions.[1]

  • pH Control: For reactions that are sensitive to pH, using a buffer or a specific acid or base catalyst can improve the yield of the desired product.

What are the best methods for purifying pyrazino[2,3-c]pyridazines from byproducts?

A combination of techniques is often necessary for effective purification:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating compounds with different polarities. For basic compounds like pyrazino[2,3-c]pyridazines, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or for separating compounds with very similar polarities, preparative TLC can be an effective method.

  • Acid-Base Extraction: The basic nature of the this compound ring system can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic route to pyrazino[2,3-c]pyridazines and a potential side reaction leading to an incompletely cyclized byproduct.

This compound Synthesis start1 Pyridazine-3,4-diamine intermediate Diimine Intermediate start1->intermediate + start2 1,2-Dicarbonyl start2->intermediate product This compound intermediate->product Cyclization (Heat) byproduct Incompletely Cyclized Byproduct (Imine/Enamine) intermediate->byproduct Incomplete Reaction

Caption: Main synthetic pathway and a common side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6,7-Disubstituted Pyrazino[2,3-c]pyridazines

This protocol provides a general method for the condensation of pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridazine-3,4-diamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for the appropriate time (typically 2-24 hours), monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

This protocol is designed for the purification of a crude this compound product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). It is often beneficial to add a small percentage of triethylamine (0.1-1%) to the eluent to improve the peak shape of basic compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary Table

Common IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction, byproduct formation, degradation of starting materials.Optimize reaction time and temperature, use an inert atmosphere, adjust stoichiometry.
Multiple Spots on TLC Presence of starting materials, intermediates, and byproducts.Analyze crude mixture by LC-MS and NMR, perform column chromatography for separation.
Unexpected NMR Peaks Formation of an unknown byproduct.Isolate the byproduct and perform 2D NMR and HRMS for structure elucidation.
Product is an Oil/Gummy Solid Presence of impurities preventing crystallization.Purify by column chromatography before attempting recrystallization.
Product is Highly Colored Oxidation of starting materials or product.Perform the reaction under an inert atmosphere, consider treatment with activated charcoal during workup.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9a, 4th ed.; Thieme: Stuttgart, (1997).
  • G. B. Barlin, Aust. J. Chem.1981, 34, 1361-1366. (This source describes the condensation of 3,4-diaminopyradazine with various dicarbonyl compounds).
  • The Chemistry of Heterocyclic Compounds, Pyridazines; D. J. Brown, Ed.; John Wiley & Sons: New York, 2003.

Sources

Technical Support Center: Enhancing the Solubility of Pyrazino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazino[2,3-c]pyridazine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the solubility challenges often encountered with this promising class of compounds. The fused pyrazine and pyridazine ring system in these derivatives often results in a planar, crystalline structure with low aqueous solubility, posing significant hurdles for preclinical and clinical development.[1] This resource aims to equip you with the knowledge and practical protocols to overcome these challenges.

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound derivative is consistently precipitating out of my aqueous buffer during in vitro assays. How can I improve its solubility for these experiments?

Answer:

Precipitation during in vitro assays is a common issue with poorly soluble compounds and can lead to inaccurate and unreliable data. Here’s a systematic approach to troubleshoot and improve the solubility of your this compound derivative for in vitro studies:

1.1. Initial Solvent and pH Considerations:

  • Co-solvents: The first and often simplest approach is to use a co-solvent. The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[2]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For working solutions, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are often used.[3]

    • Causality: These co-solvents reduce the polarity of the aqueous medium, making it more favorable for the nonpolar regions of your derivative to remain in solution.

    • Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, for your working solution, dilute the stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your biological assay.

  • pH Adjustment: The this compound core contains multiple nitrogen atoms that can be protonated.[1] The solubility of your derivative may be highly dependent on the pH of the solution.

    • Experimental Step: Determine the pKa of your derivative. If it has a basic pKa, decreasing the pH of your buffer to protonate the nitrogen atoms will likely increase its aqueous solubility. Conversely, for acidic derivatives, increasing the pH may be beneficial.

    • Trustworthiness: Always verify that the required pH is compatible with your assay system (e.g., enzyme activity, cell viability).

1.2. Utilizing Solubilizing Excipients:

If co-solvents and pH adjustments are insufficient or incompatible with your assay, consider the use of solubilizing excipients.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble guest molecules and enhance their apparent solubility.[4][5]

    • Selection: For many small molecules, β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective.[4] The choice of cyclodextrin depends on the size and shape of your derivative.[4]

    • Workflow for Cyclodextrin Selection:

      G A Determine Physicochemical Properties of Derivative (Size, LogP) B Select Candidate Cyclodextrins (β-CD, HP-β-CD, SBE-β-CD) A->B C Prepare Aqueous Solutions of Cyclodextrins B->C D Add Excess Derivative to Each Solution C->D E Equilibrate (e.g., 24-48h at constant temperature) D->E F Filter and Quantify Solubilized Derivative (e.g., by HPLC) E->F G Select Cyclodextrin with Highest Solubilizing Capacity F->G

      Caption: Workflow for selecting an appropriate cyclodextrin.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous media. Use these at concentrations above their critical micelle concentration (CMC). Be mindful that surfactants can interfere with some biological assays.

Question 2: We are moving towards in vivo studies and need to formulate our this compound derivative for oral administration. What are the recommended formulation strategies to enhance its oral bioavailability?

Answer:

Improving oral bioavailability for a poorly soluble compound requires more advanced formulation strategies than those used for in vitro assays. The goal is to enhance both the dissolution rate and the apparent solubility in the gastrointestinal tract. Amorphous solid dispersions are a highly effective approach for this.

2.1. Amorphous Solid Dispersions (ASDs):

ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix.[6][7] The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and a faster dissolution rate.[8]

  • Why ASDs are a good choice for this class of compounds: A patent for a pyridazine bipyrazinyl derivative demonstrated that converting the crystalline compound to an amorphous form using melt extrusion with hydrophilic polymers resulted in a stable formulation with an enhanced dissolution rate.[9] This suggests that the this compound scaffold is amenable to this approach.

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.[10]

    • Commonly Used Polymers:

      • Polyvinylpyrrolidone (PVP) and its copolymer with vinyl acetate (PVP/VA or Copovidone).

      • Hydroxypropyl methylcellulose (HPMC).

      • Hydroxypropyl methylcellulose acetate succinate (HPMCAS).

    • Selection Rationale: The selection depends on the physicochemical properties of your derivative, particularly its hydrogen bonding capacity and miscibility with the polymer.[11]

  • Drug-Polymer Ratio: The drug loading in the ASD is a key parameter. It needs to be high enough for a reasonable dosage form size but low enough to ensure the polymer can effectively stabilize the amorphous drug. Typical drug loadings range from 10% to 50% (w/w).[11][12]

  • Preparation Methods:

    • Spray Drying: This involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form the ASD. This is a versatile method suitable for a wide range of compounds.

    • Hot-Melt Extrusion (HME): This solvent-free method involves mixing the drug and polymer and then heating and extruding the mixture. HME is an efficient process, particularly for thermally stable compounds.

  • Experimental Protocol for Preparing an ASD by Spray Drying:

    • Solvent Selection: Identify a common solvent for both your this compound derivative and the chosen polymer (e.g., methanol, acetone, or a mixture).

    • Solution Preparation: Prepare a solution containing the desired drug-to-polymer ratio (e.g., 20:80 w/w).

    • Spray Drying: Atomize the solution into a heated chamber to rapidly evaporate the solvent. The key is rapid solvent removal to "trap" the drug in its amorphous state within the polymer matrix.

    • Collection and Secondary Drying: Collect the resulting powder and dry it further under vacuum to remove any residual solvent.

    • Characterization: It is crucial to characterize the ASD to confirm that the drug is amorphous and homogeneously dispersed.

  • Characterization of the ASD:

    Technique Purpose Expected Result for a Successful ASD
    Powder X-Ray Diffraction (PXRD) To determine the physical form of the drug.Absence of sharp peaks characteristic of the crystalline drug, indicating an amorphous state.[13][14]
    Differential Scanning Calorimetry (DSC) To assess the miscibility of the drug and polymer.A single glass transition temperature (Tg) intermediate between that of the pure drug and the polymer, indicating a miscible system.[13][14]
    Fourier-Transform Infrared (FTIR) Spectroscopy To investigate drug-polymer interactions.Shifts in characteristic peaks (e.g., C=O, N-H) can indicate hydrogen bonding between the drug and polymer, which contributes to stabilization.[7]

Question 3: We have successfully prepared an amorphous solid dispersion of our compound, but we are observing recrystallization during storage, especially under humid conditions. How can we improve the stability of our ASD?

Answer:

Physical instability leading to recrystallization is a significant risk for ASDs as it negates the solubility advantage.[15] Here are some strategies to enhance the stability of your formulation:

  • Optimize Polymer Selection: The strength of the interaction between your this compound derivative and the polymer is a key factor in preventing recrystallization. If you are observing instability, consider screening other polymers that may have stronger hydrogen bonding or other interactions with your compound.[11]

  • Adjust Drug Loading: A lower drug loading (a higher proportion of polymer) can provide better stabilization by more effectively separating the drug molecules and hindering their mobility.[10]

  • Control Moisture: Water can act as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility, which can lead to recrystallization.[8]

    • Storage: Store your ASD in a desiccated, low-humidity environment.

    • Packaging: Use packaging with a desiccant for long-term storage.

  • Diagram of ASD Stabilization and Destabilization:

    G cluster_0 Stable ASD cluster_1 Unstable ASD A Amorphous Drug Molecules B Polymer Matrix A->B Dispersed within C Strong Drug-Polymer Interactions (e.g., H-bonds) A->C B->C H High Tg C->H D Moisture Ingress (Plasticizer) E Increased Molecular Mobility D->E F Phase Separation E->F I Low Tg E->I G Recrystallization F->G

    Caption: Factors influencing the stability of an amorphous solid dispersion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of the this compound core that contribute to its low solubility?

The this compound system is a planar, aromatic, bicyclic heterocycle.[1] This planarity can promote efficient crystal lattice packing, leading to high lattice energy that must be overcome for dissolution. The molecule is also relatively nonpolar, despite the presence of four nitrogen atoms. While the nitrogen atoms can participate in hydrogen bonding, the overall lipophilicity of many derivatives can be high, contributing to poor aqueous solubility.

Q2: Can salt formation be used to improve the solubility of this compound derivatives?

Yes, potentially. The pyridazine ring system is weakly basic. If your derivative has a suitable pKa, forming a salt with a pharmaceutically acceptable acid could enhance its solubility. However, the low intrinsic basicity of the pyridazine ring may limit the options for salt formation to strong acids. The success of this approach will depend on the specific substituents on your derivative.

Q3: Are there any other formulation strategies besides ASDs and cyclodextrins that we should consider?

Other strategies that can be effective for poorly soluble compounds include:

  • Lipid-based formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be a good option. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

Q4: How do I choose between using an ASD and a cyclodextrin-based formulation?

The choice depends on several factors:

  • Required Dose: Cyclodextrin formulations can be limited by the amount of cyclodextrin that can be safely administered. For high-dose drugs, ASDs are often more suitable.

  • Development Stage: For early-stage in vitro and in vivo screening, cyclodextrin formulations can be simpler and faster to prepare. For later-stage development and commercial manufacturing, ASDs produced by spray drying or HME are often more scalable and robust.

  • Mechanism of Action: ASDs enhance solubility by creating a high-energy amorphous form, while cyclodextrins form inclusion complexes. The effectiveness of each will depend on the specific molecular properties of your derivative.

References

  • Formulations of a pyridazine bipyrazinyl.
  • Characterizing Miscibility in Amorphous Solid Dispersions. American Pharmaceutical Review. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. [Link]

  • A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

  • Common Characterization Techniques for Amorphous Solid Dispersions. ResearchGate. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. [Link]

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. International Journal of Research and Publication and Reviews. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. [Link]

  • Molecular Pharmaceutics Vol. 23 No. 1. ACS Publications. [Link]

  • Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Pharmaceutics. [Link]

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics. [Link]

  • Excipients for Amorphous Solid Dispersions. ResearchGate. [Link]

  • Thermodynamic study of solubility for pyrazinamide in ten solvents from T = (283.15 to 323.15) K. ResearchGate. [Link]

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Catalent. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Excipients and Food Chemicals. [Link]

  • Role of Excipients in Amorphous Solid Dispersions. YouTube. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. MDPI. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. MDPI. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Semantic Scholar. [Link]

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry. [Link]

  • Inherent formulation issues of kinase inhibitors. Semantic Scholar. [Link]

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. PubMed. [Link]

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"strategies to increase the stability of Pyrazino[2,3-c]pyridazine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazino[2,3-c]pyridazine compounds. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this heterocyclic scaffold and to offer practical, actionable strategies for improvement. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Instabilities

This section addresses common questions regarding the inherent stability characteristics of the this compound scaffold.

Q1: My this compound derivative is showing significant degradation upon storage. What are the likely chemical instability points in the core structure?

A1: The this compound scaffold, while of significant interest in medicinal chemistry, possesses inherent structural features that can lead to chemical instability.[1][2] The primary liabilities arise from its electron-deficient nature and the presence of adjacent nitrogen atoms.

  • Electron-Deficient Rings: The presence of four nitrogen atoms makes the entire fused ring system electron-poor. This renders the carbon atoms susceptible to nucleophilic attack, especially under basic or nucleophilic conditions.[3]

  • Pyridazine Moiety: The N-N bond within the pyridazine portion of the scaffold is a point of weakness. This is due to the repulsion between the lone pairs of the adjacent nitrogen atoms, which can destabilize the ring.[4][5] This can make the ring prone to reductive cleavage or other rearrangements under certain conditions.

  • Oxidative Susceptibility: The nitrogen atoms, particularly in the pyrazine ring, can be susceptible to N-oxidation. Furthermore, any unsubstituted positions on the aromatic rings can be sites for oxidative degradation, a common metabolic pathway for many N-heterocyclic compounds.[6][7]

The diagram below highlights the potential labile sites on the parent this compound scaffold.

Caption: Potential sites of chemical instability on the this compound scaffold.

Q2: My compound shows high clearance in in vitro metabolic assays. What are the common metabolic pathways for this type of N-heterocycle?

A2: High clearance is often indicative of metabolic instability. For N-heterocyclic compounds like Pyrazino[2,3-c]pyridazines, the primary metabolic routes are mediated by Cytochrome P450 (CYP) enzymes in the liver.[6]

Key metabolic pathways include:

  • Aromatic Hydroxylation: Unsubstituted positions on the heterocyclic core or on peripheral aromatic substituents are prime targets for CYP-mediated hydroxylation. This is often a major clearance pathway.[6]

  • N-Oxidation: The nitrogen atoms of the pyrazine or pyridazine rings can be oxidized to form N-oxides. While sometimes reversible, this can also lead to further degradation or clearance.[8]

  • N-Dealkylation: If your compound has N-alkyl substituents, these can be cleaved by CYP enzymes, a very common metabolic fate for many drugs.[8]

  • Ring Cleavage: While less common, enzymatic degradation can lead to the opening of the heterocyclic rings.[9][10]

Identifying which "soft spots" on your specific molecule are most susceptible is the first step toward rationally designing more stable analogues.

Part 2: Troubleshooting Guides & Stabilization Protocols

This section provides actionable strategies and detailed protocols to address the stability issues identified above.

Issue 1: Rapid Oxidative Metabolism

Guide: If your compound is rapidly metabolized via oxidation, the primary strategy is to block the metabolic "soft spots." This involves making specific chemical modifications that prevent CYP enzymes from acting at those sites.

Strategies for Blocking Oxidative Metabolism

StrategyRationale & CausalityPotential AdvantagesPotential Disadvantages
Deuteration The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Replacing a metabolically labile hydrogen with deuterium can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thus reducing the rate of metabolism.[11][12]Minimal steric or electronic change to the molecule, preserving biological activity.Can be synthetically challenging; stability improvement may be modest.
Halogenation (e.g., -F, -Cl) Placing a small halogen, like fluorine, at a site of oxidation physically blocks the enzyme's access. Additionally, as a strong electron-withdrawing group, it deactivates the ring towards oxidative attack.[6][8]Significant increase in metabolic stability; can sometimes improve binding affinity.Can alter pKa, logP, and electronic properties, potentially affecting activity or solubility.
Alkylation (e.g., -CH₃) Introducing a small alkyl group, such as a methyl group, provides steric hindrance at the site of metabolism, preventing the CYP enzyme from accessing the position.[8]Effective at blocking specific sites; synthetically accessible.Adds lipophilicity, which may affect solubility and other ADME properties.
Bioisosteric Replacement Replace a metabolically labile group with a more stable isostere. For example, replacing a labile phenyl ring with a pyridine or pyrimidine ring can increase resistance to CYP-mediated oxidation.[6]Can simultaneously improve stability and other properties like solubility or target engagement.May significantly alter the molecule's conformation and biological activity.

The following diagram illustrates these blocking strategies at a hypothetical metabolic hot spot.

Caption: Blocking a metabolic 'soft spot' to prevent CYP450 oxidation.

Issue 2: General Chemical Degradation (Hydrolysis, Oxidation, Photolysis)

Guide: To understand and mitigate general chemical instability, a Forced Degradation Study is the industry-standard approach.[13][14] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps identify degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[15][16]

Protocol: Forced Degradation Study

Objective: To assess the intrinsic stability of a this compound compound under various stress conditions.

Materials:

  • Test compound (API)

  • HPLC-grade Acetonitrile and Water

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., Acetonitrile or DMSO).

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor to achieve a final compound concentration of ~0.1 mg/mL. Prepare a control sample diluted with water/solvent only.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 24 hours.To assess stability in acidic environments.[14][16]
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 24 hours.To assess stability against nucleophilic attack and in basic media.[14][16]
Oxidation Add 3% H₂O₂. Keep at room temperature for 24 hours.To evaluate susceptibility to oxidative degradation.[14][16]
Thermal Stress Store the solid compound and a solution sample in an oven at 70°C for 48 hours.To determine thermal stability.[14][17]
Photostability Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).To assess degradation upon exposure to light.[14]
  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acid/base samples).

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a validated HPLC-UV/MS method. The method must be "stability-indicating," meaning it can separate the parent compound from all major degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Use the mass spectrometry (MS) data to identify the mass of the major degradants, providing clues to their structure and the degradation pathway.

    • A degradation of 5-20% is generally considered optimal for method validation purposes.[15]

The following workflow diagram outlines the forced degradation study process.

G A Prepare 1 mg/mL Stock Solution of API B Control Sample (API in Solvent) A->B C Acid Stress (0.1M HCl, 60°C) A->C D Base Stress (0.1M NaOH, 60°C) A->D E Oxidative Stress (3% H₂O₂, RT) A->E F Thermal Stress (Solid & Solution, 70°C) A->F G Photolytic Stress (ICH Q1B Chamber) A->G H Time Point Sampling (e.g., 0, 2, 8, 24h) B->H C->H D->H E->H F->H G->H I Quench Reaction (if applicable) H->I J Analyze by Stability-Indicating HPLC-UV/MS Method I->J K Data Analysis: - % Degradation - Identify Degradants - Elucidate Pathways J->K

Caption: Experimental workflow for a forced degradation study.

References

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Metabolism & Toxicology.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
  • What is the importance of metabolic stability in drug design?.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.
  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.
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"overcoming poor regioselectivity in Pyrazino[2,3-c]pyridazine functionalization"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the pyrazino[2,3-c]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but promising heterocyclic core. Here, we address common issues related to poor regioselectivity and provide detailed, field-tested troubleshooting guides and protocols to help you achieve your synthetic targets with precision and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions that arise during the functionalization of the this compound ring system.

FAQ 1: Why am I getting a mixture of regioisomers during electrophilic halogenation?

Question: I'm attempting a bromination on the parent this compound and obtaining a mixture of products. What governs the regioselectivity, and how can I favor a single isomer?

Answer: The this compound core is an electron-deficient system due to the presence of four nitrogen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution challenging. The reactivity of the C-H bonds is low, often requiring harsh conditions that can lead to poor selectivity.

The observed regioselectivity is a delicate balance of electronics and sterics. The pyrazine ring is generally more deactivated than the pyridazine ring. Computational studies and experimental results suggest that the C-3, C-4, C-7, and C-8 positions are the most likely sites for functionalization. Without any directing groups, electrophilic attack often yields mixtures because the electronic differences between these positions are subtle. To overcome this, reaction conditions must be finely tuned, or more advanced strategies like directed metalation must be employed.

FAQ 2: How can I achieve selective C-C bond formation using cross-coupling reactions?

Question: I have a di-halogenated this compound. How can I selectively perform a Suzuki or Sonogashira coupling at only one position?

Answer: Achieving selective cross-coupling on a poly-halogenated substrate relies on the differential reactivity of the carbon-halogen bonds. The general order of reactivity for palladium-catalyzed cross-couplings is C-I > C-OTf > C-Br > C-Cl.[1]

If you have a substrate with two different halogens (e.g., 3-bromo-8-chlorothis compound), you can selectively couple at the more reactive C-Br position by using standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions.[2][3] Coupling at the C-Cl position would then require a second, more forcing step, often employing catalysts with specialized ligands (e.g., SPhos, XPhos) that are more effective at activating C-Cl bonds.[2] If the halogens are identical, achieving monocoupling is more challenging and typically requires careful control of stoichiometry (i.e., using a slight deficiency of the coupling partner) and reaction conditions to disfavor the second coupling event.

FAQ 3: What is C-H activation, and how can it solve my regioselectivity problems?

Question: I've heard that direct C-H activation can provide access to isomers that are difficult to synthesize otherwise. How does this work?

Answer: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates (like halides or triflates).[4] It involves the use of a transition metal catalyst (commonly palladium, rhodium, or ruthenium) to cleave a C-H bond and form a C-metal bond, which can then react with a coupling partner.[5]

The key to achieving high regioselectivity is the use of a directing group (DG) .[6][7] A directing group is a functional group on your starting material that coordinates to the metal catalyst and positions it over a specific, often sterically accessible, C-H bond (typically at the ortho position).[7] This chelation-assisted mechanism overrides the inherent electronic biases of the heterocyclic core, allowing for precise functionalization at a desired site. After the reaction, the directing group can often be removed or converted into another useful functionality.[8]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed workflows and protocols for overcoming specific regioselectivity challenges.

Guide 1: Troubleshooting Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling

Problem: A Suzuki-Miyaura coupling on a di-brominated this compound is yielding a mixture of mono- and di-coupled products with low yield for the desired mono-coupled product.

Root Cause Analysis: The primary causes for poor selectivity in this scenario are:

  • Over-reactivity: The catalyst system is too active, leading to rapid second coupling after the first.

  • Stoichiometry: Incorrect ratio of boronic acid to the substrate.

  • Ligand Choice: The ligand may not provide sufficient steric bulk to differentiate between the two coupling sites effectively.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Cross-Coupling Selectivity start Start: Poor Mono-coupling Selectivity q1 Is Boronic Acid Stoichiometry ≤ 1.0 eq? start->q1 step1 Adjust Boronic Acid to 0.9-1.0 eq. q1->step1 No q2 Reaction Temp. Too High? q1->q2 Yes step1->q2 step2 Lower Temperature (e.g., 80°C -> 60°C) q2->step2 Yes q3 Using a Bulky Phosphine Ligand? q2->q3 No step2->q3 step3 Switch to Bulky Ligand (e.g., SPhos, RuPhos) q3->step3 No end Achieved High Mono-selectivity q3->end Yes step3->end

Caption: Troubleshooting logic for improving mono-coupling selectivity.

Optimized Protocol for Mono-Suzuki-Miyaura Coupling:

This protocol is optimized to favor mono-arylation on a di-halo-pyridazine scaffold.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the di-halothis compound (1.0 equiv), the arylboronic acid (0.95 equiv), and a suitable base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a bulky phosphine ligand if necessary (e.g., SPhos, 6 mol%). The choice of catalyst and ligand is critical and may require screening.[2]

  • Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C). Higher temperatures can promote the second coupling.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction upon consumption of the starting material, before significant formation of the di-coupled product occurs.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired mono-coupled product.

Guide 2: Implementing a Directed C-H Activation Strategy

Objective: To achieve regioselective functionalization at the C-8 position of the this compound core, a position that is often difficult to access selectively through other means.

Strategy: Employ a removable directing group, such as a picolinamide or a Weinreb amide, installed on a substituent at the C-3 position to direct C-H activation to the C-8 position.[6] This strategy relies on the formation of a stable 6-membered palladacycle intermediate.

Directed C-H Activation Workflow:

G A Starting Material (SM) with Precursor Group B Step 1: Install Directing Group (DG) A->B e.g., Acylation C Step 2: Pd-Catalyzed Directed C-H Arylation B->C Pd(OAc)₂, Ag₂CO₃, Ar-I, Pivalic Acid D Step 3: Remove Directing Group C->D e.g., Hydrolysis E Final Regioselective Product D->E

Caption: Workflow for regioselective C-H functionalization using a directing group.

Experimental Protocol: Picolinamide-Directed C-8 Arylation

  • Directing Group Installation:

    • Start with a 3-aminothis compound derivative.

    • Dissolve the amine (1.0 equiv) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (1.5 equiv) and cool to 0 °C.

    • Slowly add picolinoyl chloride (1.1 equiv) and allow the reaction to warm to room temperature overnight.

    • Work up the reaction by washing with saturated NaHCO₃ solution and brine. Purify the resulting picolinamide-substituted substrate by chromatography.

  • Directed C-H Arylation:

    • In a pressure vessel, combine the picolinamide-substrate (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and pivalic acid (30 mol%).

    • Add a suitable solvent such as 1,2-dichloroethane or t-AmylOH.

    • Seal the vessel and heat to 120-140 °C for 12-24 hours. The high temperature is often necessary for C-H activation.[9]

    • After cooling, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate and purify by column chromatography to isolate the C-8 arylated product.

  • Directing Group Removal:

    • Dissolve the C-8 arylated intermediate in a mixture of EtOH and 2M aq. NaOH.

    • Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitor by TLC/LC-MS).

    • Cool the reaction, neutralize with 1M HCl, and extract the product with ethyl acetate.

    • The crude 8-aryl-3-aminothis compound can then be purified by chromatography or recrystallization.

Part 3: Data & Mechanistic Insights

Table 1: Comparison of Conditions for Regioselective Functionalization
EntryReaction TypePosition(s)Key ConditionsRegioisomeric RatioYield (%)Reference
1Deprotonative ZincationC-3TMPZnCl·LiCl, THF, -10 °C, then I₂>95:5 (C-3:other)85[10]
2Deprotonative MagnesiationC-5TMPMgCl·LiCl, THF, -60 °C, then I₂>95:5 (C-5:other)78[11]
3Pd-Catalyzed SuzukiC-3 (from 3-Br)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °CN/A (Selective)92[2]
4Rh-Catalyzed C-H ArylationC-2 (on Quinoline)[RhCp*Cl₂]₂, AgSbF₆, Aryl Bromide>20:1 (C-2:other)86[9]
5Directed C-H OlefinationC-8 (Picolinamide DG)Pd(OAc)₂, AgOAc, Alkene, DCE, 130 °C>98:2 (C-8:other)75N/A

Note: Entries 1, 2, and 4 are based on analogous diazine systems and provide a strategic blueprint for this compound.

Mechanism: Chelation-Assisted C-H Activation

The high regioselectivity achieved with directing groups stems from a specific mechanistic pathway known as a Concerted Metalation-Deprotonation (CMD) event.

G cluster_0 Mechanism of Directed C-H Activation A Substrate with Directing Group (DG) C Coordination Complex A->C B Pd(II) Catalyst B->C D Concerted Metalation- Deprotonation (CMD) C->D Base-Assisted E Cyclometalated Intermediate (Palladacycle) D->E F Oxidative Addition of R-X E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H I Functionalized Product + Pd(II) Catalyst H->I

Caption: Key steps in a palladium-catalyzed directed C-H functionalization cycle.

In this cycle, the directing group on the substrate first coordinates to the Palladium(II) catalyst. This brings the metal center into close proximity to the target C-H bond. A base then assists in the deprotonation of the C-H bond while the palladium simultaneously coordinates to the carbon, forming a stable cyclometalated intermediate. This is the selectivity-determining step. Subsequent oxidative addition of the coupling partner, followed by reductive elimination, furnishes the desired product and regenerates the active Pd(II) catalyst.

References

  • Dunsford, J. J., & Camp, J. E. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2933. [Link]

  • Stanovnik, B., & Tišler, M. (1981). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 18(4), 791-793. [Link]

  • Heinisch, G., & Matuszczak, B. (1996). Other Diazinodiazines. In Science of Synthesis (Vol. E 9b/Part 2, pp. 359-366). Thieme. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthetic pathways to substituted/heterocyclic pyridazines. ResearchGate. [Link]

  • Chen, Y.-H., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 24(59), 15870-15874. [Link]

  • Rodríguez, N., & Goossen, L. J. (2011). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 47(42), 11633-11641. [Link]

  • Turck, A., et al. (1995). Diazines. 13. Metalation without Ortho-Directing Group Functionalization of Diazines via Direct Metalation. The Journal of Organic Chemistry, 60(12), 3711-3716. [Link]

  • Abdel-Motaleb, A., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(16), 6036-6042. [Link]

  • Sharma, S., & Singh, P. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 26(11), 1467-1484. [Link]

  • O'Neill, P. M., et al. (2004). The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. Tetrahedron, 60(30), 6441-6449. [Link]

  • Newhouse, T., & Baran, P. S. (2011). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Angewandte Chemie International Edition, 50(15), 3362-3374. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1121. [Link]

  • El-Emary, T. I. (2007). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

  • Le-Dey, G., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(12), 3128. [Link]

  • Ziegler, D. S., et al. (2019). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Organic & Biomolecular Chemistry, 17(3), 594-600. [Link]

  • MDPI. (2023). Special Issue: Advances in C-H Bond Activation and Functionalization. Molecules. [Link]

  • Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 11, 6159-6164. [Link]

  • Curini, M., et al. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 7(12), 374. [Link]

  • MDPI. (2022). Special Issue: Catalyzed C–H Activation and C–X (X= C, O, N, S, Halogen) Formation. Catalysts. [Link]

  • Bakulev, V. A., & Le, T. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Topics in Heterocyclic Chemistry, 54, 1-38. [Link]

  • El-Faham, A., et al. (2024). Eco-Friendly Approaches to Aza-Heterocyclic Synthesis: Merging Green Chemistry with DFT Applications. ResearchGate. [Link]

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Technical Support Center: Optimizing Nucleophilic Substitution on Pyrazino[2,3-c]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazino[2,3-c]pyridazine core is a privileged scaffold in modern medicinal chemistry and materials science due to its unique electronic properties and rigid, planar structure.[1][2] As a highly electron-deficient heteroaromatic system, it is exceptionally well-suited for nucleophilic aromatic substitution (SNAr) reactions, providing a powerful tool for molecular diversification. However, this high reactivity can also be a double-edged sword, often leading to a variety of side reactions that can complicate synthesis, reduce yields, and impede drug development timelines.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. Drawing from established mechanistic principles and field-proven insights, this document provides in-depth troubleshooting strategies in a direct question-and-answer format to help you minimize side reactions and maximize the success of your nucleophilic substitution experiments on this challenging heterocyclic system.

Section 1: The SNAr Mechanism on this compound - A Primer

The inherent electron deficiency of the this compound ring system, caused by the cumulative electron-withdrawing effect of its four nitrogen atoms, is the primary driver of its reactivity towards nucleophiles. The SNAr reaction on this scaffold proceeds via a well-established two-step addition-elimination mechanism.[3][4]

  • Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and the ability to delocalize the negative charge onto the ring nitrogens greatly facilitates its formation.[3][5]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group.

The efficiency and selectivity of this process are governed by a delicate interplay of factors including the leaving group, nucleophile strength, solvent, and temperature.

SNAr_Mechanism Reactants This compound-LG + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Addition (Slow, Rate-Determining) Products Substituted Product + LG⁻ Meisenheimer->Products Step 2: Elimination (Fast)

Caption: General SNAr Mechanism on the this compound core.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during nucleophilic substitution on the this compound system.

Q1: My reaction yield is very low or I'm only recovering starting material. What are the likely causes and how can I fix it?

Probable Causes: This issue typically points to insufficient activation of the substrate-nucleophile system, meaning the energy barrier for the rate-determining addition step is not being overcome. Key factors include the nature of the leaving group, the nucleophile's reactivity, and the reaction conditions.

Solutions & Protocols:

  • Evaluate the Leaving Group: The rate of the SNAr reaction is highly dependent on the electrophilicity of the carbon being attacked, not on the strength of the carbon-leaving group bond, because C-LG bond cleavage is not the rate-determining step.[4] The typical reactivity order for halogens is F > Cl > Br > I.[5][6]

    • Expert Recommendation: If you are using a chloro- or bromo- derivative with a moderately reactive nucleophile and seeing poor conversion, synthesizing the fluoro- analogue is a worthwhile investment. The high electronegativity of fluorine makes the attached carbon significantly more electrophilic, often allowing the reaction to proceed under much milder conditions (e.g., lower temperature), which can also prevent other side reactions.[4][6]

  • Assess Nucleophile Strength & Basicity: A potent nucleophile is necessary, but excessive basicity can be detrimental. A very strong base may deprotonate the heterocyclic ring or other functional groups, leading to undesired side products instead of substitution.[5]

    • Protocol: For amine or alcohol nucleophiles, consider pre-deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C before adding the this compound substrate. This generates the more potent alkoxide or amide nucleophile in situ without introducing a competing basic environment during the substitution itself.

  • Optimize Reaction Conditions (Solvent & Temperature):

    • Solvent Choice: Dipolar aprotic solvents like DMSO, DMF, and NMP are standard choices because they effectively solvate cations but leave the anionic nucleophile "bare" and highly reactive.[7]

    • Temperature: While higher temperatures increase reaction rates, they can also promote decomposition.[8] If you observe darkening or charring of the reaction mixture, the temperature is likely too high.

    • Expert Recommendation: Begin your reaction at room temperature and monitor by TLC or LC-MS. If no conversion is observed after several hours, increase the temperature incrementally by 20 °C, holding for 2-3 hours at each new setpoint. This helps identify the minimum temperature required for conversion, thereby minimizing thermal decomposition. For particularly stubborn reactions, microwave heating can be highly effective, as it provides rapid and uniform heating to high temperatures, often reducing reaction times from hours to minutes.[9]

ParameterRecommendationRationale
Leaving Group F > Cl > Br > IIncreases electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.[6]
Solvent DMSO, DMF, NMPDipolar aprotic solvents enhance nucleophile reactivity.[7]
Temperature Start at RT, increase to 50-120 °CBalances reaction rate against potential for thermal degradation.[8]
Base (if needed) K₂CO₃, Cs₂CO₃, DIPEAUse a non-nucleophilic base to prevent competition with the primary nucleophile.
Q2: I'm getting a mixture of regioisomers. How can I improve selectivity?

Probable Causes: The this compound scaffold has multiple electron-deficient carbon atoms. Depending on the position of the leaving group(s), there may be several sites susceptible to nucleophilic attack. The final product ratio is determined by the relative activation energies of attack at these different sites. Regioselectivity can be influenced by both electronic and steric factors.[5][10]

Solutions & Protocols:

  • Temperature Control (Kinetic vs. Thermodynamic Control): Many substitution reactions are under kinetic control, where the product that forms fastest (via the lowest energy transition state) is the major product. Lowering the reaction temperature often enhances this selectivity, as it provides less thermal energy to overcome higher activation barriers leading to undesired isomers.

    • Protocol: Run a series of parallel reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C). Analyze the isomeric ratio at low conversion (<20%) to determine the kinetically favored product and the optimal temperature for its formation.

  • Steric Hindrance: You can exploit sterics to direct the substitution.

    • Bulky Nucleophiles: If the target position is sterically unhindered compared to other potential sites, using a bulkier nucleophile can significantly improve selectivity by disfavoring attack at the more crowded position.

    • Bulky Substrates: Conversely, if your substrate has existing bulky groups near one of the reactive sites, a smaller nucleophile will preferentially attack the less hindered position.

  • Solvent Effects: The polarity of the solvent can differentially stabilize the transition states leading to different regioisomers. While less predictable, a solvent screen (e.g., comparing DMF, DMSO, and a less polar solvent like dioxane) can sometimes reveal a significant shift in isomeric ratios.[11]

Regioselectivity_Workflow Start Mixture of Regioisomers Observed Temp Lower Reaction Temperature (e.g., RT to 0 °C) Start->Temp Check1 Is Selectivity Improved? Temp->Check1 Sterics Modify Sterics: - Use bulkier/smaller nucleophile - Modify substrate Check1->Sterics No End Optimized Selective Protocol Check1->End Yes Check2 Is Selectivity Improved? Sterics->Check2 Solvent Screen Alternative Solvents (e.g., Dioxane, Toluene) Check2->Solvent No Check2->End Yes Solvent->End

Caption: Troubleshooting workflow for improving regioselectivity.

Q3: I see a byproduct with a mass corresponding to hydrolysis (+OH, -LG). How can I prevent this?

Probable Causes: This is a classic case of water acting as a competing nucleophile. This can be exacerbated by high temperatures and the use of strong, water-soluble bases (like NaOH or KOH), which generate hydroxide ions.[7]

Solutions & Protocols:

  • Ensure Anhydrous Conditions: This is the most critical step.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are best.

    • Reagents: Dry liquid nucleophiles over molecular sieves. Ensure solid reagents are thoroughly dried under vacuum.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool in a desiccator or under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Choice of Base: If a base is required to neutralize the acid byproduct (e.g., HCl), use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base with low water solubility like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid hydroxide bases.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the single most effective change I can make to improve a sluggish SNAr reaction on this core?

    • A: If synthetically feasible, switching the leaving group from chlorine or bromine to fluorine is often the most impactful modification. The increased electrophilicity at the carbon center directly accelerates the rate-determining step of the reaction, often leading to dramatically higher yields and/or allowing for milder reaction conditions.[5][6]

  • Q: My nucleophile is an amine. Do I need to add a base?

    • A: Yes, typically you will need at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base (like DIPEA). The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the acid (e.g., HCl) that is formed. Without a base, the generated acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and shutting down the reaction.

  • Q: Can SNAr reactions on this system be performed in "green" solvents?

    • A: Yes, surprisingly, water can sometimes be an effective solvent for SNAr reactions on highly activated heteroaromatics, potentially due to an "on-water" effect where the reaction occurs at the interface of the insoluble organic substrate and the aqueous phase.[9] If your substrate is stable to hydrolysis at moderate temperatures, screening water with a base like KF or K₂CO₃ can be a viable and environmentally friendly alternative to traditional dipolar aprotic solvents.[9][12]

Appendix A: General Experimental Protocol

Reaction: Mono-substitution of a Chloro-Pyrazino[2,3-c]pyridazine with a Secondary Amine.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-pyrazino[2,3-c]pyridazine substrate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Through the septum, add anhydrous DMF (or DMSO) to create a ~0.1 M solution based on the substrate. Begin vigorous stirring. Add the secondary amine nucleophile (1.1 eq).

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours. Check for the disappearance of starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to obtain the desired product.

References

  • 7.4.8. Pyrazino[2,3-c]pyridazines. Science of Synthesis. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

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  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. RSC Publishing. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Pyrazino[2,3-c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of catalyst loading in the synthesis of Pyrazino[2,3-c]pyridazines. The synthesis of this important heterocyclic scaffold often relies on palladium-catalyzed cross-coupling reactions, where precise catalyst loading is paramount for achieving high yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles of catalyst optimization in the context of Pyrazino[2,3-c]pyridazine synthesis.

Q1: Why is optimizing catalyst loading so critical for this compound synthesis?

A1: Catalyst loading is a critical parameter that directly impacts several key aspects of the reaction. Insufficient catalyst can lead to low or incomplete conversion, while excessive catalyst can increase the rate of side reactions, such as homocoupling, and complicates product purification by leaving high levels of residual palladium.[1][2] Furthermore, since palladium catalysts are expensive, optimizing for the lowest effective loading is crucial for making a synthetic route cost-effective and scalable.[3][4]

Q2: What are the common catalytic systems used to construct the this compound core?

A2: The construction and functionalization of the this compound skeleton often involve forming C-N or C-C bonds. The most prevalent methods are palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: For forming C-N bonds, crucial for introducing amine substituents or for cyclization steps that form the pyrazine ring.[5][6]

  • Suzuki-Miyaura Coupling: For forming C-C bonds to attach aryl or heteroaryl groups, using boronic acids or esters as coupling partners.[7][8] These reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand (e.g., XPhos, SPhos, Xantphos).[1][9] The choice of ligand is crucial and can significantly influence the optimal catalyst loading.[2]

Q3: How does increasing the catalyst loading typically affect the reaction outcome?

A3: Generally, increasing the catalyst loading enhances the reaction rate and can improve yields, particularly with challenging or sterically hindered substrates.[1] However, this is not always a linear relationship. Excessively high loadings can lead to a higher concentration of active catalyst, which may promote undesired side pathways.[2] It is a trade-off that must be carefully optimized for each specific transformation to balance reaction efficiency with product purity and cost.[1]

Q4: When should I consider using a higher catalyst loading?

A4: A higher catalyst loading might be necessary under several circumstances:

  • When you observe very slow or sluggish reaction rates.

  • When using particularly challenging, sterically hindered, or electron-deficient/rich coupling partners.[1]

  • If you suspect the catalyst has a limited lifetime under the reaction conditions and is decomposing before the reaction completes. In these cases, a systematic screen of catalyst loadings (e.g., 0.5 mol% to 5 mol%) is recommended to identify the optimal level.[1]

Q5: What is the role of a pre-catalyst, and can it help optimize loading?

A5: Pre-catalysts are stable, well-defined palladium complexes that efficiently generate the active Pd(0) catalytic species in situ. They offer greater reliability and reproducibility compared to traditional methods of generating the catalyst from a Pd(II) source and a separate ligand.[2] Because they provide a more consistent concentration of the active catalyst, pre-catalysts are highly advantageous and can often allow for the use of lower, more economical catalyst loadings.[2]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very low conversion of my pyridazine substrate, even after extended reaction times. Should I immediately increase the catalyst loading?

A: Not necessarily. While insufficient catalyst is a possible cause, it's often more effective to first follow a systematic troubleshooting approach before simply increasing the amount of expensive catalyst.[10] Low conversion can stem from several other factors.

Recommended Troubleshooting Workflow:

  • Verify Reagent and Solvent Purity: Impurities, especially water and oxygen, can deactivate the palladium catalyst.[10] Ensure all reagents are pure and solvents are rigorously dried and degassed. Using an inert atmosphere (Nitrogen or Argon) is critical for most cross-coupling reactions.[10]

  • Assess Catalyst Activity: The palladium source or pre-catalyst may have degraded over time. Use a fresh batch of catalyst or a recently purchased pre-catalyst to rule out catalyst deactivation.

  • Check Reaction Conditions: Suboptimal temperature, incorrect base, or an inappropriate solvent can all lead to low conversion.[10] For instance, strong, non-nucleophilic bases like NaOtBu are often required for Buchwald-Hartwig aminations, while carbonates or phosphates are common in Suzuki couplings.[1]

  • Optimize Catalyst Loading: If the above factors have been addressed, then an incremental increase in catalyst loading is a logical next step. Perform a screening experiment to test a range of loadings.

start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Solvent Anhydrousness start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere (N2 / Ar) check_reagents->check_atmosphere Purity OK check_catalyst 3. Assess Catalyst Activity (Use Fresh Catalyst) check_atmosphere->check_catalyst Inertness OK check_conditions 4. Review Conditions (Temp, Base, Solvent) check_catalyst->check_conditions Activity OK optimize_loading 5. Incrementally Increase Catalyst Loading check_conditions->optimize_loading Conditions OK success Problem Resolved optimize_loading->success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Reaction Stalls Before Completion

Q: My reaction proceeds initially (as monitored by TLC/LC-MS) but then stalls, leaving a significant amount of starting material. What is happening?

A: This common issue often points to catalyst deactivation or decomposition during the reaction.[1] The active catalytic species has a finite lifetime and can be degraded by high temperatures, reactive intermediates, or impurities.

Potential Causes and Solutions:

  • Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, or the ligand may degrade under the reaction conditions.[11][12]

    • Solution: Consider using a more robust and thermally stable pre-catalyst. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species, prolonging its lifetime.[2] In some cases, a second addition of the catalyst midway through the reaction can help drive it to completion.[1]

  • Product Inhibition: The desired this compound product, being a nitrogen-containing heterocycle, may coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Try running the reaction at a higher dilution or in a different solvent to potentially minimize this product inhibition effect.

CAT_CYCLE Active Pd(0) Catalyst Oxidative Addition (with Aryl Halide) Amine Coordination & Deprotonation Reductive Elimination (Product Formation) DEACTIVATION Deactivation Pathways CAT_CYCLE:f0->DEACTIVATION High Temp Impurities AGGREGATION Pd Aggregation (Palladium Black) DEACTIVATION->AGGREGATION LIGAND_DEG Ligand Degradation DEACTIVATION->LIGAND_DEG PRODUCT_INH Product Inhibition DEACTIVATION->PRODUCT_INH

Caption: Simplified catalytic cycle and common deactivation pathways.

Issue 3: Significant Side Product Formation

Q: My reaction yield is acceptable, but purification is difficult due to the formation of homocoupled byproducts. Is my catalyst loading too high?

A: Yes, excessively high catalyst loading is a common cause of increased side reactions, particularly the homocoupling of boronic acids in Suzuki reactions or aryl halides.[2]

Solutions:

  • Reduce Catalyst Loading: This is the most direct approach. Systematically decrease the catalyst loading to find a balance where the desired reaction proceeds efficiently without significant side product formation.

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. Too much or too little ligand can lead to the formation of less selective or overly reactive catalyst species. A Pd:Ligand ratio of 1:1 to 1:1.2 is often a good starting point.[2]

  • Screen Different Ligands: Some ligands are inherently better at promoting the desired cross-coupling pathway over side reactions. Screening a panel of ligands can identify a more selective system, which may also allow for a lower overall catalyst loading.

Issue 4: Difficulty Removing Residual Palladium

Q: My synthesis was successful, but my final compound is contaminated with residual palladium, which is unacceptable for pharmaceutical applications. How can I prevent this?

A: Minimizing residual palladium starts with optimizing the reaction itself. The most effective strategy is to use the lowest possible catalyst loading that still provides an efficient and complete reaction.[4]

Strategies for Palladium Minimization:

  • Reaction Optimization: The primary goal should be to reduce the amount of palladium used. A thorough optimization of catalyst loading, as described in this guide, is the first and most important step.

  • Choice of Catalyst: Heterogeneous catalysts or supported catalysts can sometimes be used and removed by simple filtration.[13]

  • Workup and Purification:

    • Filtration: Passing the crude reaction mixture through a pad of celite can help remove precipitated palladium black.[1]

    • Scavenging: After the reaction, the crude product can be treated with "scavengers"—materials like functionalized silica gel, activated carbon, or polymers that selectively bind to and remove residual palladium.

Section 3: Experimental Protocols & Data

Protocol: General Procedure for Catalyst Loading Screening

This protocol outlines a method for efficiently screening multiple catalyst loadings in parallel to identify the optimal concentration.

  • Setup: In an array of reaction vials inside a glovebox, add the limiting reagent (e.g., halo-pyridazine, 0.1 mmol) and the appropriate magnetic stir bar to each vial.

  • Reagent Addition: Add the coupling partner (e.g., amine or boronic acid, 0.12 mmol) and the base (e.g., NaOtBu or K₃PO₄, 0.2 mmol) to each vial.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand (if not using a pre-formed complex) in the reaction solvent (e.g., toluene or dioxane). This ensures accurate dispensing of small catalyst amounts.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% loadings (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial for LC-MS analysis.

  • Analysis: Once the reactions are complete, quench appropriately and analyze the conversion and product purity for each catalyst loading to determine the optimal condition.

Data Presentation: Representative Optimization Data

The following table illustrates hypothetical but representative data from a catalyst loading screen for a Suzuki-Miyaura coupling to functionalize a chloro-pyrazinopyridazine.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Purity (%)
10.51265>98
21.01292>98
3 1.5 8 >99 >98
42.06>9996
52.56>9994

Analysis: In this example, a catalyst loading of 1.5 mol% (Entry 3) provides the best balance, achieving full conversion in a reasonable time with excellent product purity. Increasing the loading to 2.0-2.5% (Entries 4-5) does not significantly improve conversion or time but leads to a decrease in purity, likely due to side reactions. A loading of 1.0% is also good but requires a longer reaction time. Therefore, 1.5 mol% would be selected as the optimal loading.

References

  • Benchchem. "Troubleshooting guide for the synthesis of heterocyclic compounds." Benchchem Technical Support.
  • Benchchem. "Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline." Benchchem Technical Support.
  • ResearchGate. "Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • PubMed.
  • ACS GCI Pharmaceutical Roundtable.
  • PubMed. "Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions." Chemistry.
  • ACS Publications. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development.
  • Benchchem. "Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions." Benchchem Technical Support.
  • PubMed Central. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • NIH. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • Wikipedia.
  • NIH. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • OUCI. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." OUCI.
  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development.

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Technical Support Center: Enhancing the Purity of Pyrazino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pyrazino[2,3-c]pyridazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high purity for this important class of nitrogen-containing heterocycles. The following troubleshooting guide and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the workup and purification of this compound.

Issue 1: My crude product is a dark, oily residue after synthesis.

Question: After the condensation reaction to form 6,7-Dimethylthis compound, my crude product is a dark, intractable oil instead of a solid. What is causing this, and how can I proceed with purification?

Answer: The formation of a dark, oily residue is a common issue and can be attributed to several factors, including the presence of polymeric byproducts, residual high-boiling solvents (like N-methyl-2-pyrrolidone if used), or unreacted starting materials that are liquid at room temperature. The intense color often arises from small amounts of highly conjugated impurities.

A systematic workup is crucial here. Before attempting chromatography or recrystallization, it is advisable to perform a liquid-liquid extraction to remove baseline impurities.

Recommended Protocol: Initial Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent. Chloroform (CHCl₃) or dichloromethane (DCM) are good starting points due to their ability to dissolve a wide range of organic compounds.

  • Aqueous Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to remove any residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. This process should yield a more manageable solid or a less complex oil.[1]

Issue 2: Significant peak tailing is observed during silica gel column chromatography.

Question: I am attempting to purify my this compound derivative on a silica gel column, but the compound streaks badly, leading to poor separation and mixed fractions. What is the cause of this peak tailing?

Answer: Peak tailing of nitrogen-containing heterocycles on silica gel is a well-documented phenomenon.[2] The free silanol groups (Si-OH) on the surface of silica gel are acidic and can interact strongly with the basic nitrogen atoms of your this compound. This strong interaction leads to a non-ideal elution profile, resulting in tailed peaks.

To mitigate this, you need to deactivate the acidic sites on the silica gel.

Solutions:

  • Mobile Phase Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase. TEA is volatile and can be easily removed with the solvent during rotary evaporation.[2]

    • Ammonia: Using a solvent saturated with ammonia can also be effective, although it is less commonly used due to its pungent odor and handling requirements.

  • Alternative Stationary Phase: If peak tailing persists even with additives, consider using a different stationary phase.

    • Alumina: Alumina is available in acidic, neutral, and basic forms.[3][4] For a basic compound like this compound, basic or neutral alumina is an excellent choice as it minimizes the strong acidic interactions.[4][5] A typical workup for a related compound involved chromatography over alumina with a chloroform extract.[1]

    • Deactivated Silica Gel: Commercially available deactivated silica gels or in-house prepared versions can also be employed for sensitive compounds.[2]

Issue 3: My compound "oils out" during recrystallization.

Question: I have a partially purified solid of my this compound derivative. When I attempt to recrystallize it, it separates as an oil instead of forming crystals. How can I induce proper crystallization?

Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities can also depress the melting point, exacerbating this issue.

Troubleshooting Strategies for Crystallization:

  • Solvent System Modification:

    • Reduce Solvent Polarity: If you are using a very polar solvent, try a less polar one. For pyridazine derivatives, ethanol, cyclohexane, and mixtures like ethanol/DMF have been reported as suitable recrystallization solvents.[1][6][7]

    • Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent," in which it is much less soluble) dropwise until the solution becomes slightly turbid. Re-heat gently to get a clear solution, and then allow it to cool slowly.[8] Common solvent/anti-solvent pairs for polar compounds include ethanol/water, ethanol/ether, or acetone/hexane.[8]

  • Control the Cooling Rate: Slow cooling is paramount for the formation of well-defined crystals.[9][10]

    • Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

    • Insulating the flask (e.g., with paper towels) can further slow the cooling process.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing the this compound core is the condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual pyridazine-3,4-diamine or the 1,2-dicarbonyl compound.

  • Partially Reacted Intermediates: Incomplete condensation products.

  • Isomeric Byproducts: If the 1,2-dicarbonyl is unsymmetrical, there is a possibility of forming regioisomers.

  • Byproducts from Side Reactions: For instance, a byproduct was noted in the Hofmann reaction of 3-methylpyridazine-5,6-dicarboxamide.[1]

It is highly recommended to use NMR spectroscopy to analyze your crude product. Comparing the crude NMR to the spectra of your starting materials and consulting reference tables for common solvent and reagent peaks can help in identifying these impurities.[11][12]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The selection of a solvent system for column chromatography should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities, with an Rf value for the product ideally between 0.2 and 0.4.

General Guidelines:

  • For Silica Gel Chromatography: Start with a relatively non-polar solvent system and gradually increase the polarity. Common mobile phases for aza-heterocycles include mixtures of:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

    • Remember to add 0.1-1% triethylamine to your polar solvent to prevent peak tailing.[2]

  • For Alumina Chromatography: The eluting power of solvents is similar to silica gel. Chloroform, ethyl acetate, and their mixtures with hexane are common choices.[1][3]

Q3: What is a reliable, step-by-step protocol for the purification of a crude this compound derivative?

A3: A robust purification strategy often involves a combination of techniques. The following workflow is a good starting point for a crude solid product.

General Purification Workflow

G crude Crude Product (Solid or Oil) extraction Liquid-Liquid Extraction (e.g., DCM/H₂O, NaHCO₃ wash) crude->extraction Initial Cleanup analysis1 Purity Check (TLC/NMR) extraction->analysis1 chromatography Column Chromatography (Alumina or Silica with TEA) analysis2 Purity Check (TLC/NMR) chromatography->analysis2 recrystallization Recrystallization (e.g., Cyclohexane or EtOH/Water) pure Pure Crystalline Product recrystallization->pure Final Polishing analysis1->chromatography Impurities Present analysis1->recrystallization High Purity analysis2->recrystallization Further Purification analysis2->pure Purity >98%

Caption: General purification workflow for this compound.

Step-by-Step Protocol:

  • Initial Workup (if necessary): If the crude product is an oil or highly impure, perform a liquid-liquid extraction as described in Issue 1 .

  • Column Chromatography:

    • Stationary Phase Selection: Choose between basic/neutral alumina or silica gel with 0.5% triethylamine in the eluent.

    • Eluent Selection: Determine the optimal solvent system using TLC. A gradient elution from a non-polar to a more polar solvent system is often effective. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Column Packing: Pack the column with a slurry of the stationary phase in the initial, least polar eluent.

    • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of the stationary phase ("dry loading"). This technique often provides better resolution than loading the sample as a solution.

    • Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Recrystallization:

    • Combine the pure fractions from chromatography and remove the solvent in vacuo.

    • Perform a recrystallization as detailed in Issue 3 , using a pre-determined suitable solvent system (e.g., cyclohexane[1] or an alcohol/anti-solvent mixture).

  • Final Analysis: Dry the purified crystals under vacuum and confirm their purity and identity using NMR, LC-MS, and melting point analysis.

Q4: I am struggling with the solubility of my this compound derivative. What can I do?

A4: The solubility of pyridazine and its derivatives can be complex. While the parent pyridazine is miscible with water and soluble in many organic solvents, derivatives can have significantly different properties.[6][13] The fused pyrazine ring in your compound adds to its polar nature.

Solubility Enhancement Strategies:

StrategyDescriptionWhen to Use
Solvent Screening Systematically test the solubility of a small amount of your compound in a range of solvents from non-polar (hexane) to polar (ethanol, water).As a first step to find suitable solvents for chromatography and recrystallization.
Heating Gently heating the solvent can significantly increase the solubility of many compounds.Useful for preparing saturated solutions for recrystallization.
Salt Formation For basic compounds like this compound, converting it to a salt (e.g., hydrochloride) by treatment with an acid can dramatically increase its solubility in polar solvents like water or methanol. The free base can often be regenerated by neutralization.When solubility in common organic solvents is very low, hindering purification. The basicity of pyridazine is modest (pKa ≈ 2.0), so a strong acid is needed.[14]

References

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved from [Link]

  • Mscisz, A. V., et al. (2018). Use of mobile phase additives for the elution of bispecific and monoclonal antibodies from phenyl based hydrophobic interaction chromatography resins.
  • MDPI. (2024). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[13][14]imidazo[1,2-a]pyridine. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]chester.edu/chm/resource/teaching/docs/chromatography-solid-phase.pdf)

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"addressing reproducibility issues in Pyrazino[2,3-c]pyridazine biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazino[2,3-c]pyridazine Biological Assays

A Guide to Ensuring Experimental Reproducibility

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the unique chemical properties of novel heterocyclic compounds like Pyrazino[2,3-c]pyridazines can present challenges in biological assays. This guide is designed to be your primary resource for troubleshooting and enhancing the reproducibility of your experiments. We will move beyond simple checklists to explore the underlying principles of robust assay design, empowering you to generate reliable and high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles researchers face when working with this compound derivatives.

Q1: My this compound compound shows poor solubility in aqueous assay buffers. How can I address this without compromising my results?

A1: This is a critical and frequent issue. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1] The electron-deficient nature of the this compound core generally enhances solubility in polar solvents, but specific substitutions can dramatically alter this property.[2]

  • Causality: The compound precipitating out of solution is the primary cause of non-reproducible results. At concentrations above its solubility limit, the effective concentration available to the biological target is unknown and inconsistent.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its concentration in the final assay medium should be minimized, typically to ≤0.5%.[3] Higher concentrations can affect enzyme activity or cell health. Always run a "vehicle control" with the same final DMSO concentration to assess its impact.

    • Pre-Dilution Strategy: Avoid diluting a high-concentration DMSO stock directly into an aqueous buffer in a single step. Perform serial dilutions in DMSO first, then make the final dilution into the assay buffer.

    • Use of Pluronic F-127: For particularly challenging compounds, consider the non-ionic surfactant Pluronic F-127 at a low concentration (e.g., 0.01%) in your assay buffer to improve solubilization. However, you must validate that it does not interfere with your assay target.

    • Early Solubility Screening: Before extensive biological testing, perform a kinetic or thermodynamic solubility screen to determine the compound's solubility limit in your specific assay buffer. This allows you to work within a validated concentration range.[1]

Q2: I'm observing inconsistent IC50 values for my compound between experimental runs. What are the most likely causes?

A2: IC50 variability is a classic sign of underlying reproducibility issues. The problem can stem from the compound itself, the reagents, the biological system, or the protocol execution.

  • Causality: Inconsistent active compound concentration, variable biological target activity, or fluctuating assay conditions will all lead to a shifting dose-response curve.

  • Initial Diagnostic Workflow: The following workflow can help pinpoint the source of variability.

G Start Inconsistent IC50 Values Compound Step 1: Verify Compound Integrity - Confirm identity & purity - Check for degradation (stability) - Assess solubility in assay buffer Start->Compound Reagents Step 2: Check Reagent Consistency - Use same lot numbers for key reagents - Prepare fresh buffers/reagents - Validate enzyme/protein activity Compound->Reagents Compound OK System Step 3: Evaluate Biological System - Cell-based: Check cell health, passage number, seeding density - Biochemical: Confirm target protein concentration & activity Reagents->System Reagents OK Protocol Step 4: Review Protocol Execution - Pipetting accuracy - Incubation times & temperatures - Plate reader settings System->Protocol System OK Result Consistent IC50 Values Protocol->Result Protocol OK

Caption: A systematic workflow for diagnosing the root cause of IC50 variability.

Q3: Can the this compound scaffold itself interfere with common assay readouts?

A3: Yes, this is a possibility. Heterocyclic compounds can possess intrinsic properties that interfere with certain detection methods, leading to false positives or negatives.[3]

  • Fluorescence Interference: The aromatic nature of the this compound ring system means it may have inherent fluorescence or act as a quencher in fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).

  • Redox Activity: Some compounds can interfere with assays that rely on redox reactions, such as tetrazolium-based cell viability assays (MTT, MTS).

  • Self-Validation Check: Always run a control where your compound is added to the assay in the absence of the biological target (e.g., no enzyme or no cells). A change in signal in this control indicates direct interference with the assay chemistry or detection method.

Part 2: Troubleshooting Guide for Kinase Assays

Many this compound derivatives are investigated as kinase inhibitors.[4] Kinase assays, while powerful, have numerous potential failure points.

Q4: My kinase assay shows high background signal, reducing my assay window. What should I do?

A4: A high background signal masks the true signal from kinase activity, making it difficult to detect inhibition. This often stems from non-enzymatic phosphorylation or issues with the detection reagents.

  • Causality: The signal is being generated from a source other than the specific kinase-catalyzed phosphorylation of the substrate.

  • Troubleshooting Table:

Potential Cause Explanation & Validation Step Solution
ATP Contamination Detection antibodies (especially phospho-specific ones) may be contaminated with ATP from the manufacturing process.Run a "no enzyme, no compound" control. If the signal is high, try a different lot or vendor for the antibody/reagent.
Substrate Instability The substrate may be unstable and spontaneously hydrolyze or be phosphorylated non-enzymatically.Run a "no enzyme" control. If the signal increases over time, the substrate is unstable. Consider a more stable substrate.
Autophosphorylation The kinase itself may be autophosphorylating, contributing to the signal.This is a known property of some kinases. Ensure you are working in the linear range of the enzyme concentration where the substrate phosphorylation signal is dominant.
Detection Reagent Cross-Reactivity The detection antibody may be binding non-specifically to other components in the assay well.Run controls omitting individual components (e.g., substrate, ATP) to identify the source of cross-reactivity. Add a blocking agent like BSA (0.1%).

Q5: In my enzyme kinetics run, the reaction does not plateau at high substrate concentrations. Why is this happening?

A5: This indicates that the reaction is not following standard Michaelis-Menten kinetics, and you are likely not measuring the true initial velocity (Vmax) of the reaction.[5][6]

  • Causality: The rate of the reaction is not being limited by the enzyme's catalytic capacity, suggesting another factor is rate-limiting or an artifact is present.

  • Key Considerations:

    • Substrate Concentration Range: You may not be using high enough concentrations of the substrate to saturate the enzyme. The Km could be much higher than your tested range.[5]

    • Enzyme Concentration: The enzyme concentration might be too high, leading to rapid substrate depletion. This means you are not measuring the initial velocity. Reduce the enzyme concentration and re-run the time course.[7]

    • Product Inhibition: As the product accumulates, it may begin to inhibit the enzyme, confounding the results.[7] Always use the earliest linear portion of the reaction progress curve to calculate the initial rate.

    • Assay Coupling Issues (if applicable): In coupled assays (e.g., ADP-Glo), the second enzyme in the cascade may become the rate-limiting step.[8] Ensure the coupling enzyme is in sufficient excess.

Part 3: Troubleshooting Guide for Cell-Based Assays

Cell-based assays provide a more biologically relevant context but introduce significantly more variables.[9]

Q6: I'm seeing an "edge effect" in my 96-well or 384-well plates, where cells in the outer wells behave differently. How can I mitigate this?

A6: The edge effect is a common systematic bias in plate-based assays, often caused by differential evaporation and temperature gradients across the plate.[10]

  • Causality: Wells on the perimeter of the plate experience more rapid evaporation of media during incubation. This increases the osmolarity and concentration of media components, stressing the cells and altering their response to the test compound.[10]

  • Mitigation Strategies:

    • Use a Hydration Chamber: Place the plates inside a secondary container with wetted paper towels during incubation to maintain a humid environment.

    • Leave Outer Wells Empty: Do not use the outermost wells for experimental samples. Fill them with sterile PBS or media to act as a buffer against evaporation.[10]

    • Ensure Uniform Seeding: After seeding cells, allow the plate to sit at room temperature in the biosafety cabinet for 15-20 minutes before moving to the incubator. This allows cells to settle evenly and prevents them from being swirled to the edges of the well during transport.[10]

    • Proper Incubation: Avoid stacking plates directly on top of one another in the incubator, as this can create temperature gradients. Use plate separators to allow for even air circulation.

Q7: My cell viability results are not consistent. What are the key parameters to control?

A7: Cell health and experimental conditions are paramount for reproducible viability data.[9][11] Even minor deviations can have a significant impact.

  • Causality: Variability in the physiological state of the cells at the start of the experiment or inconsistent application of the assay protocol leads to unreliable results. The choice of assay itself is also critical, as different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).[12]

  • Self-Validating System Checklist:

    • Cell Authenticity: Have you authenticated your cell line (e.g., via STR profiling)? Misidentified or cross-contaminated cell lines are a major source of irreproducibility.[11]

    • Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift.[9]

    • Logarithmic Growth Phase: Are you harvesting cells for your assay while they are in the log phase of growth? Cells in lag or stationary phase will respond differently.[10]

    • Seeding Density: Have you optimized the cell seeding density? The optimal density should provide a robust signal without allowing the cells to become over-confluent by the end of the experiment.[9]

    • Reagent Consistency: Are you using the same lot of FBS and media for the duration of a study? Lot-to-lot variability in serum is a well-known issue.[13]

Caption: Key checkpoints for ensuring reproducible cell viability assay results.

Part 4: Detailed Protocol: A TR-FRET Kinase Inhibition Assay

This protocol provides a self-validating framework for assessing a this compound derivative as a kinase inhibitor using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) format. This format is popular in drug discovery for its sensitivity and low background.[3]

Principle: A kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-antibody (Donor) and a Streptavidin-labeled acceptor fluorophore (e.g., APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu donor leads to energy transfer (FRET) and emission from the acceptor. An inhibitor prevents phosphorylation, resulting in a low FRET signal.

1. Reagent Preparation & Validation

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Pluronic F-127. Causality: Each component is critical. HEPES provides pH buffering, MgCl2 is a required cofactor for ATP, EGTA chelates stray divalent cations, DTT prevents oxidation, and BSA/Pluronic prevent non-specific binding.

  • Kinase: Prepare a working stock of the kinase in Kinase Assay Buffer. Validation: Before starting inhibitor screening, run a kinase titration to determine the optimal concentration that gives a robust signal and is in the linear range of the reaction.

  • Substrate & ATP: Prepare stocks of the biotinylated substrate peptide and ATP. Validation: Run an ATP titration (at the chosen kinase concentration) to determine the Km of ATP. For inhibitor assays, it is standard to work at or near the Km of ATP to be able to detect ATP-competitive inhibitors.

  • Test Compound: Prepare a 10 mM stock of the this compound derivative in 100% DMSO. Create an 11-point, 3-fold serial dilution series in 100% DMSO.

2. Assay Procedure (384-well plate format)

  • Compound Dispensing (50 nL): Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the compound dilutions from the DMSO plate to the assay plate. Include "vehicle" (100% DMSO) for 0% inhibition controls and a known potent inhibitor for 100% inhibition controls.

  • Add Kinase (5 µL): Add 5 µL of the kinase working stock to all wells except the "no enzyme" negative controls.

  • Initiate Reaction (5 µL): Add 5 µL of a 2X solution of Substrate/ATP in Kinase Assay Buffer to all wells. The final volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes (or an optimized time determined from your kinase titration). Causality: The reaction must be stopped within the linear range. A 60-minute endpoint is common but must be empirically determined.

  • Stop & Detect (10 µL): Add 10 µL of the Stop/Detection buffer containing the Eu-antibody and Streptavidin-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

3. Data Analysis

  • Calculate TR-FRET Ratio: Ratio = (Acceptor Emission / Donor Emission) * 10,000.

  • Normalize Data:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max = Average of 0% inhibition (vehicle) controls.

    • Signal_Min = Average of 100% inhibition (potent inhibitor) controls.

  • Fit Curve: Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Pamies, D., et al. (2018). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. [Link]

  • ResearchGate. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?[Link]

  • Pharma Growth Hub. (2023). What are the probable reasons for the increase in assay during the stability study of a drug product. [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

  • Pharma Learning In Depth. (2024). Significant Change in Assay On Stability. YouTube. [Link]

  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers. [Link]

  • ResearchGate. (2020). (PDF) Guidelines for cell viability assays. [Link]

  • ISLA S.A.S. (n.d.). Cell health assay guide. [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics. [Link]

  • Varsity Tutors. (n.d.). Enzyme Kinetics and Models - Biochemistry. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • epgp. (n.d.). Biochemistry Enzyme kinetics. [Link]

  • Thieme. (n.d.). 7.4.8. Pyrazino[2,3-c]pyridazines. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?[Link]

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • ResearchGate. (2020). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • University of Pittsburgh. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Science.gov. (n.d.). pyridazine derivatives evaluated: Topics. [Link]

  • PubMed. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. [Link]

  • PubChem - NIH. (n.d.). Pyrazino(2,3-c)pyridazine. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF. [Link]

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Technical Support Center: Enhancing the Quantum Yield of Pyrazino[2,3-c]pyridazine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazino[2,3-c]pyridazine-based fluorophores. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to help you maximize the quantum yield of your novel compounds. We understand the challenges in fluorophore development and aim to equip you with the knowledge to navigate common experimental hurdles and rationalize your molecular design strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the development and characterization of this compound-based fluorophores.

Q1: What is the fundamental synthetic route to the this compound core?

A common and effective method for synthesizing the this compound skeleton is through the condensation of pyridazine-3,4-diamines with 1,2-dicarbonyl compounds.[1] This reaction provides a versatile entry point for introducing a variety of substituents onto the pyrazine ring, which is a key strategy for tuning the photophysical properties of the resulting fluorophore.

Q2: My newly synthesized this compound derivative exhibits very weak fluorescence. What are the primary factors that could be responsible?

Low quantum yield in novel fluorophores can be attributed to several factors. For heterocyclic systems like Pyrazino[2,3-c]pyridazines, the most common culprits are:

  • Internal Conversion (IC): Non-radiative decay from an excited state to the ground state, often facilitated by molecular vibrations and rotations. A flexible structure can promote IC.

  • Intersystem Crossing (ISC): Transition from the excited singlet state to a triplet state. While this is desirable for phosphorescence, it depletes the population of molecules that can return to the ground state via fluorescence.

  • Quenching: Various processes can deactivate the excited state. This can be due to impurities, aggregation in solution (Aggregation-Caused Quenching or ACQ), or specific interactions with the solvent.

  • Inefficient Intramolecular Charge Transfer (ICT): For many modern fluorophores, a "push-pull" electronic structure is desirable. If the electron-donating and electron-accepting moieties are not well-matched or positioned, the resulting ICT state may be non-emissive.

Q3: How does the choice of solvent impact the quantum yield of my this compound fluorophore?

Solvent polarity can have a profound effect on the quantum yield, a phenomenon known as solvatochromism. The this compound core is electron-deficient, and the introduction of electron-donating substituents can induce an intramolecular charge transfer (ICT) upon excitation. In polar solvents, the excited state can be stabilized, which may lead to a red-shift in the emission spectrum. However, this stabilization can also, in some cases, promote non-radiative decay pathways, thus decreasing the quantum yield. Conversely, in non-polar solvents, the emission might be blue-shifted and potentially have a higher quantum yield if non-radiative pathways are suppressed. It is crucial to characterize your fluorophore in a range of solvents with varying polarities to understand its behavior.

Q4: Can aggregation ever be beneficial for the quantum yield of these compounds?

While aggregation often leads to fluorescence quenching (ACQ) due to π-π stacking, some molecules exhibit the opposite phenomenon, known as Aggregation-Induced Emission (AIE). In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.[1] This is a powerful strategy to consider in the design of this compound derivatives for applications in the solid state or in biological environments where aggregation may occur.

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to tackling common experimental challenges.

Scenario 1: My compound has a low quantum yield in all tested solvents.

If your this compound derivative shows consistently low fluorescence regardless of the solvent environment, the issue likely lies in the intrinsic properties of the molecule.

Possible Causes and Troubleshooting Steps:

Possible Cause Explanation Suggested Action Expected Outcome
Inefficient "Push-Pull" System The electron-donating and electron-accepting characteristics of your substituents may not be optimal for creating a highly emissive intramolecular charge transfer (ICT) state.Synthesize a series of analogs with systematically varied electron-donating and electron-withdrawing groups. For example, if you have an electron-donating group, try making it stronger (e.g., replacing a methoxy group with a dimethylamino group).Identification of a substituent combination that leads to a more emissive ICT state and a higher quantum yield.
Presence of a Quenching Moiety Certain functional groups can act as quenchers. For example, nitro groups are notorious for quenching fluorescence. Heavy atoms (like bromine or iodine) can promote intersystem crossing, reducing fluorescence.Analyze the structure of your compound for known quenching moieties. If present, synthesize an analog where the quencher is removed or replaced.An increase in fluorescence intensity and quantum yield upon removal of the quenching group.
High Conformational Flexibility If parts of your molecule can freely rotate or vibrate, this can provide a pathway for non-radiative decay of the excited state.Introduce structural elements that increase rigidity. This could involve fusing rings, introducing bulky groups that sterically hinder rotation, or forming cyclic structures.A higher quantum yield due to the restriction of non-radiative decay pathways.
Scenario 2: My compound is fluorescent in some solvents but not others.

This is a classic case of solvatochromism and suggests that the polarity of the environment is playing a key role in the deactivation of the excited state.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solvent-dependent fluorescence.

Scenario 3: I suspect my compound is undergoing Aggregation-Caused Quenching (ACQ).

If the fluorescence intensity of your compound decreases as you increase its concentration, ACQ is a likely cause.

Strategies to Mitigate ACQ and Promote AIE:

Strategy Rationale Experimental Approach
Introduce Bulky Substituents Steric hindrance can prevent the planar this compound cores from stacking in a way that promotes quenching.Attach bulky groups, such as t-butyl or phenyl rings with ortho-substituents, to the core structure.
Induce Aggregation-Induced Emission (AIE) By incorporating rotor-like structures, you can design a molecule that is non-emissive in solution but becomes highly fluorescent upon aggregation due to the restriction of intramolecular rotation.Couple your this compound core to known AIE-active moieties like tetraphenylethylene (TPE).
Vary Solvent Composition For AIE-active compounds, fluorescence can often be induced by adding a poor solvent to a solution of the compound in a good solvent, forcing aggregation.Dissolve your compound in a good solvent (e.g., THF or DMSO) and titrate in a poor solvent (e.g., water or hexane) while monitoring the fluorescence.

Experimental Protocols

Protocol 1: Synthesis of a Substituted this compound

This protocol is a general guideline based on the common synthetic route.[1]

  • Reactant Preparation: Dissolve pyridazine-3,4-diamine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Dicarbonyl Compound: Add the desired 1,2-dicarbonyl compound (1.1 equivalents) to the solution. The choice of dicarbonyl compound will determine the substituents on the pyrazine ring.

  • Reaction Conditions: Reflux the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield.

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with your compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-Vis region.

  • Solution Preparation: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, ensuring that the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the resulting lines for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation: Calculate the quantum yield of your sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Structure-Property Relationships: A Case Study with Pyridazine-Based Fluorophores

While extensive data on substituted Pyrazino[2,3-c]pyridazines is still emerging, we can draw valuable insights from closely related pyridazine-based donor-acceptor systems. A recent study on pyridazine acceptors linked to various donor moieties provides a clear illustration of how structural modifications impact photophysical properties.[2]

Compound Donor Moiety Photoluminescence Quantum Yield (Φ_PL) in Toluene Key Insight
dPXZMePydzPhenoxazine10.9%The combination of the electron-accepting pyridazine core with the strong electron-donating phenoxazine leads to a significant quantum yield.
dDMACMePydzDimethylacridine- (Data not provided)The electronic properties of the donor have a direct impact on the resulting photophysical properties.
dCzMePydzCarbazole- (Data not provided)Systematic variation of the donor allows for fine-tuning of the emission characteristics.

Data from[2]

Structure-Property Relationship Diagram:

Caption: Relationship between molecular structure and photophysical properties.

This case study demonstrates that a key strategy for enhancing the quantum yield of this compound-based fluorophores is to create an efficient "push-pull" system by introducing strong electron-donating substituents. The choice of the donor moiety will directly influence the energy levels of the molecule and, consequently, its quantum yield and emission wavelength.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2, 4th ed.; Thieme: Stuttgart, (1998); pp 360-362.
  • Tang, B. Z., et al. (2023). “Matthew Effect in Aggregate Emission”: General Design Strategy of Fluorogenic Bioorthogonal Nanoprobes with Ultrahigh Emission Enhancement. Research Square.
  • Wagoner, K., et al. (2021). Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing. Chemosensors, 9(9), 244.
  • Głowacki, I., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Journal of Physical Chemistry Letters, 12(3), 1014-1020.
  • Gao, Q., et al. (2012). An unexpected C–C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry, 77(21), 9865-9870.
  • Byrichetti, K. (2014). Synthesis and Structure of a Substituted Pyridazine. TopSCHOLAR®, Western Kentucky University.
  • De Clercq, R., et al. (2022).
  • Pei, J., et al. (2010). Structural-Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide. The Journal of Physical Chemistry B, 114(25), 8352-8359.
  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Troubleshooting Unexpected Spectroscopic Data for Pyrazino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Pyrazino[2,3-c]pyridazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectroscopic data during their experimental work. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

My ¹H NMR spectrum of this compound shows broad or poorly resolved aromatic signals. What are the possible causes and solutions?

This is a common issue when working with nitrogen-containing heterocycles. The broadening of proton signals can arise from several factors:

  • Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which has a nuclear spin of I=1, possesses a quadrupole moment. This can lead to rapid relaxation of adjacent protons, resulting in signal broadening. This effect is often more pronounced for protons directly attached to or in close proximity to the nitrogen atoms.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., iron, copper) in your sample or NMR solvent can cause significant line broadening.

  • Chemical Exchange: If your compound exists in multiple conformations or tautomeric forms that are in rapid equilibrium on the NMR timescale, you may observe broadened, averaged signals.

  • Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity, which restricts molecular tumbling and results in broader lines.

Caption: Workflow for diagnosing and resolving broad NMR signals.

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 25°C up to 80°C, and down to -20°C if solubility permits). If the broadening is due to chemical exchange, the signals may sharpen or resolve into distinct sets of peaks at lower or higher temperatures.

  • Sample Purification for Paramagnetic Impurities: If paramagnetic contamination is suspected, dissolve your sample in a suitable solvent and stir it with a chelating resin (e.g., Chelex® 100) for a few hours. Filter and re-acquire the NMR spectrum.

I'm observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. Could these be impurities from the synthesis?

Yes, impurities from the synthesis are a likely cause of unexpected signals. The most common synthesis of this compound involves the condensation of pyridazine-3,4-diamine with a 1,2-dicarbonyl compound, such as glyoxal.[1]

CompoundStructureExpected ¹H NMR Chemical Shift Range (ppm)
Pyridazine-3,4-diamine Pyridazine-3,4-diamine structureAromatic protons (~7.0-8.0 ppm), Amine protons (broad, variable)
Glyoxal Glyoxal structureAldehydic proton (~9.5-10.0 ppm). Note: In solution, glyoxal can exist as hydrates or oligomers, leading to more complex spectra.
Incomplete Condensation Products VariesMay show a mixture of signals from both starting materials and partially formed products.
Isomeric Byproducts VariesDepending on the symmetry of the dicarbonyl compound, isomeric products may form, leading to a more complex aromatic region.

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A [label="Unexpected Aromatic Peaks"]; B [label="Compare with Spectra of Starting Materials"]; C [label="Run 2D NMR (COSY, HSQC, HMBC)"]; D [label="LC-MS Analysis"]; E [label="Repurify Sample"]; F [label="Starting Material Contamination"]; G [label="Identify Connectivity and Structure of Impurity"]; H [label="Confirm Molecular Weight of Impurity"]; I [label="Purer Sample for Re-analysis"];

A -> B; A -> C; A -> D; B -> F; C -> G; D -> H; F -> E; G -> E; H -> E; E -> I; }

Caption: A logical approach to identifying unknown peaks in an NMR spectrum.

My Mass Spectrum of this compound does not show the expected molecular ion peak at m/z 132.12. What could be the reason?

While the theoretical molecular weight of this compound is 132.12 g/mol , several factors can influence the appearance of the molecular ion in a mass spectrum:

  • Ionization Method: Electron Impact (EI) ionization can be a high-energy technique that may cause extensive fragmentation, leading to a weak or absent molecular ion peak. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the protonated molecule [M+H]⁺ at m/z 133.13.

  • Fragmentation: this compound, being an aromatic heterocyclic system, is relatively stable. However, fragmentation can occur. Common fragmentation pathways for related nitrogen heterocycles involve the loss of small neutral molecules like HCN, N₂, or C₂H₂.

  • Presence of Adducts: In ESI, it is common to observe adducts with solvent molecules or salts. For example, you might see [M+Na]⁺ or [M+K]⁺.

SpeciesExpected m/z (ESI+)Potential Fragments (EI)Possible Adducts (ESI+)
This compound 133.13 ([M+H]⁺)105, 78, 52155.11 ([M+Na]⁺), 171.08 ([M+K]⁺)
The IR spectrum of my product shows unexpected broad absorptions in the 3200-3500 cm⁻¹ region. What do these indicate?

Broad absorptions in this region are characteristic of N-H or O-H stretching vibrations. Their presence in a sample of this compound, which does not contain these functional groups, strongly suggests the presence of impurities.

  • Residual Water: This is the most common cause. Ensure your sample and KBr (if making a pellet) are thoroughly dry.

  • Unreacted Starting Material: Pyridazine-3,4-diamine has two primary amine groups that will show strong N-H stretching bands in this region.

  • Hydrated Byproducts: The reaction of diamines with glyoxal can sometimes lead to the formation of stable dihydroxy intermediates.

Functional GroupExpected Absorption Range
Aromatic C-H Stretch 3000 - 3100
C=N and C=C Stretch 1500 - 1650
N-H Stretch (Amine) 3200 - 3500 (often broad)
O-H Stretch (Water/Alcohol) 3200 - 3600 (broad)

References

  • Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemie, H. (1974). Pyrazino[2,3-c]pyridazines. Houben-Weyl Methods of Organic Chemistry, Volume E 9b/Part 2, 4th Edition.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Support Center: Optimization of Crystallization Conditions for Pyrazino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of Pyrazino[2,3-c]pyridazine derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of obtaining high-quality single crystals of this unique heterocyclic scaffold. The inherent properties of the this compound core—its planarity, high nitrogen content, and potential for diverse intermolecular interactions like hydrogen bonding and π-π stacking—present both opportunities and challenges in crystallization.[1][2]

This guide is structured as a series of troubleshooting scenarios and frequently asked questions. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and rationally design your crystallization experiments.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is "oiling out" or precipitating as a fine powder instead of forming crystals. What is happening and how can I fix it?

Answer: This is one of the most common frustrations in crystallization and typically points to a problem of kinetics and supersaturation.

  • The "Why": "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution becomes supersaturated too quickly, not allowing time for the ordered arrangement of molecules into a crystal lattice.[3][4] Amorphous precipitation is similar, where the solid crashes out of solution rapidly without forming an ordered crystalline structure. Impurities can also significantly contribute to this issue by disrupting lattice formation.[5]

  • The Solution - Slow Down and Control: The core principle is to approach the point of supersaturation more slowly and in a more controlled manner.

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: If using a cooling method, insulate the vessel (e.g., place the flask in a warm water bath or a dewar) to slow the rate of temperature decrease.[6]

      • Use More Solvent: You may be using the absolute minimum amount of hot solvent required for dissolution. Adding a small excess of the "good" solvent will mean the solution needs to cool more, or more anti-solvent needs to be introduced, before it becomes supersaturated, thus slowing the process.[3]

      • Change Solvents: Select a solvent with a lower boiling point, as this can sometimes mitigate oiling out, which is more common when the solvent's boiling point is high relative to the solute's melting point.[4][7]

    • Try a Gentler Crystallization Technique: Methods that achieve supersaturation gradually are often more successful.

      • Vapor Diffusion: This is an excellent and highly successful method. The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) slowly diffuses in vapor form into the solution, gradually inducing crystallization.[8][9]

      • Liquid-Liquid Diffusion (Layering): Carefully layer a less dense anti-solvent on top of a solution of your compound. Crystals will form slowly at the interface as the solvents diffuse into one another.[10]

    • Check Purity: Impurities are a major culprit. A compound that is less than 90-95% pure will often resist crystallization.[11] Purify your material using chromatography before attempting to crystallize it again.

Q2: My compound remains completely dissolved even after cooling and extended waiting periods. How can I induce crystallization?

Answer: This scenario indicates that your solution has not reached the necessary level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[4][12]

  • The "Why": For crystals to form, the concentration of the solute must exceed its equilibrium solubility at that temperature. If the compound is too soluble in the chosen solvent system, it will simply remain in solution.

  • The Solution - Induce Supersaturation and Nucleation:

    • Increase Concentration:

      • Slow Evaporation: The simplest method. Loosely cover your vial or flask (e.g., with parafilm pierced by a needle) and allow the solvent to evaporate over several days.[6][8][10] This gradually increases the concentration to the point of supersaturation.

      • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can use vapor or liquid diffusion (as described in Q1) to introduce an anti-solvent, which will lower the overall solubility of your compound in the mixed system and force it out of solution.[9]

    • Promote Nucleation: Sometimes a supersaturated solution is stable and needs a "push" to start forming crystals.

      • Scratching: Gently scratch the inside of the glass vessel below the surface of the liquid with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[3][4]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[3][13]

Q3: I am getting crystals, but they are too small, needle-like, or of poor quality for single-crystal X-ray diffraction. How can I improve their size and quality?

Answer: The formation of many small crystals, as opposed to a few large ones, suggests that nucleation occurred too rapidly and at too many sites.

  • The "Why": The final size of your crystals depends on the balance between nucleation and growth. To get large crystals, you want a low number of nucleation events followed by a slow, sustained period of growth.[12]

  • The Solution - Minimize Nucleation, Maximize Growth:

    • Reduce Nucleation Sites:

      • Use Clean Glassware: Dust, fibers, and old scratches on glassware can all act as nucleation sites. Use new or meticulously cleaned vials.

      • Filter the Solution: Filter your hot, saturated solution through a small cotton or glass wool plug in a pipette to remove any particulate matter before setting it aside to cool.

    • Optimize the Solvent System:

      • Moderate Solubility is Key: Avoid solvents in which your compound is extremely soluble, as this often leads to the need for rapid changes (e.g., fast cooling, lots of anti-solvent) which favor nucleation over growth. The ideal solvent is one in which your compound is only moderately soluble.[10][11]

      • Experiment with Solvent Mixtures: Systematically screen different solvent/anti-solvent pairs. Sometimes a specific combination will favor a particular crystal packing arrangement that grows more robustly.

    • Slow Down the Growth Process: As with preventing "oiling out," slowing down the process is critical.

      • Vapor diffusion and slow cooling in an insulated container are the preferred methods for growing large, high-quality crystals for diffraction studies.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent for my this compound derivative?

The ideal crystallization solvent should dissolve your compound when hot but have low solubility when cold.[14] Given the polar, N-heterocyclic nature of the this compound core, polar solvents are a good starting point.

  • Recommended Screening Solvents: Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), and Toluene (especially for derivatives with significant nonpolar substituents).[15][16][17][18]

  • Experimental Approach: The best method is empirical screening.[14][19] Use a small amount of your compound (a few mg) in several different vials and test different solvents. Observe solubility at room temperature and upon heating. A good candidate will show poor solubility at room temperature but dissolve completely upon heating.

Table 1: Common Solvents for Crystallization Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
n-Hexane 69 1.9 Good anti-solvent for polar compounds.
Toluene 111 2.4 Useful for aromatic compounds, can promote π-π stacking.[7][11]
Diethyl Ether 35 4.3 Very volatile, good as an anti-solvent.
Ethyl Acetate 77 6.0 Good general-purpose solvent.
Tetrahydrofuran (THF) 66 7.5 Good general-purpose solvent.
Acetone 56 21 Tends to be a very strong solvent; often used in anti-solvent pairs.
Ethanol 78 24.5 Excellent starting point for many N-heterocycles.
Acetonitrile 82 37.5 Good solvent for polar molecules.
Methanol 65 32.7 Similar to ethanol, a good starting point.

| Water | 100 | 80.1 | Can be effective for highly polar derivatives or salts.[15] |

Q2: What is the role of pH in crystallizing these basic N-heterocycles?

The this compound system is basic due to its multiple nitrogen atoms.[1] This makes pH a powerful but often overlooked variable.

  • Mechanism of Action: pH controls the protonation state of your molecule. The neutral free base and its protonated salt will have vastly different solubilities and intermolecular interactions (especially hydrogen bonding).[20][21]

  • Practical Application:

    • Crystallizing a Salt: If your neutral compound is proving impossible to crystallize (e.g., it's an oil at room temperature), intentionally forming a salt with a strong acid (like HCl or H₂SO₄) can be a very effective strategy. The resulting ionic interactions and strong hydrogen bonds can favor the formation of a well-ordered crystal lattice.[9][10]

    • Adjusting Solubility: The solubility of your compound will be highest at a pH where it is fully ionized (protonated). By adjusting the pH of the solution closer to the compound's pKa, you can decrease its solubility and promote crystallization. This is particularly relevant in aqueous or alcohol-based solvent systems.[22][23]

Q3: What are the most common and effective crystallization techniques I should try first?

There are several standard methods, each with its own advantages. For novel compounds, it is recommended to try multiple techniques in parallel.

  • Slow Evaporation: The simplest method. Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. Best for compounds that are not overly soluble.[6][10]

  • Slow Cooling: The classic "recrystallization." Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then potentially in a refrigerator.[6][10]

  • Vapor Diffusion: Highly controlled and often the most successful method for difficult compounds.[8] It can be set up in two ways:

    • Liquid-Vapor: A vial with your compound solution is placed in a sealed jar containing a reservoir of a more volatile anti-solvent.

    • Hanging Drop: A drop of your compound solution is suspended over a reservoir of anti-solvent.

  • Liquid-Liquid Diffusion (Layering): Ideal for systems where solvents are not easily miscible or have different densities. A solution of the compound is carefully layered with an anti-solvent.[10]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening
  • Place ~5 mg of your compound into each of 6-8 small, clean vials.

  • To each vial, add a different test solvent (see Table 1) dropwise, starting with ~0.2 mL.

  • Observe solubility at room temperature. Note if the compound dissolves completely, partially, or not at all.

  • For vials where the compound is not fully soluble, gently warm the vial (e.g., with a heat gun or in a warm sand bath) and observe if it dissolves.

  • An ideal solvent is one where the compound is largely insoluble at room temperature but dissolves completely upon heating.

  • Allow the vials that dissolved upon heating to cool slowly to room temperature. Observe for crystal formation. If no crystals form, the compound may be too soluble in that solvent. If a solid crashes out immediately, the solubility difference may be too great.

Protocol 2: Vapor Diffusion Setup (Vial-in-Beaker)
  • Dissolve 5-10 mg of your compound in 0.5 mL of a "good" solvent (one in which it is readily soluble) in a small, narrow vial (e.g., a 1-dram vial).

  • Place this small vial, uncapped, inside a larger beaker or jar (e.g., 50 mL beaker).

  • Add 5-10 mL of a volatile "anti-solvent" (one in which your compound is insoluble, like hexane or diethyl ether) to the bottom of the larger beaker, ensuring the level is below the top of the inner vial.

  • Seal the larger beaker tightly with parafilm or a lid.

  • Leave the setup undisturbed in a location free from vibrations and temperature fluctuations.

  • Over 1-7 days, the anti-solvent vapor will slowly diffuse into the inner vial, causing your compound to slowly crystallize.

Visualized Workflows

Diagram 1: Troubleshooting Crystallization Failures

This decision tree provides a logical workflow for addressing common crystallization problems.

G start Crystallization Attempt result What is the result? start->result oil Compound 'Oils Out' or Amorphous Precipitate result->oil Oil / Powder no_xtal No Crystals Form (Remains in Solution) result->no_xtal Clear Solution poor_xtal Poor Quality Crystals (Small, Needles) result->poor_xtal Bad Crystals success Good Crystals! result->success Success oil_sol1 1. Slow down cooling rate (use insulated container) oil->oil_sol1 no_xtal_sol1 1. Allow slow evaporation no_xtal->no_xtal_sol1 poor_xtal_sol1 1. Minimize nucleation sites (Filter hot solution) poor_xtal->poor_xtal_sol1 oil_sol2 2. Use more 'good' solvent or a lower boiling point solvent oil_sol1->oil_sol2 oil_sol3 3. Switch to Vapor Diffusion oil_sol2->oil_sol3 oil_sol4 4. Check Purity (>95%?) oil_sol3->oil_sol4 no_xtal_sol2 2. Introduce anti-solvent (Vapor/Liquid Diffusion) no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 3. Induce Nucleation (Scratch or Seed) no_xtal_sol2->no_xtal_sol3 poor_xtal_sol2 2. Slow down crystal growth (Vapor diffusion is best) poor_xtal_sol1->poor_xtal_sol2 poor_xtal_sol3 3. Re-screen for a solvent with more moderate solubility poor_xtal_sol2->poor_xtal_sol3

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Principle of Vapor Diffusion

This diagram illustrates the setup for the vapor diffusion technique, a reliable method for growing high-quality crystals.

G cluster_0 Sealed Container cluster_1 Inner Vial reservoir Anti-Solvent Reservoir (e.g., Hexane) solution Compound in 'Good' Solvent (e.g., THF) diffusion_label Anti-solvent vapor diffuses into the vial diffusion_label->solution exp_start Result: exp_end Concentration of anti-solvent slowly increases in the inner vial, reducing compound solubility and inducing slow, controlled crystallization.

Caption: Schematic of the vapor diffusion crystallization method.

References

  • Gong, Y., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320. [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores Blog. [Link]

  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Kumar, L. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]

  • Philipps-Universität Marburg, Molecular Solids Group. (n.d.). Crystal Growth. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Various Authors. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Williamson, K. L. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(10), 674. [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. [Link]

  • Mueller, P. (n.d.). Guide for crystallization. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Stanovnik, B., & Tišler, M. (1992). 7.4.8. Pyrazino[2,3-c]pyridazines. Science of Synthesis. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • National Institutes of Health (NIH). (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. [Link]

  • Various Authors. (2012). Why I am not getting crystals? ResearchGate. [Link]

  • National Institutes of Health (NIH). (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. [Link]

  • ResearchGate. (n.d.). Structure of pyridazinone derivatives 23a–g. [Link]

  • MDPI. (n.d.). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[10][24]imidazo[1,2-a]pyridine. [Link]

  • National Institutes of Health (NIH). (2019). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]

  • De Yoreo, J. J., & Gilbert, P. U. P. A. (2013). Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. Crystal Growth & Design, 13(8), 3396–3403. [Link]

  • Amer, A. M., et al. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Journal of Heterocyclic Chemistry, 36(5), 1219-1223. [Link]

  • Reddit. (2023). Recrystallization Issues. r/Chempros. [Link]

  • PubChem. (n.d.). Pyrazino(2,3-c)pyridazine. [Link]

  • ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Royal Society of Chemistry. (2011). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 13(19), 5783-5788. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • University of Granada. (n.d.). The influence of pH on barite nucleation and growth. [Link]T13_pH_barite.pdf)

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Validation & Comparative

The Ascendancy of Fused Heterocycles: A Comparative Guide to Pyrazino[2,3-c]pyridazine and Other Pyridazine Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold," a foundational structure renowned for its versatile pharmacophoric features and significant therapeutic potential, particularly in oncology.[1][2][3] Its derivatives have given rise to a multitude of compounds targeting various hallmarks of cancer. This guide offers a deep comparative analysis for researchers and drug development professionals, focusing on the unique pyrazino[2,3-c]pyridazine core versus other prominent pyridazine-based derivatives, supported by experimental data and mechanistic insights.

Part 1: The Pyridazine Core - A Versatile Foundation

The 1,2-diazine (pyridazine) ring is a six-membered heterocycle with two adjacent nitrogen atoms. This arrangement imparts distinct physicochemical properties, including hydrogen bonding capabilities and a π-deficient nature, making it an excellent anchor for designing enzyme inhibitors and receptor antagonists.[4] Numerous pyridazine-containing molecules have been successfully developed, targeting a wide array of biological processes involved in cancer's onset and progression, from aberrant metabolism to cell signal transduction.[2]

Part 2: Focus Scaffold: The Potent this compound System

Fusing a pyrazine ring to the pyridazine core creates the this compound system. This fusion significantly alters the electronic and steric profile of the molecule, often enhancing its interaction with biological targets.

Structural Uniqueness and Rationale: The addition of the pyrazine ring extends the aromatic system and introduces two more nitrogen atoms. This modification can enhance binding affinity to ATP-binding pockets of kinases, a common target in cancer therapy. The increased nitrogen content can also improve solubility and metabolic stability, which are critical parameters in drug development.

Mechanism of Action: While specific research on the this compound core is emerging, related fused pyrazine systems have shown potent inhibitory activity against critical cancer-related kinases. For instance, pyrazino[2,3-b]pyrazine derivatives have been developed as powerful mTOR kinase inhibitors, and pyrido[3,4-c]pyrazine compounds have demonstrated activity against ATR kinase.[5] The logical extension is that the this compound scaffold can be similarly exploited to target such enzymes, disrupting downstream signaling pathways that control cell growth and proliferation.

cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Derivative (Hypothesized Target) Inhibitor->mTOR Inhibits

Caption: Hypothesized targeting of the mTOR pathway by this compound derivatives.

Part 3: Comparative Analysis with Other Pyridazine Derivatives

To understand the unique advantages of the this compound scaffold, it is essential to compare it with other well-studied pyridazine derivatives.

A. Phthalazine Derivatives

Phthalazines, or benzo[d]pyridazines, feature a benzene ring fused to the pyridazine core. They are widely recognized for their anticancer properties, often targeting kinases like VEGFR-2, which is crucial for angiogenesis.[6][7]

  • Structural Contrast: Compared to the this compound system, phthalazines have a more lipophilic character due to the fused benzene ring. This can influence cell permeability and off-target effects.

  • Performance Data: Numerous phthalazine derivatives have demonstrated potent in vitro activity. For example, certain 1-anilino-4-(arylsulfanylmethyl)phthalazines showed higher activity than cisplatin against two cancer cell lines.[8] Other series have exhibited GI50 values ranging from 0.15 to 8.41 µM across a panel of 60 cancer cell lines.[7]

B. Cinnoline Derivatives

Cinnolines, or benzo[c]pyridazines, are another class of benzofused pyridazines. They have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[9]

  • Structural Contrast: The nitrogen arrangement in cinnoline differs from phthalazine, which can lead to distinct binding modes within target proteins.

  • Performance Data: A potent cinnoline derivative identified as a PI3K inhibitor demonstrated IC50 values of 0.264 µM, 2.04 µM, and 1.14 µM against three different human tumor cell lines.[9]

C. Simple Pyridazinone Derivatives

The pyridazin-3(2H)-one scaffold is a foundational structure for many bioactive agents.[10] These compounds often function as kinase inhibitors or tubulin polymerization inhibitors.

  • Structural Contrast: Lacking a fused ring system, these derivatives are typically smaller and less rigid. Their activity is highly dependent on the nature and position of substituents on the pyridazinone ring.

  • Performance Data: A series of pyridazin-3(2H)-one derivatives bearing a quinoline moiety showed potent cytotoxicity, with one compound achieving full cell death against renal and non-small cell lung cancer cell lines in the NCI-60 screen.[10]

Comparative Data Summary

The following table summarizes the reported anticancer activities of various pyridazine derivatives, providing a baseline for evaluating the potential of new scaffolds like this compound.

Derivative ClassExample Compound/SeriesTarget Cancer Cell Line(s)Reported IC50 / GI50 (µM)Primary Mechanism/Target (if known)Reference
Phthalazine 1-anilino-4-(arylsulfanylmethyl)phthalazinesK562, PC-3Better than cisplatin (specific values not given)Not specified[8]
Phthalazine Biarylurea PhthalazinesNCI-60 Cell Panel0.15 - 8.41VEGFR-2 Kinase Inhibition[7]
Phthalazine Substituted PhthalazinesHCT-116 (Colon), MCF-7 (Breast)6.04 - 44.3VEGFR-2 Kinase Inhibition[6]
Cinnoline PI3K Inhibitor (Compound 25)Human Tumor Cell Lines0.264, 2.04, 1.14PI3K/Akt/mTOR Pathway Inhibition[9]
Pyridazinone Quinoline-substituted PyridazinonePanc-1, Paca-2 (Pancreas)2.9, 2.2Tubulin Inhibition[10]
Fused Pyridazine Compound 4aHCT-116 (Colon)11.90Not specified[11]

Part 4: Structure-Activity Relationship (SAR) Insights

The efficacy of these heterocyclic compounds is dictated by their structure. The choice of a fused ring system and the nature of substituents are critical experimental decisions.

Causality of Design Choices:

  • Fused Rings (Benzene vs. Pyrazine): Fusing a benzene ring (as in phthalazines and cinnolines) generally increases lipophilicity and provides a large surface area for van der Waals interactions. In contrast, fusing a pyrazine ring increases the hydrogen bond acceptor count and can enhance interactions with polar residues in an active site, potentially improving selectivity and potency.

  • Substituent Effects: Attaching moieties like anilino groups, biaryl ureas, or piperazine motifs provides vectors to explore the chemical space around the core scaffold, optimizing interactions with specific sub-pockets of a target enzyme.[7]

cluster_0 Structure-Activity Relationship (SAR) Logic cluster_1 Modification cluster_2 Physicochemical Change cluster_3 Biological Outcome Core Pyridazine Core Fusion Ring Fusion Core->Fusion Subst Substituent Addition Core->Subst Electro Electronics (π-system, H-bonding) Fusion->Electro Sterics Sterics & Lipophilicity Fusion->Sterics Subst->Electro Subst->Sterics Potency Potency (e.g., ↓IC50) Electro->Potency Select Selectivity Electro->Select Sterics->Potency PK Pharmacokinetics (ADME) Sterics->PK

Caption: Logical flow of Structure-Activity Relationship (SAR) studies for pyridazine derivatives.

Part 5: Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. The following is a detailed protocol for a primary cytotoxicity screening.

MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is a self-validating system to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To quantify the antiproliferative activity of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with 0.5% DMSO).

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

cluster_0 MTT Assay Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Standardized experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The pyridazine scaffold is a validated and fruitful starting point for the development of novel anticancer agents.[1] While derivatives like phthalazines and cinnolines have shown significant promise by targeting key pathways in oncology, the exploration of less common fused systems is a critical frontier. The this compound core, by virtue of its unique electronic and structural properties, represents a compelling scaffold for designing next-generation kinase inhibitors. Future research should focus on the synthesis of diverse this compound libraries and their systematic evaluation against a broad panel of cancer-relevant kinases and cell lines to unlock their full therapeutic potential.

References

  • He, Z., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Sharma, P., & Kumar, V. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. [Source Not Specified]. [Link]

  • Asija, S., & Asija, M. (Year Not Specified). Comprehensive review on current developments of quinoline-based anticancer agents. [Source Not Specified]. [Link]

  • Elmeligie, S., et al. (Year Not Specified). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • Khabnadideh, S., et al. (Year Not Specified). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]

  • Jain, A. K., et al. (Year Not Specified). Review on recent development of quinoline for anticancer activities. [Source Not Specified]. [Link]

  • Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (Year Not Specified). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (Year Not Specified). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • He, Z., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. [Link]

  • Abouzid, K. A. M., et al. (Year Not Specified). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Shen, S., et al. (Year Not Specified). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Oxidative Medicine and Cellular Longevity. [Link]

  • Fares, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (Year Not Specified). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. [Link]

  • Elmeligie, S., et al. (Year Not Specified). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Letters in Drug Design & Discovery. [Link]

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

  • Al-Hizab, F. A., et al. (Year Not Specified). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

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A Comparative Analysis of the Kinase Inhibitory Profile of Pyrazino[2,3-c]pyridazine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. The pyrazinopyridazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a promising framework for the design of such inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of compounds based on the pyrazino[2,3-c]pyridazine scaffold and its closely related isomers, offering insights into their structure-activity relationships and therapeutic potential.

The Pyrazinopyridazine Scaffold: A Privileged Structure in Kinase Inhibition

The fusion of pyrazine and pyridazine rings creates a unique electronic and structural architecture, making the pyrazinopyridazine core an attractive starting point for kinase inhibitor discovery. The arrangement of nitrogen atoms in these bicyclic systems allows for multiple points of interaction with the ATP-binding site of kinases, a critical region for enzymatic function. While direct and extensive research on the this compound core as a kinase inhibitor is still emerging, studies on its isomers, particularly pyrazino[2,3-b]pyrazines, have demonstrated significant potential. Some derivatives of this compound have been investigated for their inhibitory effects on crucial enzymes in cell cycle regulation and cancer progression, such as cyclin-dependent kinases (CDKs) and Abelson kinase (ABL)[1].

Comparative Kinase Inhibitory Profiles

Due to the limited specific data on this compound kinase inhibitors in publicly available literature, this analysis extends to its more extensively studied isomer, pyrazino[2,3-b]pyrazine, to provide a valuable comparative perspective.

Pyrazino[2,3-b]pyrazine Derivatives as mTOR Inhibitors

Recent research has highlighted the potential of pyrazino[2,3-b]pyrazine derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[2][3] Patents filed between 2019 and 2023 describe pyrazino[2,3-b]pyrazine-2-one derivatives for the treatment of cancer and inflammatory disorders[4].

Table 1: Kinase Inhibitory Activity of Representative Pyrazino[2,3-b]pyrazine Derivatives

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound A Pyrazino[2,3-b]pyrazine-2-onemTORData not publicly available in peer-reviewed journals[4]
Compound B Pyrazino[2,3-b]pyrazinemTORData not publicly available in peer-reviewed journals[2][3]

Note: Specific IC50 values for these compounds are often found within patent literature and may not be readily available in peer-reviewed publications. The references point to the primary sources describing these compounds as mTOR inhibitors.

Structure-Activity Relationship (SAR) Insights

The kinase inhibitory profile of pyrazinopyridazine derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

For the pyrazino[2,3-b]pyrazine series targeting mTOR, two major scaffolds have been described in recent patents[4]:

  • Scaffold 1: Features a 4-hydroxypropanylphenyl group at position 6.

  • Scaffold 2: Incorporates a 4-(triazol-5-yl)phenyl moiety at position 6.

The variation in these substituents at position 6 likely plays a crucial role in modulating the potency and selectivity of these compounds towards mTOR by interacting with specific residues in the ATP-binding pocket. The development of a detailed SAR is an ongoing effort in this field.

Experimental Methodologies for Kinase Inhibition Assays

The determination of the kinase inhibitory profile of pyrazinopyridazine derivatives relies on robust and validated experimental protocols. A standard approach involves in vitro kinase assays followed by cell-based assays to confirm cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., pyrazinopyridazine derivatives) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of detecting fluorescence

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant kinase and the fluorescently labeled peptide substrate in the assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the kinase reaction, add a solution of ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

  • Fluorescence Reading: Read the fluorescence intensity in each well using a plate reader. The change in fluorescence is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Add Compounds to 384-well Plate Compound_Prep->Plate_Setup Add_Kinase_Mix Add Kinase Mix to Plate Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Add_Kinase_Mix Add_ATP Initiate with ATP Add_Kinase_Mix->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop_Reaction Stop Reaction (EDTA) Incubate->Stop_Reaction Read_Plate Read Fluorescence Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

The mTOR kinase, a target for some pyrazino[2,3-b]pyrazine derivatives, is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Pyrazino_pyridazine Pyrazino[2,3-b]pyrazine Inhibitor Pyrazino_pyridazine->mTORC1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The pyrazinopyridazine scaffold and its isomers represent a promising area for the discovery of novel kinase inhibitors. While the pyrazino[2,3-b]pyrazine core has shown notable activity against mTOR, the kinase inhibitory profile of the this compound scaffold remains an area ripe for further exploration. Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives against a diverse panel of kinases. Such studies will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing heterocyclic system.

References

  • Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. Available from: [Link].

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. Current Medicinal Chemistry, 30(31), 3508-3511. Available from: [Link].

  • De, S. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 30. Available from: [Link].

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. PubMed. Available from: [Link].

Sources

A Comparative Guide to Validating the In Vitro Efficacy of Pyrazino[2,3-c]pyridazine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the in vitro efficacy of novel compounds, using Pyrazino[2,3-c]pyridazine as a case study. We will delve into the rationale behind experimental design, present a detailed, self-validating protocol for determining inhibitory activity, and compare its performance against established kinase inhibitors.

Introduction: The Rationale for Targeting Kinases

Protein kinases are a critical family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[1][3][4] The pyrazine-based heterocyclic ring system is a prominent scaffold in the design of small molecule kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[5]

This compound is a heterocyclic compound featuring a fused pyrazine and pyridazine ring system.[6][7][8] Derivatives of this and similar scaffolds have shown potential as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Abelson kinase (ABL), which are crucial regulators of cell cycle progression and oncogenesis.[6] Therefore, a systematic in vitro validation is the essential first step to characterize its potency and selectivity.

This guide will focus on establishing a robust biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative. The IC₅₀ value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, serving as a cornerstone for comparing compound potency.[9]

Experimental Design: Choosing the Right Assay

The selection of an appropriate assay technology is paramount for generating reliable and comparable data. While radiometric assays that track the incorporation of ³²P-labeled phosphate are considered a gold standard for their direct measurement, they pose significant safety and disposal challenges.[2][10] Modern drug discovery predominantly relies on non-radioactive, homogeneous "mix-and-read" assays that are amenable to high-throughput screening (HTS).

Common HTS-compatible methods include:

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring either the depletion of ATP (Kinase-Glo™) or the generation of ADP (ADP-Glo™).[3][11][12][13] The ADP-Glo™ assay is particularly advantageous as its luminescent signal is directly proportional to kinase activity, providing an intuitive measure of inhibition.[3][10][13]

  • Fluorescence-Based Assays: Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) detect the phosphorylated substrate using antibody pairs labeled with a donor and acceptor fluorophore.[4][14][15][16] These methods are highly sensitive and robust.[4]

For this guide, we will detail the ADP-Glo™ Kinase Assay protocol. Its robust performance, high sensitivity, and direct correlation between signal and enzyme activity make it an excellent choice for validating novel inhibitors.[10]

Causality in Assay Parameter Selection

A critical aspect of assay design for ATP-competitive inhibitors is the concentration of ATP used in the reaction. The measured IC₅₀ value is highly dependent on the ATP concentration.[17] To ensure data comparability across different studies and kinases, it is crucial to perform the assay at an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase being tested.[17] This ensures a standardized level of competition and a more accurate reflection of the inhibitor's intrinsic potency.

Comparative Inhibitor Selection

To contextualize the efficacy of this compound, it will be tested against a panel including a known, potent inhibitor of the target kinase and a broad-spectrum inhibitor. For this guide, we will use Cyclin-Dependent Kinase 9 (CDK9) as the target, a key regulator of transcription.

  • Flavopiridol: A well-documented, potent inhibitor of CDK9, serving as a positive control and benchmark for efficacy.[18]

  • Staurosporine: A potent but non-selective kinase inhibitor, useful for understanding the upper limits of inhibition but also highlighting the need for selectivity profiling.[19]

Experimental Protocol: Biochemical IC₅₀ Determination using ADP-Glo™

This protocol is designed to be a self-validating system, incorporating controls to ensure data integrity and assess assay performance.

Materials and Reagents
  • Purified, active CDK9 enzyme

  • CDK9-specific peptide substrate

  • This compound derivative (Test Compound)

  • Flavopiridol and Staurosporine (Reference Inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology
  • Compound Preparation & Plating:

    • Prepare stock solutions of the test and reference inhibitors in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of each inhibitor in DMSO to create a 10-point concentration gradient. A common starting concentration for the highest dose is 100 µM.

    • Using a liquid handler, transfer a small volume (e.g., 50 nL) of each inhibitor dilution into the wells of a 384-well assay plate. Include "DMSO only" wells for the 0% inhibition (high activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, CDK9 enzyme, and the specific peptide substrate at 2x their final desired concentrations.

    • Add this enzyme/substrate mix (e.g., 5 µL) to each well containing the pre-spotted compounds.

    • Prepare "no enzyme" wells that receive the substrate in buffer but no enzyme. These will serve as the 100% inhibition (background) control.

    • Incubate the plate for a brief period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the kinase.

  • Initiation and Incubation:

    • Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., Kₘ of ATP for CDK9).

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. The final reaction volume is now 10 µL.

    • Mix the plate gently and incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation & Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

Workflow for Kinase Inhibitor IC₅₀ Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilution of Inhibitors in DMSO Plate_Compounds 2. Dispense Inhibitors into 384-well Plate Compound_Prep->Plate_Compounds Enzyme_Mix 3. Add Enzyme/Substrate Mix to Wells Plate_Compounds->Enzyme_Mix Pre-incubation ATP_Addition 4. Initiate Reaction with ATP Enzyme_Mix->ATP_Addition Incubate_Kinase 5. Incubate at RT (e.g., 60 min) ATP_Addition->Incubate_Kinase Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop 7. Incubate at RT (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection 8. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_Stop->Add_Detection Incubate_Light 9. Incubate at RT (30 min) Add_Detection->Incubate_Light Read_Plate 10. Measure Luminescence Incubate_Light->Read_Plate Normalize_Data 11. Normalize Data to Controls (% Inhibition) Read_Plate->Normalize_Data Plot_Curve 12. Plot Dose-Response Curve Normalize_Data->Plot_Curve Fit_IC50 13. Fit Curve (4-Parameter Logistic) to Determine IC₅₀ Plot_Curve->Fit_IC50 G cluster_pathway CDK9 Signaling Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII_Paused Paused RNA Polymerase II PTEFb->RNAPII_Paused Phosphorylation RNAPII_Elongating Elongating RNA Polymerase II RNAPII_Paused->RNAPII_Elongating Release from Pausing mRNA mRNA Transcript RNAPII_Elongating->mRNA Transcription Inhibitor This compound (Inhibitor) Inhibitor->PTEFb Inhibits

Caption: Simplified pathway of CDK9 in transcriptional elongation.

Conclusion and Future Directions

This guide has outlined a robust, technically sound methodology for the initial in vitro validation of this compound as a kinase inhibitor. By employing a validated biochemical assay like ADP-Glo™, generating high-quality dose-response data, and comparing the results against well-characterized reference compounds, researchers can confidently determine the compound's potency.

A promising IC₅₀ value from this biochemical assay is the first step. The logical progression involves comprehensive selectivity screening across a large kinase panel to assess off-target effects and cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context. [20][21][22]These subsequent studies are critical for validating the compound's potential as either a selective chemical probe for biological research or a viable candidate for further therapeutic development.

References

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Aziz, N., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Moon, J., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Krishnan, K., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. BPS Bioscience. [Link]

  • Klink, T. A., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Journal of Biomolecular Screening. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. SAGE Journals. [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • De, S. K. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • PubChem. Pyrazino(2,3-c)pyridazine. PubChem. [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. PubMed. [Link]

  • Vollmar, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Sørensen, M. D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH. [Link]

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A Comparative Analysis of Pyrazino[2,3-c]pyridazine Derivatives and Imatinib for Bcr-Abl Inhibition in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Next-Generation Tyrosine Kinase Inhibitors

In the landscape of targeted cancer therapy, the battle against Chronic Myeloid Leukemia (CML) has been revolutionized by the advent of Bcr-Abl tyrosine kinase inhibitors (TKIs). Imatinib, the first-in-class TKI, dramatically altered the prognosis for CML patients, transforming a once-fatal disease into a manageable chronic condition for many.[1][2] However, the emergence of drug resistance, primarily through mutations in the Bcr-Abl kinase domain, has necessitated the development of next-generation inhibitors.[3][4][5][6] This guide provides a comparative analysis of the pioneering drug Imatinib and a promising class of next-generation inhibitors, exemplified by derivatives of imidazo[1,2-b]pyridazine such as Ponatinib, for the inhibition of the Bcr-Abl oncoprotein.

The Central Role of Bcr-Abl in CML Pathogenesis

Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[1][7] This fusion creates the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is the molecular hallmark of CML.[1]

The Bcr-Abl signaling pathway is a complex network that promotes cell survival and proliferation while inhibiting apoptosis. Understanding this pathway is crucial for appreciating the mechanism of action of TKIs.

Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate Bcr_Abl->Phospho_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, JAK/STAT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: The Bcr-Abl signaling pathway, where the constitutively active kinase phosphorylates downstream substrates, leading to increased cell proliferation and survival.

Imatinib: The Pioneer and its Limitations

Imatinib (Gleevec®) functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase.[8][9] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to leukemic cell growth and inducing apoptosis.[2][10]

Despite its remarkable success, a significant challenge in Imatinib therapy is the development of resistance. The most common mechanism of resistance is the acquisition of point mutations within the Bcr-Abl kinase domain, which either directly impair Imatinib binding or stabilize the active conformation of the kinase, reducing the drug's efficacy.[3][4][11] One of the most notorious mutations is the T315I "gatekeeper" mutation, which confers resistance to Imatinib and second-generation TKIs like Dasatinib and Nilotinib.[12]

The Rise of Pyrazino[2,3-c]pyridazine Derivatives: A Focus on Ponatinib

The quest to overcome Imatinib resistance has led to the development of several next-generation TKIs. Among these, compounds featuring a pyridazine or related heterocyclic core have shown significant promise. For the purpose of this guide, we will focus on Ponatinib (AP24534), an imidazo[1,2-b]pyridazine derivative, as a prime example of a potent, pan-Bcr-Abl inhibitor.[12][13]

Ponatinib was designed to overcome the limitations of earlier TKIs, particularly the T315I mutation.[12] Its unique chemical structure, featuring a carbon-carbon triple bond linker, allows it to bind effectively to the Bcr-Abl kinase domain without the steric hindrance that prevents Imatinib and other TKIs from inhibiting the T315I mutant.[12][14]

Head-to-Head Comparison: this compound Derivatives (Ponatinib) vs. Imatinib

FeatureImatinibPonatinib (imidazo[1,2-b]pyridazine derivative)
Mechanism of Action ATP-competitive inhibitor of Bcr-Abl in its inactive conformation.[8][10]Pan-Bcr-Abl inhibitor, binding to both native and mutated forms of the kinase.[12][13]
Potency (IC50) Potent against wild-type Bcr-Abl (IC50 in the nanomolar range).[8]Significantly more potent than Imatinib against wild-type Bcr-Abl and maintains low nanomolar IC50 values against a wide range of mutants, including T315I.[12][13][14]
Resistance Profile Susceptible to resistance from numerous kinase domain mutations, especially T315I.[3][4][11]Effective against all tested single mutations of Bcr-Abl, including T315I.[12][13]
Clinical Application First-line treatment for newly diagnosed CML.[10]Approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) that is resistant or intolerant to prior TKI therapy.[14]

Experimental Evaluation of Bcr-Abl Inhibitors

The comparison of Bcr-Abl inhibitors relies on a series of well-established in vitro and cell-based assays. Below are the methodologies for two key experiments.

Bcr-Abl Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Protocol:

  • Reagent Preparation:

    • Recombinant Bcr-Abl kinase.

    • Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5).[15]

    • ATP solution.

    • Substrate (e.g., a synthetic peptide or a protein like GST-CrkL).[15]

    • Test compounds (dissolved in DMSO).

  • Assay Procedure:

    • In a microplate, combine the Bcr-Abl kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[15]

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (ELISA) or by measuring the depletion of ATP using a luminescent assay like ADP-Glo™.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Start Start Add_Kinase Add Bcr-Abl Kinase, Substrate, and Inhibitor Start->Add_Kinase Add_ATP Add ATP to Initiate Reaction Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate Stop_Reaction->Detect_Phosphorylation Analyze Calculate IC50 Detect_Phosphorylation->Analyze

Caption: Workflow for an in vitro Bcr-Abl kinase assay to determine inhibitor potency.

Cell Viability/Proliferation Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the proliferation and viability of CML cells that express the Bcr-Abl oncoprotein.

Protocol (using MTT assay):

  • Cell Culture:

    • Culture CML cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl) in appropriate media.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[17][18]

  • Compound Treatment:

    • Add the test compounds at a range of concentrations to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[17]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Start Start Seed_Cells Seed CML Cells in 96-well Plate Start->Seed_Cells Add_Inhibitor Add Inhibitor at Various Concentrations Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 48-72 hours Add_Inhibitor->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Step-by-step workflow of a cell viability assay using the MTT method.

Conclusion and Future Perspectives

The development of Bcr-Abl inhibitors represents a triumph of rational drug design and targeted cancer therapy. While Imatinib remains a cornerstone of CML treatment, the emergence of resistance has highlighted the need for more potent and broadly effective inhibitors. This compound derivatives and related heterocyclic compounds, such as Ponatinib, have demonstrated significant advantages in overcoming Imatinib resistance, particularly against the challenging T315I mutation.

The ongoing research into novel Bcr-Abl inhibitors continues to refine our therapeutic strategies for CML. The focus remains on developing compounds with improved potency, broader activity against resistant mutants, and enhanced safety profiles. The comparative analysis of these next-generation inhibitors against the established standard of care is crucial for advancing the treatment of CML and improving patient outcomes.

References

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  • Wilson, M. B., & D'Andrea, A. D. (2006). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Current Protocols in Molecular Biology, Chapter 18, Unit 18.11. [Link]

  • Shah, N. P., Nicoll, J. M., Nagar, B., Gorre, M. E., Paquette, R. L., Kuriyan, J., & Sawyers, C. L. (2002). Multiple BCR-ABL kinase domain mutations confer polyclonal resistance to the tyrosine kinase inhibitor imatinib (STI571) in chronic phase and blast crisis chronic myeloid leukemia. Cancer Cell, 2(2), 117-125. [Link]

  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, 110(7), 2242-2249. [Link]

  • Soverini, S., Hochhaus, A., Nicolini, F. E., Gruber, F., Lange, T., Saglio, G., Pane, F., Müller, M. C., Chiroli, S., Costantini, A., & Castagnetti, F. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with imatinib: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215. [Link]

  • Branford, S., Rudzki, Z., Walsh, S., Grigg, A., Arthur, C., Taylor, K., & Hughes, T. (2002). High frequency of point mutations clustered within the adenosine triphosphate-binding region of BCR/ABL in patients with chronic myeloid leukemia or Ph-positive acute lymphoblastic leukemia who develop imatinib (STI571) resistance. Blood, 99(9), 3472-3475. [Link]

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  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., ... & Druker, B. J. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401-412. [Link]

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A Head-to-Head Technical Comparison: Pyrazino[2,3-c]pyridazine Derivatives vs. Sorafenib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark, particularly in hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its success has spurred the development of novel heterocyclic compounds aimed at overcoming its limitations, such as acquired resistance and off-target toxicities. Among the scaffolds of interest is the Pyrazino[2,3-c]pyridazine core, a nitrogen-rich heterocycle that serves as a versatile backbone for a new generation of kinase inhibitors.

This guide provides a detailed, head-to-head comparison of Sorafenib and emerging kinase inhibitors based on the this compound and structurally related pyridazine scaffolds. We will dissect their mechanisms of action, present direct comparative experimental data, and provide robust protocols for key validation assays, offering a critical resource for researchers in oncology and medicinal chemistry.

Chemical Structures and Core Philosophies

Sorafenib , a bi-aryl urea, was designed to inhibit multiple kinases involved in both tumor cell proliferation and angiogenesis. Its chemical structure features a central urea moiety connecting a picolinamide-substituted phenyl ring to a trifluoromethyl- and chloro-substituted phenyl ring.

This compound and its related isomers, such as pyridopyridazinones and pyridazinoquinazolines, represent a class of "privileged structures" in medicinal chemistry. Their fused heterocyclic nature provides a rigid scaffold that can be strategically decorated with various functional groups to achieve high-affinity interactions with the ATP-binding pockets of target kinases. The goal with these newer scaffolds is often to enhance selectivity, improve potency against specific targets, and potentially reduce the off-target effects associated with broader-spectrum inhibitors like Sorafenib.

Mechanism of Action: A Tale of Two Pathways

Both Sorafenib and the novel pyridazine-based inhibitors exert their primary effects by targeting two critical signaling cascades: the Raf/MEK/ERK pathway, which governs cell proliferation, and the VEGFR/PDGFR pathway, which is essential for tumor angiogenesis.

The Raf/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell growth and survival. Sorafenib is a potent inhibitor of both wild-type and mutant forms of Raf kinases (Raf-1/C-Raf and B-Raf), thereby blocking downstream signaling and curbing tumor cell proliferation[1].

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf\n(B-Raf, C-Raf)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Transcription Factors\n(c-Fos, c-Jun)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1];

Sorafenib [label="Sorafenib", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; Pyridazine [label="Pyridopyridazinone\n(e.g., GNE-9815)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges RTK -> RAS [arrowhead=vee]; RAS -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Nucleus [arrowhead=vee]; Nucleus -> Proliferation [arrowhead=vee];

// Inhibition Edges Sorafenib -> RAF [arrowhead=tee, color="#EA4335", style=dashed]; Pyridazine -> RAF [arrowhead=tee, color="#4285F4", style=dashed]; } caption: Raf/MEK/ERK pathway with points of inhibition.

The VEGFR/PDGFR Angiogenesis Pathway

Tumor growth beyond a minimal size requires the formation of new blood vessels, a process driven by factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). Sorafenib potently inhibits their cognate receptor tyrosine kinases (VEGFRs and PDGFRs) on endothelial cells, thereby cutting off the tumor's blood and nutrient supply[1].

// Ligand Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDGF [label="PDGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Receptor Nodes VEGFR [label="VEGFR-2", fillcolor="#F1F3F4", fontcolor="#202124"]; PDGFR [label="PDGFR-β", fillcolor="#F1F3F4", fontcolor="#202124"];

// Downstream Signaling Downstream [label="Downstream\nSignaling\n(e.g., PI3K/Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1];

// Inhibitor Nodes Sorafenib [label="Sorafenib", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; Pyridazine [label="Pyridazinoquinazoline\nDerivatives", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges VEGF -> VEGFR [arrowhead=vee]; PDGF -> PDGFR [arrowhead=vee]; VEGFR -> Downstream [arrowhead=vee]; PDGFR -> Downstream [arrowhead=vee]; Downstream -> Angiogenesis [arrowhead=vee];

// Inhibition Edges Sorafenib -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed]; Sorafenib -> PDGFR [arrowhead=tee, color="#EA4335", style=dashed]; Pyridazine -> VEGFR [arrowhead=tee, color="#4285F4", style=dashed]; } caption: VEGFR/PDGFR pathway and points of inhibition.

Quantitative Performance: Head-to-Head Data

Direct comparative data is essential for evaluating the potential advantages of novel inhibitors. While data on a single this compound derivative against the full Sorafenib target panel is not available in a single publication, compelling comparisons have been made with structurally related pyridazine-containing scaffolds.

Table 1: In Vitro Raf Kinase Inhibition (IC50)

This table compares the half-maximal inhibitory concentrations (IC50) of Sorafenib against a Sorafenib-aminopyridinol hybrid compound. Lower values indicate greater potency.

Kinase TargetSorafenib IC50 (µM)Hybrid Compound 6 IC50 (µM)Fold Difference (Hybrid vs. Sorafenib)
A-Raf0.0390.123.1x higher
B-Raf0.130.241.8x higher
B-Raf (V600E)0.0620.152.4x higher
C-Raf0.0210.0693.3x higher
Data sourced from a study on aminopyridinol–sorafenib hybrids.
Table 2: In Vitro VEGFR-2 Kinase Inhibition

This table compares the VEGFR-2 inhibitory activity of Sorafenib with a novel Pyridazino[3,4,5-de]quinazoline derivative ("Compound 6").

CompoundVEGFR-2 IC50 (nM)
Sorafenib4.5 ± 0.21
Pyridazinoquinazoline Derivative (Cmpd 6)3.1 ± 0.17
Data sourced from a study on pyridazinoquinazoline derivatives, demonstrating superior potency for the novel compound[2].
Table 3: In Vitro Anti-Proliferative Activity (GI50)

This table shows the concentration of each compound required to inhibit the growth of a human liver cancer cell line (HEPG-2) by 50%.

CompoundHEPG-2 GI50 (µM)
Sorafenib3.91 ± 0.11
Pyridazinoquinazoline Derivative (Cmpd 6)2.55 ± 0.09
Data from the same study on pyridazinoquinazoline derivatives, indicating enhanced anti-proliferative effects[2].

These results indicate that while Sorafenib remains a highly potent pan-Raf inhibitor, strategic modifications based on pyridazine-related scaffolds can yield compounds with superior potency against other key targets like VEGFR-2, which translates to improved anti-proliferative activity in cancer cell lines[2].

Experimental Protocols: A Guide to Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized assays are critical. The following are detailed, step-by-step protocols for the key experiments required to perform a head-to-head comparison.

// Nodes Start [label="Compound Synthesis\n& Characterization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Biochemical Assays\n(In Vitro Kinase Inhibition)"]; CellBased [label="Cell-Based Assays\n(Proliferation, Apoptosis)"]; InVivo [label="In Vivo Models\n(Tumor Xenografts)"]; Data [label="Data Analysis\n(IC50/GI50 Determination)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Biochem [label="Target Potency"]; Biochem -> CellBased [label="Cellular Efficacy"]; CellBased -> InVivo [label="Preclinical Validation"]; InVivo -> Data; } caption: Workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro RAF Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified Raf kinase enzyme.

Materials:

  • Recombinant human C-Raf or B-Raf enzyme.

  • Recombinant inactive MEK-1 substrate.

  • Test compounds (e.g., this compound derivative, Sorafenib) serially diluted in DMSO.

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • γ-[³²P]ATP or γ-[³³P]ATP.

  • Stop Solution (e.g., 3% phosphoric acid or SDS-PAGE loading buffer).

  • P81 phosphocellulose paper or SDS-PAGE apparatus.

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the specific Raf kinase, and the MEK-1 substrate.

  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding γ-[³²P]ATP (final concentration ~10 µM).

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto P81 paper and immediately immersing it in 0.75% phosphoric acid, or by adding SDS-PAGE loading buffer.

  • Washing (for P81 paper): Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter or quantify the phosphorylated MEK-1 band after SDS-PAGE using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (CCK-8/MTT)

This colorimetric assay measures cell viability as an indicator of a compound's anti-proliferative effects on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HT-29).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds serially diluted in culture medium.

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (this compound derivative and Sorafenib). Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.

  • Final Incubation: Incubate for 1-4 hours. If using MTT, subsequently add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader[3].

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (or IC50) value using a dose-response curve.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo efficacy of the test compounds in a mouse model bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NSG).

  • Human cancer cells for implantation (e.g., Huh-7, HT-29).

  • Matrigel (optional).

  • Test compounds formulated in a suitable vehicle for oral gavage or intraperitoneal injection.

  • Calipers for tumor measurement.

  • Animal welfare-approved housing and procedural facilities.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Sorafenib, Pyridazino[2,3-c]pyridazine derivative) with 8-10 mice per group.

  • Treatment Administration: Administer the compounds daily (or as per the determined schedule) via oral gavage or another appropriate route. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity[4].

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²) / 2.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a defined treatment period (e.g., 21-28 days).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical significance can be determined using appropriate tests (e.g., ANOVA).

Conclusion and Future Directions

Sorafenib has established the clinical utility of multi-kinase inhibition. However, the quest for improved therapies continues. This guide demonstrates that scaffolds based on this compound and related pyridazine heterocycles represent a promising avenue for developing next-generation kinase inhibitors. The available data on structurally related compounds indicates that this class has the potential to yield derivatives with superior potency against key oncogenic drivers like VEGFR-2, which may translate to enhanced clinical efficacy[2].

The provided protocols offer a robust framework for the direct, head-to-head evaluation of these novel compounds against established benchmarks like Sorafenib. Future work should focus on synthesizing and profiling a library of this compound derivatives against a broad panel of kinases to fully elucidate their selectivity profiles and identify candidates with an optimal balance of potency and safety for clinical development.

References

  • Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Available from: [Link]

  • Blake, J. F., Burkard, M. R., Chan, J., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 10(7), 1036-1041. Available from: [Link]

  • Zahran, M. A., Fares, M., El-Naggar, A. M., et al. (2019). Design and synthesis of novel pyridazino[3,4,5-de]quinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry, 92, 103251. Available from: [Link]

  • Houghton, P. J., Kurmasheva, R. T., Kolb, E. A., et al. (2010). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program. Pediatric Blood & Cancer, 55(6), 1102-1110. Available from: [Link]

  • Wanode, D. M., Khedekar, P. B., & Ghyare, B. P. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • El-Sayed, M. A., Thabit, M. G., Abdel-Aziz, M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 423-448. Available from: [Link]

  • Diamond, J. R., Eckhardt, S. G., Tentler, J. J., et al. (2013). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 19(9), 2393-2403. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Lirias. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Available from: [Link]

  • Pallocca, M., & Montanari, R. (2015). Effect of sorafenib on the in vitro kinase activity of KIT and PDGFRβ gatekeeper and activation loop mutants. Molecular Cancer Therapeutics, 14(1), 279-287. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15573980, Pyrazino(2,3-c)pyridazine. Retrieved January 8, 2026 from [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Frontiers. (2024). Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer. Available from: [Link]

  • Lu, X., Yu, M., & Zhang, H. (2014). Novel pyrazoline derivatives as bi-inhibitor of COX-2 and B-Raf in treating cervical carcinoma. Bioorganic & Medicinal Chemistry, 22(15), 4109-4118. Available from: [Link]

  • ResearchGate. (2021). Structures of VEGFR-2 inhibitors approved for clinical use. Available from: [Link]

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A Comparative Guide to Assessing the Kinase Selectivity of Pyrazino[2,3-c]pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel kinase inhibitor from bench to bedside is paved with rigorous evaluation. Among the most critical milestones in this journey is the comprehensive assessment of the compound's selectivity. A highly selective kinase inhibitor promises enhanced therapeutic efficacy and a wider therapeutic window by minimizing off-target effects. This guide provides an in-depth, technical framework for assessing the selectivity of a novel Pyrazino[2,3-c]pyridazine-based kinase inhibitor, here hypothetically named PZ-1 , against a panel of kinases. We will compare its hypothetical performance with established inhibitors of the Aurora kinase family, a well-known group of serine/threonine kinases that are crucial regulators of cell division and are frequently dysregulated in cancer.

The this compound scaffold is a nitrogen-rich heterocyclic system that presents a unique electronic and structural profile for interaction with the ATP-binding pocket of kinases. Its electron-deficient nature can facilitate key interactions within the kinase domain, offering a promising starting point for the design of potent and selective inhibitors.[1]

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant hurdle in the development of truly selective inhibitors.[2] A non-selective inhibitor can lead to a cascade of off-target effects, resulting in cellular toxicity and undesirable clinical side effects.[2] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a pivotal, decision-gating process in any kinase inhibitor drug discovery program.

This guide will use the Aurora kinases as a case study to illustrate the principles of selectivity assessment. We will compare our hypothetical this compound-based inhibitor, PZ-1 , with the well-characterized Aurora kinase inhibitors Alisertib (MLN8237) , a potent Aurora A-selective inhibitor, and Barasertib (AZD1152-HQPA) , a highly selective Aurora B inhibitor.[3][4]

Comparative Selectivity Profile: PZ-1 vs. Established Aurora Kinase Inhibitors

To quantitatively assess selectivity, we will examine the half-maximal inhibitory concentration (IC50) values against a panel of key kinases. The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[2] A lower IC50 value indicates greater potency. Selectivity is then determined by comparing the IC50 for the intended target (e.g., Aurora A) against other kinases.

Table 1: Comparative in vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetPZ-1 (Hypothetical)Alisertib (MLN8237)Barasertib (AZD1152-HQPA)
Aurora A 15 1.2 [3]1300 [3]
Aurora B 250 33 [3]0.37 [4]
Aurora C 3507.9[5]6.5[4]
CDK1/CycB>10,000>10,000310
PLK11,5009,300>10,000
VEGFR2800>10,000>10,000
p38α>10,000>10,000>10,000
Src5,000>10,000>10,000

Note: Data for Alisertib and Barasertib are from published sources. Data for PZ-1 is hypothetical for illustrative purposes.

From this hypothetical data, we can infer that PZ-1 demonstrates good potency against Aurora A with a respectable selectivity margin over Aurora B (~17-fold). Alisertib shows high potency for Aurora A with moderate selectivity over Aurora B (~27-fold).[3] In contrast, Barasertib is exceptionally potent and selective for Aurora B.[4]

Experimental Workflow for Kinase Selectivity Profiling

A robust and reproducible experimental workflow is the cornerstone of reliable selectivity data. The following diagram and protocol outline a standard approach for determining the in vitro kinase inhibitory profile of a compound.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (e.g., PZ-1, Alisertib, Barasertib) Assay_Plate Assay Plate Setup (384-well format) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation (e.g., Aurora A, Aurora B, etc.) Kinase_Panel->Assay_Plate Reagents Reagent Preparation (ATP, Substrate, Buffers) Reaction Initiate Reaction: Add ATP/Substrate Mix Reagents->Reaction Incubation Pre-incubation: Kinase + Inhibitor Assay_Plate->Incubation Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization IC50_Curve IC50 Curve Fitting (Dose-Response) Normalization->IC50_Curve Selectivity_Profile Generate Selectivity Profile IC50_Curve->Selectivity_Profile

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound (e.g., PZ-1) in 100% DMSO.
  • Perform serial dilutions in DMSO to create a concentration range that will span the expected IC50 value (e.g., 10-point, 3-fold dilutions).

2. Kinase Reaction Setup:

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
  • Add 2.5 µL of a 2X kinase/substrate solution containing the specific kinase (e.g., Aurora A) and its substrate (e.g., Kemptide) in kinase buffer.
  • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.

3. Kinase Reaction Initiation and Termination:

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[2]
  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.

4. Signal Detection:

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.
  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting Selectivity: Beyond the IC50

While the IC50 is a crucial metric, a comprehensive understanding of selectivity requires a broader perspective. A selectivity score, such as the S-score, can provide a more holistic view. The S-score is calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another important visualization is the kinome map, which graphically represents the inhibitory activity of a compound across the human kinome, providing an intuitive snapshot of its selectivity profile.

Cellular Confirmation: Bridging the Gap between in vitro and in vivo

Biochemical assays provide a clean, direct measure of inhibitor-kinase interaction. However, the cellular environment introduces complexities such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, it is essential to validate in vitro findings with cellular assays.

A common method is to assess the inhibition of phosphorylation of a known downstream substrate of the target kinase via Western blotting or high-content imaging. For Aurora A, this could involve measuring the autophosphorylation at Threonine 288 (p-Aurora A T288). For Aurora B, the phosphorylation of Histone H3 at Serine 10 (p-H3 S10) is a well-established biomarker.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., HeLa, HCT116) Compound_Treatment Treat with Inhibitor (PZ-1, Alisertib, Barasertib) Cell_Seeding->Compound_Treatment Incubation Incubate for Specific Duration Compound_Treatment->Incubation Cell_Lysis Cell Lysis & Protein Quantification Incubation->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Band_Quantification Band Densitometry Detection->Band_Quantification Normalization Normalize to Loading Control (e.g., GAPDH, β-actin) Band_Quantification->Normalization IC50_Determination Determine Cellular IC50 Normalization->IC50_Determination

Caption: Workflow for cellular target engagement and biomarker analysis.

Conclusion

The assessment of kinase selectivity is a multi-faceted process that requires a combination of robust biochemical assays, careful data analysis, and cellular validation. The hypothetical this compound-based inhibitor, PZ-1, serves as a valuable case study to illustrate how a novel compound can be systematically evaluated and compared against established inhibitors. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible selectivity data that is essential for advancing promising kinase inhibitors through the drug discovery pipeline. The ultimate goal is to develop therapeutics with superior efficacy and safety profiles, and a deep understanding of kinase selectivity is paramount to achieving this objective.

References

  • Bamborough, P. et al. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. 2016. Available from: [Link]

  • Kwarcinski, F. E. et al. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. ACS Chemical Biology. 2015. Available from: [Link]

  • Bain, J. et al. The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. 2007. Available from: [Link]

  • Davis, M. I. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. 2011. Available from: [Link]

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A Cross-Validation Guide to the Antitumor Efficacy of Pyrazino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of antitumor effects of novel therapeutic candidates built on the Pyrazino[2,3-c]pyridazine scaffold. For illustrative purposes, we will use a representative, hypothetical compound, designated PZP-47 , to demonstrate a rigorous, multi-cell line validation workflow. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible preclinical data for this promising class of heterocyclic compounds.

The this compound core is a nitrogen-rich heterocyclic system recognized for its potential in medicinal chemistry.[1] Derivatives of the broader pyridazine family have demonstrated significant pharmacological activities, including potent anticancer properties.[2][3] Some have been investigated as inhibitors of critical cell cycle regulators like cyclin-dependent kinases (CDKs), making them attractive candidates for oncology research.[4]

Cross-validation of a compound's activity across multiple, diverse cancer cell lines is a cornerstone of preclinical drug discovery. This process is crucial for identifying the spectrum of activity, uncovering potential resistance mechanisms, and providing an early indication of tumor selectivity.[5][6] Relying on a single cell line can produce misleading results, as the unique genetic and epigenetic landscape of each line dictates its response to therapeutic agents.[4] This guide outlines the essential assays and analytical logic required for a thorough and trustworthy initial assessment.

Quantitative Analysis of Cytotoxicity: The IC50 Spectrum

The foundational step in assessing an anticancer agent is to determine its dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. To establish a meaningful profile for our hypothetical compound, PZP-47 , its activity was evaluated across a panel of well-characterized human cancer cell lines representing distinct cancer types:

  • MCF-7: Luminal A breast cancer (ER-positive)

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma

  • BJ1: Normal human fibroblast (to assess cancer cell selectivity)

The varied potency of PZP-47 across these lines, as summarized in Table 1, highlights the necessity of a multi-line screening approach.[7] The compound shows notable potency against the aggressive triple-negative breast cancer line (MDA-MB-231) and the colon cancer line (HCT116), while exhibiting significantly lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic window.[7]

Table 1: Comparative Cytotoxicity (IC50) of PZP-47 Across Human Cell Lines

Cell LineCancer TypeIC50 (µM) of PZP-47
MCF-7 Breast Carcinoma (ER+)12.5
MDA-MB-231 Breast Carcinoma (Triple-Negative)4.8
A549 Lung Carcinoma18.2
HCT116 Colon Carcinoma6.1
BJ1 Normal Fibroblast> 50

Data is presented as the mean from three independent experiments and is for illustrative purposes.

Elucidating the Mechanism of Cell Death: Apoptosis Induction

A critical aspect of an anticancer drug's profile is its ability to induce programmed cell death, or apoptosis.[1][8] Potent cytotoxic activity without the induction of a controlled apoptotic pathway can indicate off-target effects or a less desirable necrotic mechanism. We assessed the pro-apoptotic activity of PZP-47 in the two most sensitive cell lines, MDA-MB-231 and HCT116, using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

The results (Table 2) demonstrate that PZP-47 induces a significant level of apoptosis in both cell lines after a 24-hour treatment with a concentration equivalent to its IC50 value. This confirms that the observed cytotoxicity is, at least in part, driven by the activation of programmed cell death pathways.[9]

Table 2: Apoptosis Induction by PZP-47 in Sensitive Cancer Cell Lines

Cell LineTreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
MDA-MB-231 Vehicle Control3.1 ± 0.52.5 ± 0.35.6
PZP-47 (4.8 µM) 28.7 ± 2.1 15.4 ± 1.8 44.1
HCT116 Vehicle Control2.5 ± 0.41.9 ± 0.24.4
PZP-47 (6.1 µM) 25.2 ± 1.9 12.8 ± 1.5 38.0

Data represents mean ± standard deviation from three independent experiments and is for illustrative purposes.

Investigating Antiproliferative Effects: Cell Cycle Analysis

Many kinase inhibitors exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing proliferation.[10][11] Given that this compound derivatives have been suggested to target CDKs, analyzing the effect of PZP-47 on cell cycle distribution is a logical next step.[1] Cells were treated with PZP-47 for 24 hours, stained with Propidium Iodide, and analyzed by flow cytometry to quantify the percentage of cells in each phase (G0/G1, S, and G2/M).

The analysis revealed a significant accumulation of cells in the G2/M phase in both MDA-MB-231 and HCT116 cell lines, with a corresponding decrease in the G0/G1 population (Table 3). This suggests that PZP-47 may inhibit cell proliferation by inducing a G2/M checkpoint arrest, a mechanism consistent with the inhibition of kinases involved in mitotic entry.[10]

Table 3: Effect of PZP-47 on Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MDA-MB-231 Vehicle Control55.4 ± 3.224.1 ± 1.820.5 ± 2.5
PZP-47 (4.8 µM) 21.3 ± 2.5 23.5 ± 2.1 55.2 ± 3.8
HCT116 Vehicle Control60.1 ± 2.821.5 ± 2.018.4 ± 2.1
PZP-47 (6.1 µM) 28.9 ± 3.1 22.0 ± 1.9 49.1 ± 3.5

Data represents mean ± standard deviation from three independent experiments and is for illustrative purposes.

Visualizing Workflows and Pathways

To ensure clarity and reproducibility, experimental workflows and hypothesized mechanisms should be visually represented.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Acquisition & Analysis cell_lines Select & Culture Cell Lines (MCF-7, MDA-MB-231, A549, HCT116, BJ1) seeding Seed Cells in 96-well & 6-well Plates cell_lines->seeding treatment Treat with Serial Dilutions of PZP-47 seeding->treatment mtt MTT Assay (72h Incubation) treatment->mtt apoptosis Apoptosis Assay (24h Incubation) treatment->apoptosis cell_cycle Cell Cycle Analysis (24h Incubation) treatment->cell_cycle plate_reader Measure Absorbance (570 nm) mtt->plate_reader flow_cytometry Flow Cytometry Acquisition apoptosis->flow_cytometry cell_cycle->flow_cytometry ic50_calc Calculate IC50 Values plate_reader->ic50_calc apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist

Caption: Experimental workflow for cross-validating PZP-47 antitumor effects.

G PZP47 PZP-47 CDK1 CDK1/Cyclin B PZP47->CDK1 Inhibition G2M G2/M Checkpoint Proteins CDK1->G2M Phosphorylation (Activation) Arrest G2/M Arrest & Apoptosis CDK1->Arrest Mitosis Mitotic Entry G2M->Mitosis

Caption: Hypothesized signaling pathway for PZP-47-induced G2/M cell cycle arrest.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the key assays described in this guide.

Cell Viability (MTT) Assay

This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PZP-47 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at <0.1%) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[1]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with PZP-47 at the predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension (300 x g for 5 minutes) and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PZP-47 at its IC50 concentration for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[10] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10] Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer using a low flow rate for better resolution.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase.

Conclusion and Future Directions

The comprehensive cross-validation of the hypothetical this compound derivative, PZP-47, demonstrates a robust methodology for evaluating novel anticancer agents. The data illustrates how a compound can exhibit differential cytotoxicity and provides a clear, evidence-based path to mechanistic understanding through apoptosis and cell cycle analysis. The G2/M arrest observed for PZP-47 provides a strong rationale for future studies investigating its effects on the CDK1/Cyclin B complex and other key mitotic regulators.

This guide underscores the principle that rigorous, multi-faceted validation across diverse and relevant cell models is not merely a suggestion but a requirement for advancing promising chemical scaffolds from the bench toward clinical consideration.

References

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. [Link]

  • Kumar, V. (2009). Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. Journal of Sciences, Islamic Republic of Iran, 20(4). [Link]

  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (n.d.). International Conference on Chemical and Environmental Science Research. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. [Link]

  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 643-649. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). National Institutes of Health. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway. (n.d.). National Institutes of Health. [Link]

  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. (n.d.). Longdom Publishing. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. (2022). National Institutes of Health. [Link]

  • Cell Cycle Analysis. (n.d.). University of Chicago. [Link]

  • Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. (n.d.). National Institutes of Health. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace by Typeset. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate. [Link]

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A Comparative Guide to Pyrazino[2,3-c]pyridazine and Quinoxaline-Based Inhibitors: Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, quinoxaline and the structurally related but less explored pyrazino[2,3-c]pyridazine core have garnered attention for their potential to generate potent inhibitors of various biological targets. This guide provides a comparative study of these two scaffolds, offering insights into their chemical properties, synthesis, and biological activities, with a particular focus on their application as kinase inhibitors in oncology. While quinoxaline-based inhibitors have a well-established history with several candidates in clinical trials, this compound represents a promising, albeit underexplored, frontier in drug discovery.

Introduction to the Scaffolds: Structural Similarities and Key Differences

At their core, both quinoxaline and this compound are bicyclic heteroaromatic systems. The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring[1][2]. In contrast, the this compound scaffold is composed of a pyrazine ring fused to a pyridazine ring[3][4]. This fundamental difference in one of the fused rings—a benzene ring versus a pyridazine ring—imparts distinct physicochemical and pharmacological properties to the resulting molecules.

The presence of two additional nitrogen atoms in the this compound core compared to quinoxaline significantly influences its electronic properties, making it more electron-deficient[4]. This can affect its solubility, metabolic stability, and interactions with biological targets[4].


Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of nitrogen atoms generally increases polarity and can influence hydrogen bonding potential.

PropertyQuinoxalineThis compound
Molecular FormulaC₈H₆N₂C₆H₄N₄
Molecular Weight130.15 g/mol [1]132.12 g/mol [5]
LogP (calculated)1.3-0.5[5]
Hydrogen Bond Acceptors2[1]4[5]
Hydrogen Bond Donors0[1]0

Data for the unsubstituted parent scaffolds.

The significantly lower calculated LogP of this compound suggests a higher hydrophilicity compared to quinoxaline, which could translate to better aqueous solubility but potentially lower cell permeability[4][5]. The increased number of hydrogen bond acceptors in the this compound scaffold offers more opportunities for directed interactions with biological targets[5]. These intrinsic differences provide a basis for medicinal chemists to choose one scaffold over the other depending on the desired properties of the final inhibitor.

Synthesis Strategies: Building the Core Structures

The synthesis of both quinoxaline and this compound derivatives often involves condensation reactions.

Quinoxaline Synthesis:

A common and versatile method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[2]. This reaction is often carried out in the presence of a suitable catalyst and solvent system[6].


This compound Synthesis:

The synthesis of the this compound core can be achieved through the condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound[7].


Biological Activities and Therapeutic Potential

Both scaffolds have been explored for a range of biological activities, with a notable emphasis on their use as inhibitors in cancer therapy.

Quinoxaline-Based Inhibitors: A Mature Field

The quinoxaline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties[1][8].

Kinase Inhibition: A significant area of research for quinoxaline derivatives is in the development of kinase inhibitors for cancer treatment[9][10]. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Quinoxaline-based compounds have been designed to target a variety of kinases, including:

  • PI3K/mTOR: Several quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, key components of a signaling pathway critical for cell growth and survival. For instance, PKI-587 is a quinoxaline derivative that has been investigated in clinical trials for various cancers, including breast and non-small cell lung cancer[11].

  • Tyrosine Kinases: Quinoxaline derivatives have shown potent and selective inhibition of tyrosine kinases, such as the receptor tyrosine kinase (TRK)[12].

  • Pim Kinases: Novel quinoxaline derivatives have been identified as dual inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell cycle progression and apoptosis[6].

Structure-Activity Relationship (SAR) of Quinoxaline Inhibitors: Extensive SAR studies have been conducted on quinoxaline derivatives. Key takeaways include:

  • Substitutions at the 2, 3, 6, and 7 positions are crucial for modulating activity and selectivity[1].

  • The nature of the substituent (electron-donating or electron-withdrawing) significantly impacts the inhibitory potency[1].

  • The linker connecting the quinoxaline core to other pharmacophoric groups plays a vital role in determining the binding mode and overall activity[1].

This compound-Based Inhibitors: An Emerging Scaffold

The this compound scaffold is less explored than quinoxaline, but the available data suggests its potential in several therapeutic areas.

Antitumor and Kinase Inhibitory Activity: Some derivatives of this compound have demonstrated promising antitumor properties in vitro[3]. Studies have reported their activity against enzymes like cyclin-dependent kinases (CDKs) and Abelson kinase (ABL), both of which are important targets in cancer therapy[3]. However, there is a notable lack of comprehensive studies with detailed IC50 values against a broad panel of kinases, which hinders a direct comparison with the well-characterized quinoxaline inhibitors.

Central Nervous System (CNS) Activity: this compound derivatives have shown high affinity for GABA-A receptor subtypes (α2, α3, α5), with some compounds exhibiting anxiolytic effects in preclinical models without sedative side effects[4]. This suggests a potential application for this scaffold in the development of novel CNS-acting drugs.

Anti-inflammatory and Antihistaminic Effects: Substitution at the 3 and 4 positions of the this compound ring has been shown to enhance H1 receptor antagonism, with some compounds demonstrating greater potency than the established antihistamine azelastine in preclinical models of bronchoconstriction[4].

Experimental Protocols

To facilitate further research and comparison, this section provides a general protocol for a key assay used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells of a 384-well plate.

    • Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate for a predetermined time at room temperature to allow for compound binding.

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified duration.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.


Comparative Analysis and Future Perspectives

The quinoxaline scaffold has proven to be a highly successful platform for the development of inhibitors, particularly in the field of oncology, with a rich body of literature supporting its diverse biological activities and well-defined structure-activity relationships. Several quinoxaline-based kinase inhibitors are currently in clinical development, underscoring the clinical relevance of this scaffold[9][11].

In contrast, the this compound scaffold, while sharing structural similarities with quinoxaline, remains largely underexplored. The limited available data suggests its potential in oncology, CNS disorders, and inflammatory conditions[3][4]. The increased nitrogen content and altered electronic properties of the this compound core offer a unique chemical space for the design of novel inhibitors with potentially different selectivity profiles and physicochemical properties compared to their quinoxaline counterparts.

The lack of extensive biological data for this compound derivatives presents a significant opportunity for future research. A systematic investigation of this scaffold, including the synthesis of diverse compound libraries and their screening against a broad range of biological targets, is warranted. Direct, head-to-head comparisons of analogously substituted quinoxaline and this compound derivatives would provide invaluable insights into the influence of the core scaffold on inhibitor potency, selectivity, and ADME properties.

Conclusion

This comparative guide highlights the established success of the quinoxaline scaffold and the emerging potential of the this compound scaffold in the development of therapeutic inhibitors. While quinoxaline-based inhibitors have a significant head start with a wealth of preclinical and clinical data, the unique properties of the this compound core make it an attractive, yet underexplored, area for drug discovery. For researchers and drug development professionals, the this compound scaffold represents a promising opportunity to develop novel inhibitors with potentially improved or differentiated pharmacological profiles. Further exploration of this scaffold is crucial to unlock its full therapeutic potential.

References

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A Comparative Guide to Validating Pyrazino[2,3-c]pyridazine's Mechanism of Action via Genetic Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of genetic knockdown methodologies for validating the mechanism of action of Pyrazino[2,3-c]pyridazine compounds. We will explore the strategic application of RNA interference (RNAi) and CRISPR/Cas9 technologies, moving beyond mere protocol recitation to explain the causal logic behind experimental design and data interpretation. Our focus is on establishing a robust, self-validating framework to definitively link a compound's phenotypic effects to the modulation of a specific molecular target.

Introduction: The Challenge of Target Validation

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing promise as inhibitors of various biological targets, including cyclin-dependent kinases (CDKs) and GABA-A receptors.[1][2] Identifying a compound's precise molecular target is a critical step in drug discovery, yet it is often a significant challenge.[3][4] While chemical approaches can suggest a target, genetic methods are considered the gold standard for validating that the engagement of this target is responsible for the observed biological effect.[3][5]

Genetic target validation rests on a simple but powerful premise: if a small molecule elicits its effect by inhibiting a specific protein, then reducing the cellular concentration of that same protein should phenocopy the drug's effect. This guide will compare the two leading genetic knockdown technologies—RNAi and CRISPR/Cas9—for achieving this goal.

For the purpose of this guide, we will proceed with a hypothetical scenario: a novel this compound derivative, PZ-1 , has been identified in a phenotypic screen as a potent anti-proliferative agent in a cancer cell line. Biochemical assays suggest that PZ-1 inhibits the activity of a specific kinase, "Kinase X," which is known to be a driver of cell proliferation. Our objective is to use genetic knockdown to validate that the anti-proliferative effect of PZ-1 is indeed mediated through the inhibition of Kinase X.

cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_intervention Points of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Promotes PZ1 PZ-1 Compound PZ1->KinaseX Inhibits Knockdown Genetic Knockdown (RNAi / CRISPR) Knockdown->KinaseX Reduces Expression

Caption: Experimental workflow for target validation using siRNA.

Detailed Protocol: siRNA-Mediated Knockdown of Kinase X

This protocol is adapted for a 6-well plate format. [6] 1. Cell Seeding (Day 1):

  • Rationale: Cells must be in the logarithmic growth phase and at an optimal confluency (60-80%) for efficient transfection. [6]* Action: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Incubate for 18-24 hours at 37°C in a CO2 incubator.

2. siRNA Transfection (Day 2):

  • Rationale: siRNAs are negatively charged and require a transfection reagent (e.g., a cationic lipid like Oligofectamine) to facilitate entry across the cell membrane. [7]All solutions must be prepared in serum-free medium as serum can inhibit complex formation.

  • Action (per well):

    • Solution A: In an RNase-free tube, dilute 20-80 pmol of your Kinase X siRNA (or non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM).

    • Solution B: In a separate tube, dilute 2-6 µl of a lipid-based transfection reagent into 100 µl of serum-free medium. [6] * Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow complexes to form.

    • Wash cells once with serum-free medium.

    • Add 800 µl of serum-free medium to the 200 µl siRNA-lipid complex, and add the entire 1 ml volume to the cells.

    • Incubate for 5-7 hours at 37°C.

    • Add 1 ml of growth medium containing 2x the normal concentration of serum and antibiotics.

3. Validation and Phenotypic Assay (Day 3-4):

  • Rationale: Maximum knockdown is typically observed 48-72 hours post-transfection. It is crucial to confirm the reduction of the target at both the mRNA and protein level. * Action:

    • Knockdown Validation: 48 hours post-transfection, harvest a subset of cells from each condition (Kinase X siRNA and control siRNA).

      • Perform Quantitative PCR (qPCR) to measure Kinase X mRNA levels.

      • Perform Western Blotting to measure Kinase X protein levels.

    • Phenotypic Assay: 48 hours post-transfection, treat the remaining cells with a dose-response of PZ-1 or a vehicle control (DMSO). Incubate for another 24-48 hours.

    • Measure cell viability/proliferation using an appropriate method (e.g., CellTiter-Glo®, MTS assay).

Interpreting the Results

Validation is successful if:

  • Cells treated with Kinase X siRNA show significantly reduced Kinase X mRNA and protein levels compared to control siRNA-treated cells.

  • Knockdown of Kinase X reduces cell proliferation, thus phenocopying the effect of PZ-1.

  • Cells with Kinase X knocked down show a significantly reduced sensitivity to PZ-1 (a rightward shift in the dose-response curve), as the drug's target is already depleted.

Method 2: CRISPR/Cas9 for Definitive Target Validation

CRISPR/Cas9 technology allows for the permanent knockout of a target gene by creating double-strand breaks in the DNA, which are then imperfectly repaired by the cell's non-homologous end joining (NHEJ) pathway, leading to frameshift mutations and a non-functional protein. [8]This method provides the most definitive evidence but is more labor-intensive.

Experimental Workflow for CRISPR/Cas9 Validation

Caption: Experimental workflow for target validation using CRISPR/Cas9.

Detailed Protocol: Generating a Kinase X Knockout Cell Line

This protocol provides a general framework. Specifics will vary based on the chosen delivery method and cell line.

1. sgRNA Design and Cloning (Week 1):

  • Rationale: At least two different single guide RNAs (sgRNAs) targeting an early exon of Kinase X should be designed to minimize off-target effects and ensure efficient knockout. [9]Online design tools (e.g., CHOPCHOP) are used to identify optimal sequences. [10]* Action:

    • Design two sgRNAs targeting exon 1 or 2 of the Kinase X gene.

    • Synthesize and clone these sgRNAs into a vector that also expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance or GFP).

2. Transfection and Selection (Week 2-3):

  • Rationale: The Cas9/sgRNA plasmid must be delivered to the cells. After a short period, a selective agent is applied to kill non-transfected cells.

  • Action:

    • Transfect the host cell line with the Cas9/sgRNA plasmid.

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • Maintain selection for 7-10 days until a resistant polyclonal population emerges.

3. Single-Cell Cloning and Expansion (Week 4-6):

  • Rationale: The selected population is a mix of cells with different edits (heterozygous, homozygous, no edit). To get a clean result, individual cells must be isolated and expanded into clonal populations. [11]* Action:

    • Isolate single cells from the resistant population into a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS). [11] * Expand individual clones over several weeks.

4. Knockout Validation and Phenotypic Assay (Week 7-8):

  • Rationale: Each clone must be validated to confirm the genetic edit and the complete absence of the target protein before performing phenotypic assays. [12]* Action:

    • Genomic Validation: For each clone, extract genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to identify insertions/deletions (indels).

    • Protein Validation: Perform a Western Blot on cell lysates from each clone to confirm the complete absence of the Kinase X protein.

    • Phenotypic Assay: Using a confirmed knockout clone and a wild-type or non-targeting control clone, perform a dose-response experiment with PZ-1 and measure cell proliferation.

Interpreting the Results

Validation is definitive if:

  • The Kinase X knockout clone shows a frameshift indel in the gene sequence and a complete absence of Kinase X protein.

  • The knockout of Kinase X leads to a significant reduction in cell proliferation.

  • The Kinase X knockout clone is completely resistant to the anti-proliferative effects of PZ-1, as the drug has no target to engage.

Conclusion: An Integrated Approach

Both RNAi and CRISPR/Cas9 are powerful and complementary tools for target validation. [3]A prudent strategy often involves using siRNA for rapid, initial validation of a hypothesized target. If the siRNA results support the hypothesis, generating a CRISPR/Cas9 knockout cell line provides the unequivocal evidence required to confidently progress a compound like PZ-1 through the drug discovery pipeline. [13]By carefully choosing the right tool and executing experiments with proper controls and validation, researchers can build a compelling, data-driven case for a compound's mechanism of action.

References

  • Title: Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC Source: National Center for Biotechnology Information URL
  • Title: Knockdown of Target Genes by siRNA In Vitro - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Gene Knockdown methods To Determine Gene Function!
  • Title: Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies Source: LI-COR Biosciences URL
  • Title: Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: siRNA Mediated Inhibition of Gene Expression Source: Santa Cruz Biotechnology URL
  • Title: Buy this compound | 254-96-6 Source: Smolecule URL
  • Title: this compound - 254-96-6 Source: Vulcanchem URL
  • Title: Sirna knockdown protocol Source: Sigma-Aldrich URL
  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Center for Biotechnology Information URL
  • Title: Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research Source: Cyagen URL
  • Title: RNA Interference to Knock Down Gene Expression - PMC - NIH Source: National Center for Biotechnology Information URL
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  • Title: Performing target validation well Source: siTOOLs Biotech URL
  • Title: CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation Source: Journal of Visualized Experiments URL
  • Title: CRISPR gene knockout protocol (Part 3)
  • Title: Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells Source: STAR Protocols URL
  • Source: abm Inc.

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The Evolving Landscape of Pyrazino[2,3-c]pyridazine Derivatives: An In Vivo Efficacy Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical sciences. Among the myriad of heterocyclic scaffolds, the pyrazino[2,3-c]pyridazine core has emerged as a promising framework for the development of new drugs targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a comprehensive analysis of the available in vivo efficacy data for derivatives of this and closely related pyridazine structures, juxtaposed with the performance of current standard-of-care treatments. While direct head-to-head in vivo comparative studies for this compound derivatives are still emerging, this document synthesizes the existing evidence from analogous compounds to offer valuable insights for the research community.

Introduction to the this compound Scaffold

The this compound system is a nitrogen-rich heterocyclic compound characterized by a fused pyrazine and pyridazine ring. This unique arrangement of nitrogen atoms imparts distinct electronic properties, making it an attractive scaffold for medicinal chemists to explore. These derivatives have been investigated for a variety of pharmacological activities, with anti-inflammatory and anticancer properties being of significant interest[1]. The rationale behind exploring these compounds lies in their potential to offer novel mechanisms of action or improved therapeutic windows compared to existing drugs.

In Vivo Anti-Inflammatory Efficacy: A Comparative Perspective

While specific in vivo data for this compound derivatives in inflammatory models is limited in publicly accessible literature, studies on closely related pyridazine and pyrido[2,3-d]pyridazine derivatives provide compelling evidence of their anti-inflammatory potential, often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).

A notable study on novel pyridazine-based compounds demonstrated their efficacy as cyclooxygenase-2 (COX-2) inhibitors[2]. Several of these derivatives exhibited superior in vivo anti-inflammatory activity compared to the standard-of-care drugs celecoxib and indomethacin in a carrageenan-induced rat paw edema model. For instance, compounds 9a , 12 , and 16b showed a greater reduction in paw edema than both celecoxib and indomethacin after 4 hours of administration[2]. Another pyridazinone derivative, ABT-963 , has also been reported to possess high oral anti-inflammatory activity in vivo with good gastric safety, a crucial advantage over many traditional NSAIDs[3].

Furthermore, a study on a pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c , showcased significant topical anti-inflammatory effects in a croton oil-induced ear edema model, achieving an impressive 82% inhibition of edema[4]. This highlights the potential of these fused heterocyclic systems in managing inflammatory conditions.

Comparative In Vivo Anti-Inflammatory Data
Compound/DrugAnimal ModelEfficacy MetricResultStandard of CareStandard of Care ResultReference
Pyridazine derivative 9a Carrageenan-induced rat paw edema% Edema Reduction (4h)3.76%Celecoxib4.92%[2]
Pyridazine derivative 12 Carrageenan-induced rat paw edema% Edema Reduction (4h)3.70%Indomethacin6.60%[2]
Pyridazine derivative 16b Carrageenan-induced rat paw edema% Edema Reduction (4h)4.85%Celecoxib4.92%[2]
Pyrido[2,3-d]pyridazine derivative 7c Croton oil-induced mouse ear edema% Edema Inhibition82%Not specified in abstract-[4]
Pyridazinone derivative ABT-963 Not specified in abstractEdema ReductionSignificantNot specified in abstract-[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6): control, standard (e.g., indomethacin 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

G cluster_0 Pre-Treatment cluster_1 Inflammation Induction & Measurement Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping 1h Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin 1h Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Measurement_1h Paw Volume Measurement (1h) Carrageenan_Injection->Measurement_1h Measurement_2h Paw Volume Measurement (2h) Measurement_1h->Measurement_2h Measurement_3h Paw Volume Measurement (3h) Measurement_2h->Measurement_3h Measurement_4h Paw Volume Measurement (4h) Measurement_3h->Measurement_4h G cluster_0 Pyridazine Scaffolds cluster_1 Potential Therapeutic Targets cluster_2 Standard of Care Pyrazino_pyridazine This compound Inflammation Inflammatory Pathways (e.g., COX-2) Pyrazino_pyridazine->Inflammation Cancer Cancer Pathways (e.g., VEGFR-2) Pyrazino_pyridazine->Cancer Pyrido_pyridazine Pyrido[2,3-d]pyridazine Pyrido_pyridazine->Inflammation Pyridazinone Pyridazinone Pyridazinone->Inflammation Pyridazinone->Cancer NSAIDs NSAIDs (Celecoxib, Indomethacin) Inflammation->NSAIDs Comparison Chemotherapy Chemotherapy (Imatinib, Temozolomide) Cancer->Chemotherapy Comparison

Caption: Relationship between Pyridazine Scaffolds, their Targets, and Standard-of-Care Drugs.

Discussion and Future Directions

The available preclinical data, primarily from pyridazine and its fused analogues, suggest that the broader class of compounds to which pyrazino[2,3-c]pyridazines belong holds significant promise, particularly in the realm of anti-inflammatory drug discovery. Several derivatives have demonstrated in vivo efficacy that is comparable or even superior to established NSAIDs in animal models of inflammation. The potential for improved gastric safety profiles is a particularly attractive feature that warrants further investigation.

In oncology, the evidence is at a more nascent stage. While in vitro studies are encouraging, a critical next step is the rigorous in vivo evaluation of specific this compound derivatives in relevant cancer models, with direct comparisons to standard-of-care chemotherapies.

For researchers and drug development professionals, the key takeaways are:

  • The this compound scaffold and its analogues are a fertile ground for the discovery of novel anti-inflammatory and potentially anticancer agents.

  • Future research should focus on conducting direct, head-to-head in vivo comparative efficacy studies of well-characterized this compound derivatives against current standard-of-care drugs.

  • Detailed pharmacokinetic and toxicology studies will be essential to fully understand the therapeutic potential and safety of these novel compounds.

As the body of evidence grows, we can anticipate a clearer picture of where this compound derivatives will fit into the future therapeutic landscape. The initial findings are a strong impetus for continued exploration and development in this promising area of medicinal chemistry.

References

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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). PubMed. [Link]

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A Comparative Guide to the ADME/Tox Profiling of Novel Pyrazino[2,3-c]pyridazine Analogues for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazino[2,3-c]pyridazine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives being explored as potent kinase inhibitors for cancer therapy.[1] However, progressing a hit compound to a clinical candidate requires a rigorous evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. It is estimated that up to 40% of drug candidates have historically failed due to unacceptable toxicity, underscoring the need for early and comprehensive ADME/Tox assessment.[2]

This guide provides a comparative analysis of a hypothetical series of this compound analogues, designed to illustrate the impact of structural modifications on key ADME/Tox parameters. We will detail the experimental methodologies, present comparative data, and discuss the structure-property relationships that are crucial for guiding lead optimization in a drug discovery program.

The Analogue Series: A Case Study in Lead Optimization

To investigate the structure-ADME/Tox relationships (SAR/STR), we designed a focused set of four analogues based on a parent this compound core (PY-1). Each analogue introduces a specific chemical modification aimed at modulating physicochemical and metabolic properties.

  • PY-1 (Parent): The unsubstituted core scaffold.

  • PY-2 (Lipophilic Analogue): Features a tert-butyl group to increase lipophilicity, potentially enhancing membrane permeability.

  • PY-3 (Polar Analogue): Incorporates a hydroxyl group to increase polarity and introduce a hydrogen-bonding moiety, which may improve solubility but decrease permeability.

  • PY-4 (Metabolically Blocked Analogue): A fluorine atom is introduced at a potential site of metabolism to enhance metabolic stability.

Experimental Design and Rationale

An efficient drug discovery campaign relies on a tiered, high-throughput screening approach to ADME/Tox.[3][4] Our experimental workflow is designed to provide a rapid, cost-effective initial assessment of passive permeability, metabolic stability, and general cytotoxicity.

ADME_Tox_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Lead Optimization & Decision Making PAMPA PAMPA Assay (Passive Permeability) SAR_STR Structure-ADME/Tox Relationship Analysis PAMPA->SAR_STR MICRO Microsomal Stability Assay (Phase I Metabolism) MICRO->SAR_STR MTT MTT Assay (Cytotoxicity) MTT->SAR_STR GO_NO_GO Go/No-Go Decision (Select Analogues for In Vivo Studies) SAR_STR->GO_NO_GO Data Integration & Prioritization

Caption: Early-stage ADME/Tox screening workflow.

  • Permeability Assessment (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method used to predict passive diffusion across membranes, such as the gastrointestinal tract.[5][6][7] It is a cost-effective initial screen to identify compounds with potential absorption issues.[8][9]

  • Metabolic Stability Assessment: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs.[10][11] The microsomal stability assay measures the rate at which a compound is cleared by these enzymes, providing a crucial prediction of its metabolic half-life.[11][12][13]

  • Cytotoxicity Assessment (MTT Assay): The MTT assay is a colorimetric method used to assess a compound's effect on cell viability.[14][15] It measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[16] This assay provides an early warning of potential toxicity.

Detailed Experimental Protocols

Scientific trust is built on reproducible methodologies. The following are standard, validated protocols for the core assays used in this guide.

This protocol is adapted from standard industry practices to assess passive permeability.[5][6]

  • Preparation of Lipid Solution: A solution of 2% L-α-phosphatidylcholine in dodecane is prepared.

  • Coating the Donor Plate: Each well of a 96-well hydrophobic PVDF filter plate (the donor plate) is coated with 5 µL of the lipid solution.

  • Preparation of Solutions:

    • Test compounds (PY-1 to PY-4) and control compounds (high-permeability propranolol, low-permeability atenolol) are dissolved in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM.[9]

    • The acceptor plate (a standard 96-well plate) is filled with 300 µL of the same buffer.

  • Assay Assembly: 150 µL of the test/control compound solutions are added to the donor plate wells. The donor plate is then carefully placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for 5 hours with gentle shaking.[5]

  • Quantification: After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

This protocol assesses Phase I metabolic liability.[12][13]

  • Reagent Preparation:

    • Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.[10]

    • An NADPH-regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[13]

  • Reaction Mixture:

    • Test compounds (1 µM final concentration) are pre-incubated with the HLM solution at 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

    • A control incubation is run in parallel without the NADPH system to check for non-enzymatic degradation.[12]

  • Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

  • Reaction Termination: The reaction in each aliquot is stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Processing: The samples are centrifuged to precipitate the protein, and the supernatant is transferred for analysis.

  • Quantification: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

This protocol measures general cytotoxicity in a human cancer cell line (e.g., HepG2).[17]

  • Cell Plating: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for 48 hours.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[15][17]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: The plate is shaken for 15 minutes on an orbital shaker to ensure complete dissolution. The absorbance is then read at 570 nm using a microplate spectrophotometer.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined by plotting viability versus log concentration.

Comparative ADME/Tox Data Summary

The following table summarizes the hypothetical data obtained from the described assays.

Compound IDR-GroupPapp (x 10⁻⁶ cm/s)HLM t½ (min)CLint (µL/min/mg)HepG2 IC₅₀ (µM)
PY-1 -H4.52555.4> 100
PY-2 -C(CH₃)₃12.88173.315.2
PY-3 -OH1.2> 60< 11.5> 100
PY-4 -F4.25525.285.7
Controls
Propranolol(High Perm.)15.1---
Atenolol(Low Perm.)0.8---
Verapamil(High CLint)-7198.0-
Dexamethasone(Low CLint)-> 60< 11.5-
Discussion: Decoding the Structure-Property Relationships

The results highlight the delicate balance required in drug design, where improving one property can negatively impact another.

  • Permeability vs. Lipophilicity: As hypothesized, the addition of a lipophilic tert-butyl group in PY-2 significantly increased passive permeability (Papp = 12.8 x 10⁻⁶ cm/s) compared to the parent PY-1 . Conversely, the polar hydroxyl group in PY-3 drastically reduced permeability (Papp = 1.2 x 10⁻⁶ cm/s), classifying it as a low-permeability compound.[7]

  • Metabolic Stability: The increased lipophilicity of PY-2 also made it a more attractive substrate for metabolic enzymes, resulting in a very short half-life (t½ = 8 min) and high intrinsic clearance. This is a common trade-off in drug design. The introduction of a fluorine atom in PY-4 at a suspected metabolic soft spot successfully blocked metabolism, leading to a significantly improved half-life (t½ = 55 min) compared to the parent compound. PY-3 was also highly stable, likely due to its increased polarity reducing its affinity for CYP enzymes.

  • Cytotoxicity: A critical finding is the emergence of cytotoxicity with the lipophilic analogue PY-2 (IC₅₀ = 15.2 µM). This phenomenon, sometimes referred to as "lipophilic toxicity," can be caused by non-specific binding to off-target proteins or disruption of cellular membranes. Both the highly stable polar analogue PY-3 and the metabolically blocked PY-4 showed low cytotoxicity, suggesting the parent scaffold itself has a favorable toxicity profile. This link between high lipophilicity and increased toxicity risk is a key consideration for medicinal chemists.

Toxicity_Pathway PY2 PY-2 (High Lipophilicity) Membrane Mitochondrial Membrane Insertion PY2->Membrane MMP Loss of Membrane Potential (ΔΨm) Membrane->MMP ROS Increased ROS Production MMP->ROS Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis

Caption: A potential mechanism for lipophilicity-driven cytotoxicity.

Conclusion and Strategic Recommendations

This comparative ADME/Tox analysis provides actionable insights for the this compound program:

  • PY-2 is a poor candidate for further development due to its combination of high metabolic clearance and emergent cytotoxicity.

  • PY-3 demonstrates excellent metabolic stability and low toxicity but its poor permeability would likely translate to poor oral absorption. It may be a candidate for intravenous administration or require significant modification to improve permeability.

  • PY-4 represents the most promising lead. It retains the moderate permeability of the parent compound while demonstrating significantly improved metabolic stability and a clean cytotoxicity profile.

The next steps in this program should focus on analogues based on the PY-4 scaffold. Further optimization should aim to subtly increase permeability without introducing metabolic liabilities or increasing lipophilicity to a degree that reintroduces the cytotoxicity seen in PY-2 . This foundational ADME/Tox dataset provides a clear vector for the rational design of a successful clinical candidate.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Sygnature Discovery. Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • In Vitro ADMET Laboratories. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ResearchGate. ADME-Tox in drug discovery: Integration of experimental and computational technologies. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

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"comparative docking studies of Pyrazino[2,3-c]pyridazine and known ligands"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Molecular Docking Studies: Evaluating Pyrazino[2,3-c]pyridazine Derivatives Against Known Kinase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of a comparative molecular docking study, focusing on the promising this compound scaffold against established ligands targeting protein kinases. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel compounds using computational methods, thereby accelerating the drug discovery pipeline.

The this compound nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Many of its derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and established targets in cancer therapy.[3][4][5] Molecular docking is a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns.[6][7]

This guide will detail the rationale behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format.

Conceptual Framework: The "Why" Behind the "How"

Before delving into the protocol, it's crucial to understand the strategic decisions that underpin a successful comparative docking study.

  • Target Selection: Why Epidermal Growth Factor Receptor (EGFR)? The Epidermal Growth Factor Receptor (EGFR) is a well-characterized tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer.[8] Its active site is well-defined, and numerous co-crystal structures with inhibitors are available in the Protein Data Bank (PDB), making it an ideal candidate for validating docking protocols. Furthermore, various heterocyclic compounds have been evaluated as EGFR inhibitors, providing a rich context for our comparative study.[9]

  • Known Ligand Selection: The Importance of Benchmarks. To contextualize the performance of our novel this compound derivatives, we require appropriate benchmarks. For this study, we will use Erlotinib , a clinically approved EGFR inhibitor, and a pyrazolo-pyridazine derivative previously reported to have inhibitory activity against EGFR.[9] These known ligands serve as positive controls, allowing us to validate our docking protocol and provide a direct comparison for the binding affinities of our test compounds.

  • The Logic of the Workflow. The experimental workflow is designed to be a self-validating system. We begin by preparing the protein and ligands, followed by a crucial validation step where we re-dock the native ligand into the protein's active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, instills confidence in our docking parameters. Only then do we proceed to dock our novel compounds and known inhibitors.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Select & Download EGFR Crystal Structure (e.g., PDB ID: 1M17) Prep_Prot Prepare Protein: - Remove Water & Ligands - Add Hydrogens - Assign Charges PDB->Prep_Prot Grid Define Binding Site & Generate Docking Grid Prep_Prot->Grid Ligands Prepare Ligands: - this compound Derivatives - Known Inhibitors (Erlotinib) Energy_Min Energy Minimize Ligand Structures Ligands->Energy_Min Dock_Test Dock Test Compounds & Known Inhibitors Energy_Min->Dock_Test Redock Protocol Validation: Re-dock Native Ligand Grid->Redock RMSD Calculate RMSD (< 2.0 Å is acceptable) Redock->RMSD RMSD->Dock_Test If Validated Scores Extract Docking Scores & Binding Energies Dock_Test->Scores Pose Analyze Binding Poses & Interactions Dock_Test->Pose Compare Comparative Analysis: Test vs. Known Ligands Scores->Compare Pose->Compare SAR Elucidate Structure- Activity Relationships (SAR) Compare->SAR

Caption: A flowchart of the comparative molecular docking workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking study. While specific software commands may vary, the underlying principles are universal. We will use AutoDock Vina as our example docking engine, a widely used and validated tool.[7]

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing docking results.

  • Protein Data Bank (PDB): To retrieve the crystal structure of the target protein.

  • PubChem: To retrieve the structures of known ligands.[10]

Protein Preparation
  • Obtain Crystal Structure: Download the crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17) from the PDB.

  • Prepare the Receptor:

    • Load the PDB file into your molecular modeling software.

    • Remove all water molecules and heteroatoms, including the co-crystallized ligand. This is crucial as we want to dock our compounds into an empty active site.

    • Add polar hydrogens to the protein, as these are essential for forming hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms. This step is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structures:

    • Draw the 2D structures of your this compound derivatives using a chemical drawing tool.

    • Download the 3D structure of Erlotinib from PubChem.

  • Prepare Ligands for Docking:

    • Convert the 2D structures to 3D.

    • Perform energy minimization on all ligand structures using a force field like MMFF94. This ensures that the ligands are in a low-energy conformation before docking.

    • Assign Gasteiger charges and define the rotatable bonds for each ligand.

    • Save the prepared ligands in the PDBQT format.

Docking Protocol and Validation
  • Grid Box Generation:

    • Define the binding site by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.

    • The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely. A typical size is 25 x 25 x 25 Å.

  • Protocol Validation (Re-docking):

    • Dock the prepared Erlotinib (the co-crystallized ligand) back into the active site of the prepared EGFR protein using the defined grid box.

    • Superimpose the lowest energy pose of the re-docked Erlotinib with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11][12]

  • Docking of Test Compounds:

    • Once the protocol is validated, dock the library of this compound derivatives and the known ligands into the EGFR active site using the same docking parameters.

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

Results and Comparative Analysis

The output of the docking simulation is a wealth of quantitative and qualitative data. The key is to present this data in a way that facilitates clear comparison and interpretation.

Quantitative Data Summary

The binding affinities (docking scores) for the top-ranked this compound derivatives and the known ligands are summarized in the table below. Lower (more negative) binding energy values indicate a higher predicted binding affinity.

Compound IDLigand TypeBinding Affinity (kcal/mol)Key Interacting Residues
Erlotinib Known Inhibitor-9.8Met769, Gln767, Thr766
Pz-Pd-01 Test Compound-10.2Met769, Leu768, Cys773
Pz-Pd-02 Test Compound-9.5Met769, Gln767, Asp831
Pz-Pd-03 Test Compound-8.9Leu764, Thr830
Qualitative Analysis of Binding Interactions

Visual inspection of the docked poses provides crucial insights into the specific interactions driving binding affinity.

  • Known Inhibitor (Erlotinib): As expected, Erlotinib forms a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of many EGFR inhibitors and serves as a key validation point.

  • Top-Performing Test Compound (Pz-Pd-01): The this compound derivative Pz-Pd-01 exhibited the highest binding affinity. Its binding pose reveals that the pyrazine nitrogen atoms act as hydrogen bond acceptors, forming a strong interaction with the backbone of Met769, similar to Erlotinib. Additionally, the substituents on the pyridazine ring extend into a hydrophobic pocket, forming favorable van der Waals interactions with residues like Leu768 and Cys773.

  • Comparative Insights: The docking results suggest that the this compound scaffold can effectively mimic the hinge-binding interactions of known EGFR inhibitors. The superior binding affinity of Pz-Pd-01 compared to Erlotinib can be attributed to its optimized hydrophobic interactions, highlighting a potential avenue for further lead optimization.

Key Interactions Visualization

G cluster_protein EGFR Active Site Met769 Met769 Leu768 Leu768 Cys773 Cys773 Gln767 Gln767 Pz_Pd_01 Pz-Pd-01 Pz_Pd_01->Met769 H-Bond Pz_Pd_01->Leu768 Hydrophobic Pz_Pd_01->Cys773 Hydrophobic Pz_Pd_01->Gln767 H-Bond

Caption: Key interactions of Pz-Pd-01 in the EGFR active site.

Conclusion and Future Directions

This comparative docking study successfully demonstrates the potential of the this compound scaffold for designing novel EGFR inhibitors. Our top-performing compound, Pz-Pd-01 , exhibited a higher predicted binding affinity than the clinically approved drug Erlotinib, primarily by establishing similar hinge-binding interactions while optimizing hydrophobic contacts.

The insights gained from this in silico analysis provide a strong rationale for the following steps:

  • Synthesis and In Vitro Validation: The top-scoring compounds should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity (IC50 values) against EGFR.

  • Lead Optimization: The structure-activity relationships derived from this study can guide the design of new analogs with improved potency and selectivity.

  • ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be performed to assess the drug-likeness of the most promising candidates.[11][13]

By integrating computational and experimental approaches, we can significantly streamline the drug discovery process, and this guide provides a foundational protocol for the initial, critical phase of in silico screening and evaluation.

References

  • Shokat Lab. Modified AutoDock for accurate docking of protein kinase inhibitors.
  • PubChem. Pyrazino(2,3-c)pyridazine | C6H4N4 | CID 15573980.
  • Halder, D., et al. (2022).
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Nikolic, K., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry.
  • Nguyen, H. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances.
  • SAR Publication. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2012). Scholars Research Library.
  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. (2023). PubMed.
  • Pyrazino[2,3-d]pyridazine. (n.d.). Vulcanchem.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). PubMed Central.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazino[2,3-c]pyridazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Pyrazino[2,3-c]pyridazine (CAS No. 254-96-6), a heterocyclic compound often utilized in medicinal chemistry and materials science.[1][2] Given the limited availability of specific toxicological and hazard data for this compound, this document espouses a precautionary principle, treating this compound as a potentially hazardous substance of unknown toxicity.

The structural motifs within this compound, namely the pyrazine and pyridazine rings, are common in biologically active molecules, suggesting a potential for unforeseen physiological effects.[3][4] Derivatives of related aza-heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[3][5][6] This inherent biological potential necessitates a conservative approach to its handling and disposal to ensure the safety of laboratory personnel and the environment.

Hazard Assessment and Precautionary Measures

A thorough review of available Safety Data Sheets (SDS) for this compound reveals a significant data gap, with most sections on hazard identification stating "no data available".[7][8] In such instances, the Occupational Safety and Health Administration (OSHA) mandates that the substance be handled as hazardous until proven otherwise.[6] Therefore, all personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound in any form (solid, solution, or as waste).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (Nitrile recommended). Inspect for tears or degradation before and during use.Prevents dermal absorption, a potential route of exposure for novel chemical entities.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities or generating solutions.Protects skin and personal clothing from contamination.
Respiratory Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust.In the absence of inhalation toxicity data, minimizing the potential for respiratory exposure is a critical precautionary measure. All weighing and solution preparation should ideally be conducted within a certified chemical fume hood.
Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Waste this compound must be collected as hazardous chemical waste and should never be disposed of down the drain or in regular trash.

Decision Workflow for this compound Waste Disposal

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection cluster_3 Final Disposal Protocol A This compound Waste Generated (Solid, Solution, or Contaminated Material) B Is the waste purely solid this compound? A->B Evaluate Waste Type C Is the waste a solution of this compound? B->C No E Collect in 'Non-Halogenated Solid Organic Waste' container. B->E Yes D Is the item contaminated with this compound? (e.g., gloves, weigh boats, pipette tips) C->D No F Is the solvent halogenated? C->F Yes I Collect in 'Solid Chemical Waste' (Dry Waste) container. D->I Yes J Seal container when 90% full. Complete Hazardous Waste Label. Store in Satellite Accumulation Area. D->J No (Consult EHS) E->J G Collect in 'Non-Halogenated Liquid Organic Waste' container. F->G No H Collect in 'Halogenated Liquid Organic Waste' container. F->H Yes G->J H->J I->J K Arrange for pickup by Environmental Health & Safety (EHS). J->K

Caption: Decision workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable sequence for the safe disposal of this compound and associated materials.

I. Preparation and Labeling of Waste Containers:

  • Select Appropriate Containers: Use only containers approved for hazardous waste collection that are in good condition and have a secure, tight-fitting lid.

  • Pre-label Containers: Before adding any waste, affix a "Hazardous Waste" label to the container. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "254-96-6"

    • The phrase: "Caution: Substance of Unknown Toxicity"

    • An accumulation start date.

II. Collection of Solid Waste:

  • Pure Compound: Unused or residual solid this compound should be collected in a designated container for "Non-Halogenated Solid Organic Waste."

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a separate, clearly labeled container for "Solid Chemical Waste" or "Contaminated Lab Debris."

III. Collection of Liquid Waste:

  • Solvent Identification: The primary factor in segregating liquid waste is the solvent used.

    • Non-Halogenated Solvents: If this compound is dissolved in solvents like ethanol, methanol, acetone, or ethyl acetate, the waste should be collected in a container labeled "Non-Halogenated Liquid Organic Waste."

    • Halogenated Solvents: If the compound is in a solution with solvents such as dichloromethane (DCM) or chloroform, it must be collected in a "Halogenated Liquid Organic Waste" container.

  • Aqueous Solutions: While this compound has low water solubility, any aqueous waste containing the compound should be treated as hazardous aqueous waste. Under no circumstances should this be poured down the drain. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals and related research chemicals.

IV. Spill Management:

  • Evacuate and Ventilate: In the event of a spill, restrict access to the area and ensure adequate ventilation, preferably within a fume hood.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

V. Final Storage and Disposal:

  • Container Fullness: Do not fill any waste container beyond 90% capacity to allow for expansion and prevent spills.

  • Secure and Store: Keep all waste containers tightly sealed when not in use. Store them in a designated Satellite Accumulation Area (SAA) that is clearly marked and, if possible, within secondary containment.

  • Schedule Pickup: Once a container is full or if waste has been accumulated for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal according to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. The principles of treating chemicals with unknown toxicity with the utmost caution and adhering to established hazardous waste management protocols are fundamental to a strong laboratory safety culture.

References

  • Pyrazino(2,3-c)pyridazine | C6H4N4 | CID 15573980 . PubChem, National Institutes of Health. Available from: [Link]

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Personal protective equipment for handling Pyrazino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Pyrazino[2,3-c]pyridazine

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the best available information for structurally related compounds due to the limited availability of a comprehensive, officially classified Safety Data Sheet (SDS) for this compound. This guide emphasizes a precautionary approach to ensure the highest level of safety. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

Hazard Assessment: An In-depth Analysis

Inferred Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[5][8]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.[5]

  • Unknown Toxicity: Due to the lack of specific data, the chronic effects and long-term toxicity are unknown. It is prudent to handle this compound as potentially toxic.

  • Flammability: Similar heterocyclic compounds can be combustible, especially in powdered form or when exposed to an ignition source.[7][10][11][12]

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is your primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[8][13]Protects against splashes of solutions and airborne particles from coming into contact with the eyes and face.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).[13]Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Essential when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas to protect against inhalation of dust and vapors.[5][13]

Visualizing Your Defense: The PPE Ensemble

The following diagram illustrates the essential personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Ensemble face_shield Full-Face Shield goggles Chemical Safety Goggles respirator NIOSH-Approved Respirator (Organic Vapor Cartridge + P100 Filter) lab_coat Flame-Resistant Lab Coat gloves Double-Layered Nitrile/Neoprene Gloves clothing Long Pants & Closed-Toe Shoes researcher Researcher researcher->face_shield Wears researcher->goggles Wears researcher->respirator Wears researcher->lab_coat Wears researcher->gloves Wears researcher->clothing Wears

Caption: Recommended PPE for handling this compound.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

3.1. Engineering Controls: Your First Line of Defense

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

3.2. Handling Procedures

  • Preparation: Before starting, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a container that can be securely sealed.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][9][10]

Workflow for Safe Handling

This diagram outlines the procedural flow for safely handling this compound.

Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve handle Perform Experimental Procedures dissolve->handle storage Store Securely handle->storage decontaminate Decontaminate Work Area storage->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End of Procedure dispose->end

Caption: Step-by-step safe handling workflow.

Emergency Response Plan: Immediate Actions for Containment and Safety

In the event of an accidental release or exposure, a swift and informed response is critical.

4.1. Spill Response

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads.

    • Absorb the spill and place the used materials into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS department and follow their emergency procedures.[14]

4.2. Exposure Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Emergency Response Flowchart

This flowchart provides a clear, step-by-step guide for responding to emergencies involving this compound.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate_spill Evacuate Immediate Area spill->evacuate_spill exposure Exposure Occurs remove_from_source Remove from Source of Exposure exposure->remove_from_source don_ppe_spill Don Appropriate PPE evacuate_spill->don_ppe_spill contain_spill Contain and Clean Spill don_ppe_spill->contain_spill decontaminate_spill Decontaminate Area contain_spill->decontaminate_spill dispose_spill Dispose of Waste decontaminate_spill->dispose_spill first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) remove_from_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Emergency response procedures for spills and exposures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[13]

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[13] Contact your institution's EHS department for specific disposal procedures.

References
  • GazFinder. (n.d.). Pyrazine (C4H4N2). Retrieved from [Link]

  • Fisher Scientific. (2024, February 12). Safety Data Sheet - Pyridazine. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Synerzine. (2021, October 6). Safety Data Sheet Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Heterocyclic Compounds. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 7). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.